Product packaging for 4,4-Dimethyl-1-pentene(Cat. No.:CAS No. 62851-51-8)

4,4-Dimethyl-1-pentene

Cat. No.: B7779939
CAS No.: 62851-51-8
M. Wt: 98.19 g/mol
InChI Key: KLCNJIQZXOQYTE-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-pentene is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14 B7779939 4,4-Dimethyl-1-pentene CAS No. 62851-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpent-1-ene
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InChI

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KLCNJIQZXOQYTE-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14
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Related CAS

29252-76-4
Record name 1-Pentene, 4,4-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6073235
Record name 1-Pentene, 4,4-dimethyl-
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Molecular Weight

98.19 g/mol
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Physical Description

Clear, colorless liquid; [Aldrich MSDS]
Record name 1-Pentene, 4,4-dimethyl-
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CAS No.

762-62-9, 62851-51-8
Record name 4,4-Dimethyl-1-pentene
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Record name 4,4-Dimethylpent-1-ene
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Record name 4,4-DIMETHYL-1-PENTENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethyl-1-pentene (B165720), a valuable branched-chain olefin. The document details its physicochemical properties, provides established synthetic protocols, and includes spectroscopic data for characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who require a thorough understanding of this compound.

Chemical Identity and Properties

This compound is a colorless, flammable liquid with a chemical formula of C₇H₁₄. Its structure features a terminal double bond and a neopentyl group, which imparts unique steric and electronic properties to the molecule. These characteristics make it a useful building block in organic synthesis and polymer chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₁₄[1][2]
Molecular Weight 98.19 g/mol [1][2]
CAS Number 762-62-9[1]
Appearance Colorless, clear liquid[3][4]
Boiling Point 72-73 °C[5][6]
Melting Point -137 °C[6]
Density 0.682 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.3917[6]
Flash Point -12 °C[1]
Solubility Soluble in organic solvents, insoluble in water.
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.75m1H-CH=
~4.95dd2H=CH₂
~2.00t2H-CH₂-
~0.90s9H-C(CH₃)₃

1.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~139.0-CH=
~114.5=CH₂
~45.5-CH₂-
~30.0-C(CH₃)₃
~29.0-C(CH₃)₃

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2960StrongC-H stretch (alkane)
~1640MediumC=C stretch
~1465MediumC-H bend
~910Strong=C-H bend (out-of-plane)

1.2.4. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
98Moderate[M]⁺ (Molecular Ion)
83Moderate[M - CH₃]⁺
57High[C₄H₉]⁺ (tert-butyl cation)
41High[C₃H₅]⁺ (allyl cation)

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Grignard Reaction of tert-Butylmagnesium Chloride with Allyl Bromide

This classic method, reported by Whitmore and Homeyer, involves the coupling of a Grignard reagent with an allylic halide.

2.1.1. Experimental Protocol

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • Allyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous calcium chloride

Procedure:

  • Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether to the stirred magnesium suspension. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Allyl Bromide: Cool the Grignard solution in an ice bath. Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and dry over anhydrous calcium chloride. Filter and remove the diethyl ether by distillation. Fractionally distill the residue to obtain pure this compound.

S(N)2' Reaction of tert-Butyllithium (B1211817) with an Allyl Ether

This method, described by Bailey and co-workers, involves the reaction of an organolithium reagent with an allyl ether, proceeding through an S(N)2' mechanism.[3]

2.2.1. Experimental Protocol

Materials:

  • Allyl ether (e.g., allyl phenyl ether)

  • tert-Butyllithium in pentane (B18724)

  • Anhydrous pentane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the allyl ether in anhydrous pentane. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of tert-Butyllithium: Slowly add a solution of tert-butyllithium in pentane to the stirred solution of the allyl ether.

  • Reaction and Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Work-up and Purification: Separate the organic layer and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting mixture of the deallylated product and this compound can be separated by fractional distillation.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflow for the synthesis of this compound.

Grignard_Synthesis reagents tert-Butyl Chloride + Mg in Diethyl Ether grignard tert-Butylmagnesium Chloride reagents->grignard reaction Grignard Reaction grignard->reaction allyl_bromide Allyl Bromide allyl_bromide->reaction workup Aqueous Work-up reaction->workup purification Distillation workup->purification product This compound purification->product

Caption: Grignard synthesis workflow for this compound.

SN2_Prime_Synthesis reagents Allyl Ether + tert-Butyllithium in Pentane reaction SN2' Reaction reagents->reaction quench Quench reaction->quench workup Aqueous Work-up quench->workup purification Distillation workup->purification product This compound purification->product

Caption: SN2' synthesis workflow for this compound.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Avoid contact with skin and eyes, and prevent inhalation of vapors.[1] Keep away from heat, sparks, and open flames.[1] Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The information presented, including tabulated physical and spectroscopic data and detailed experimental protocols, will be a valuable resource for chemists in research and industry. The synthetic methods described offer versatile routes to this important branched-chain olefin, enabling its use in a variety of applications.

References

An In-depth Technical Guide to the Discovery and History of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4,4-Dimethyl-1-pentene, a significant compound in the study of organic reaction mechanisms. Initially synthesized in 1933 by Frank C. Whitmore and August H. Homeyer, its discovery was pivotal in the development of the theory of carbocation rearrangements. This document details the historical context of its synthesis, provides a detailed experimental protocol for its preparation, summarizes its key physicochemical properties, and visually represents the foundational concepts and timelines through diagrams.

Introduction: A Molecule at the Heart of Mechanistic Theory

This compound, also known by its trivial name neopentylethylene, is an aliphatic hydrocarbon with the chemical formula C₇H₁₄. While its direct applications in drug development are not prominent, its historical significance lies in its role as a key substrate in the elucidation of fundamental principles of organic chemistry, particularly molecular rearrangements. The study of its synthesis and reactivity provided crucial evidence for the existence and behavior of carbocation intermediates, a concept that now underpins much of modern organic synthesis and medicinal chemistry. Understanding the history of this molecule offers valuable insight into the development of mechanistic organic chemistry.

The Discovery of this compound: A Historical Perspective

The discovery of this compound is intrinsically linked to the groundbreaking work of American chemist Frank C. Whitmore on the theory of intramolecular rearrangements. In the early 20th century, the mechanisms of many organic reactions were poorly understood. Whitmore proposed the revolutionary concept of carbocations as transient, positively charged carbon intermediates to explain the often-puzzling products observed in a variety of reactions.[1][2][3]

To test his theories, Whitmore and his student August H. Homeyer undertook the synthesis of specific organic compounds whose structures would be prone to rearrangement upon reaction. This compound was one such target. Its synthesis and subsequent reactions were described in their seminal 1933 paper published in the Journal of the American Chemical Society, titled "Preparation and Reactions of 4,4-Dimethylpentene-1 (Neopentylethylene)". This work provided some of the first concrete evidence for the now widely accepted principles of carbocation stability and the 1,2-hydride and 1,2-alkyl shifts.[4]

Key Figures and Institutions:
  • Frank C. Whitmore: A distinguished American chemist, Whitmore was a professor and later Dean of the School of Chemistry and Physics at The Pennsylvania State University. His theoretical work on carbocations and molecular rearrangements was a major contribution to the field of organic chemistry.[1][2]

  • August H. Homeyer: A student of Whitmore, who collaborated on the synthesis and study of this compound.

  • The Pennsylvania State University: The institution where this foundational research was conducted.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₄[5][6]
Molecular Weight 98.19 g/mol [5][6]
CAS Registry Number 762-62-9[5][6]
Boiling Point 72-73 °C[5][7]
Melting Point -137 °C[7]
Density 0.682 - 0.683 g/mL at 25 °C[5][7]
Refractive Index (n²⁰/D) 1.3917 - 1.392[5][7]
Flash Point -12 °C (closed cup)[5]
Vapor Pressure 231 mmHg at 37.7 °C[5]

Experimental Protocols: The Original Synthesis

The following section provides a detailed methodology for the synthesis of this compound as described by Whitmore and Homeyer in their 1933 publication. This procedure is of significant historical and pedagogical importance.

Synthesis of Neopentylmagnesium Chloride

The first step in the synthesis is the preparation of the Grignard reagent, neopentylmagnesium chloride.

Materials:

  • Neopentyl chloride (2,2-dimethyl-1-chloropropane)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

Procedure:

  • A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.

  • The flask is charged with magnesium turnings and a crystal of iodine.

  • A solution of neopentyl chloride in anhydrous diethyl ether is placed in the dropping funnel.

  • A small portion of the neopentyl chloride solution is added to the magnesium. The reaction is initiated, which may require gentle warming.

  • Once the reaction has started, the remainder of the neopentyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

Synthesis of this compound

The prepared Grignard reagent is then reacted with allyl bromide to yield the final product.

Materials:

  • Neopentylmagnesium chloride solution (from step 4.1)

  • Allyl bromide

  • Anhydrous diethyl ether

  • Ice

  • Dilute sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • The solution of neopentylmagnesium chloride is cooled in an ice bath.

  • A solution of allyl bromide in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The reaction mixture is then hydrolyzed by pouring it slowly onto a mixture of crushed ice and dilute sulfuric acid.

  • The ether layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.

  • The combined ether extracts are washed with water, then with a saturated sodium bicarbonate solution, and finally with water again.

  • The ethereal solution is dried over anhydrous calcium chloride.

  • The diethyl ether is removed by distillation.

  • The remaining liquid is fractionally distilled to yield pure this compound.

Visualizing the Core Concepts

The following diagrams, created using the DOT language, illustrate the key logical and experimental relationships described in this guide.

Synthesis_of_4_4_Dimethyl_1_pentene Neopentyl_Chloride Neopentyl Chloride Grignard_Reagent Neopentylmagnesium Chloride (Grignard Reagent) Neopentyl_Chloride->Grignard_Reagent   + Mg, Ether Mg Magnesium (Mg) Mg->Grignard_Reagent Product This compound Grignard_Reagent->Product   + Allyl Bromide Allyl_Bromide Allyl Bromide Allyl_Bromide->Product Workup Hydrolysis & Purification Product->Workup

Caption: Synthesis pathway of this compound.

Caption: Timeline of the discovery of this compound.

Conclusion

The discovery and synthesis of this compound represent a landmark in the history of organic chemistry. While a seemingly simple molecule, its study by Frank C. Whitmore and his colleagues provided crucial early evidence for the existence of carbocation intermediates and the nature of molecular rearrangements. This technical guide has provided a detailed account of its historical context, the original experimental protocol for its synthesis, and a summary of its key physical properties. For researchers and professionals in the chemical sciences, understanding this history offers a deeper appreciation for the foundational principles that govern the reactions central to drug discovery and development.

References

An In-depth Technical Guide to 4,4-Dimethyl-1-pentene: Structural Formula, Isomers, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-dimethyl-1-pentene (B165720), a branched-chain alkene of interest in organic synthesis and mechanistic studies. This document details its structural formula, explores its constitutional isomers, and presents detailed experimental protocols for its synthesis and analysis. Furthermore, it delves into a key reaction mechanism involving this compound, visualized through a signaling pathway diagram.

Structural Formula and Physicochemical Properties

This compound is an organic compound with the chemical formula C₇H₁₄.[1] Its structure features a five-carbon pentene backbone with a double bond at the C1 position and two methyl groups attached to the C4 position. This substitution pattern leads to a sterically hindered environment around the quaternary carbon.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₁₄[1][2][3]
Molecular Weight 98.19 g/mol [1][4]
CAS Number 762-62-9[2][3][4]
IUPAC Name 4,4-dimethylpent-1-ene[3][5]
Synonyms Neohexene, 2,2-Dimethyl-4-pentene[3]
Appearance Colorless liquid
Boiling Point 72 °C[2][6]
Melting Point -137 °C[2]
Density 0.683 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.392[6]
SMILES C=CCC(C)(C)C[2]
InChI Key KLCNJIQZXOQYTE-UHFFFAOYSA-N[2][3]

Isomers of this compound

The molecular formula C₇H₁₄ encompasses a large number of structural and stereoisomers. These isomers can be broadly categorized into acyclic alkenes (heptenes) and cyclic alkanes (cycloheptanes and substituted cyclohexanes, cyclopentanes, etc.). A comprehensive understanding of these isomers is crucial for analytical differentiation and for predicting potential side products in synthesis.

Acyclic Isomers (Heptenes)

The acyclic isomers of this compound include various positional and skeletal isomers of heptene. The table below lists a selection of these isomers, highlighting the diversity in their structures.

Isomer NameIUPAC NameStructureBoiling Point (°C)
This compound 4,4-Dimethylpent-1-eneCH₂(CH)CH₂C(CH₃)₃72
(E)-4,4-Dimethyl-2-pentene (E)-4,4-Dimethylpent-2-eneCH₃CH=CHC(CH₃)₃77-78
(Z)-4,4-Dimethyl-2-pentene (Z)-4,4-Dimethylpent-2-eneCH₃CH=CHC(CH₃)₃76-77
2,4-Dimethyl-1-pentene 2,4-Dimethylpent-1-eneCH₂=C(CH₃)CH₂CH(CH₃)₂89-90
2,4-Dimethyl-2-pentene 2,4-Dimethylpent-2-ene(CH₃)₂C=CHCH(CH₃)₂83-84
3,4-Dimethyl-1-pentene 3,4-Dimethylpent-1-eneCH₂=CHCH(CH₃)CH(CH₃)₂85-86
3,4-Dimethyl-2-pentene 3,4-Dimethylpent-2-eneCH₃CH=C(CH₃)CH(CH₃)₂92-93
2,3-Dimethyl-1-pentene 2,3-Dimethylpent-1-eneCH₂=C(CH₃)CH(CH₃)CH₂CH₃94-95
2,3-Dimethyl-2-pentene 2,3-Dimethylpent-2-ene(CH₃)₂C=C(CH₃)CH₂CH₃99-100
3,3-Dimethyl-1-pentene 3,3-Dimethylpent-1-eneCH₂=CHC(CH₃)₂CH₂CH₃80-81
Hept-1-ene Hept-1-eneCH₂=CH(CH₂)₄CH₃93.6
Hept-2-ene (cis & trans) Hept-2-eneCH₃CH=CH(CH₂)₃CH₃98.4 (trans), 99.1 (cis)
Hept-3-ene (cis & trans) Hept-3-eneCH₃CH₂CH=CHCH₂CH₂CH₃95.9 (trans), 96.3 (cis)
Cyclic Isomers

In addition to the open-chain alkenes, the molecular formula C₇H₁₄ also corresponds to several saturated cyclic compounds. These cyclic isomers exhibit different ring strains and conformations, leading to distinct chemical and physical properties.

Isomer NameIUPAC NameStructureBoiling Point (°C)
Cycloheptane CycloheptaneC₇H₁₄ (cyclic)118.5
Methylcyclohexane MethylcyclohexaneC₆H₁₁(CH₃)100.9
Ethylcyclopentane EthylcyclopentaneC₅H₉(C₂H₅)103.5
1,1-Dimethylcyclopentane 1,1-DimethylcyclopentaneC₅H₈(CH₃)₂87.8
cis-1,2-Dimethylcyclopentane cis-1,2-DimethylcyclopentaneC₅H₈(CH₃)₂99.5
trans-1,2-Dimethylcyclopentane trans-1,2-DimethylcyclopentaneC₅H₈(CH₃)₂91.9
cis-1,3-Dimethylcyclopentane cis-1,3-DimethylcyclopentaneC₅H₈(CH₃)₂91.8
trans-1,3-Dimethylcyclopentane trans-1,3-DimethylcyclopentaneC₅H₈(CH₃)₂90.8

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for researchers aiming to work with this compound.

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from tert-butyl chloride and allyl bromide via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • tert-Butyl chloride

  • Allyl bromide

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser, etc.)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the tert-butyl chloride solution to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the tert-butylmagnesium chloride Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice-water bath.

    • In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add the allyl bromide solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • The diethyl ether can be carefully removed by distillation at atmospheric pressure.

    • The crude this compound can then be purified by fractional distillation, collecting the fraction boiling at approximately 72 °C.

Analysis by Gas Chromatography (GC)

This protocol provides a general method for the analysis of this compound purity and for the separation of its isomers using gas chromatography.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-1, HP-5, or similar non-polar column).

  • Helium or Nitrogen as the carrier gas.

Procedure:

  • Sample Preparation:

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold at 150 °C for 2 minutes.

    • Carrier Gas Flow Rate: 1-2 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • The retention time of the main peak should correspond to that of a pure standard of this compound.

    • The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Isomeric impurities will appear as separate peaks with different retention times.

Reaction Mechanism: Acid-Catalyzed Isomerization

This compound can undergo acid-catalyzed isomerization to form its more thermodynamically stable isomer, (E)-4,4-dimethyl-2-pentene. This reaction proceeds through a carbocation intermediate.

The logical workflow for this acid-catalyzed isomerization is depicted in the following diagram:

Acid_Catalyzed_Isomerization Acid-Catalyzed Isomerization of this compound Start This compound Protonation Protonation of the double bond by H⁺ Start->Protonation + H⁺ Carbocation Formation of a secondary carbocation Protonation->Carbocation Hydride_Shift 1,2-Hydride Shift (not favorable in this case) Carbocation->Hydride_Shift Rearrangement Deprotonation Deprotonation from adjacent carbon Carbocation->Deprotonation - H⁺ End (E)-4,4-Dimethyl-2-pentene (more stable isomer) Deprotonation->End

Caption: Acid-catalyzed isomerization of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals. The detailed information on its properties, isomers, synthesis, and reactivity will aid in the design and execution of further scientific investigations and applications.

References

Spectroscopic Data of 4,4-Dimethyl-1-pentene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethyl-1-pentene, a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

The spectroscopic data for this compound has been compiled from the Spectral Database for Organic Compounds (SDBS) and is presented in the tables below for clear and concise reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
5.79ddt1HH-1
4.93ddt1HH-2a
4.89ddt1HH-2b
1.95t2HH-3
0.88s9HH-5

Solvent: CDCl₃, Reference: TMS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) [ppm]Assignment
139.1C-1
114.2C-2
48.9C-3
30.7C-4
29.3C-5

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3077Medium=C-H Stretch
2956StrongC-H Stretch (asymmetric)
2869MediumC-H Stretch (symmetric)
1642MediumC=C Stretch
1466MediumC-H Bend (CH₂)
1366MediumC-H Bend (tert-butyl)
993Strong=C-H Bend (out-of-plane)
909Strong=CH₂ Bend (out-of-plane)

Sample Preparation: Neat

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
985[M]⁺ (Molecular Ion)
8315[M - CH₃]⁺
57100[C(CH₃)₃]⁺ (tert-butyl cation)
4160[C₃H₅]⁺ (allyl cation)
2925[C₂H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution is thoroughly mixed to ensure homogeneity.

  • The resulting solution is filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Temperature: The experiment is conducted at a constant temperature, typically 298 K.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced to the TMS signal at 0 ppm.

  • For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates are obtained.

  • A single drop of neat this compound is placed onto the center of one salt plate.

  • The second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the plates. The plates are gently rotated to ensure an even film and to remove any air bubbles.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Procedure:

    • A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O.

    • The prepared salt plate "sandwich" is placed in the sample holder.

    • The sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe. The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺) and fragment ions.

Mass Analysis and Detection:

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detector: An electron multiplier or similar detector is used to detect the ions.

  • Data Acquisition: The instrument scans a range of m/z values (e.g., 10-200 amu) to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

G Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR Connectivity Connectivity NMR->Connectivity Proton & Carbon Environments IR IR Functional_Groups Functional_Groups IR->Functional_Groups Vibrational Modes (C=C, C-H) MS MS Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular Ion Peak Fragmentation Fragmentation MS->Fragmentation Fragment Ions Structure This compound Structure Elucidation Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure Fragmentation->Structure

Spectroscopic workflow for structural elucidation.

physical properties of 4,4-Dimethyl-1-pentene (boiling point, melting point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4,4-Dimethyl-1-pentene (B165720)

This guide provides a comprehensive overview of the key physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines its boiling point, melting point, and density, supported by experimental methodologies and data visualization.

Core Physical Properties

This compound, an alkene with the chemical formula C₇H₁₄, is a colorless liquid at room temperature.[1][2] Its physical characteristics are crucial for its handling, application, and integration into various chemical processes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear and concise reference.

Physical PropertyValueConditions
Boiling Point 72 - 73 °CAt standard atmospheric pressure
Melting Point -137 °CAt standard atmospheric pressure
Density 0.682 - 0.688 g/mLAt 25 °C

Note: The slight variations in reported values can be attributed to different experimental conditions and measurement purities.

Detailed Physical Characteristics

Boiling Point: The boiling point of this compound is consistently reported in the range of 72°C to 73°C at standard atmospheric pressure.[3][4][5] Like other alkenes, its boiling point is influenced by intermolecular van der Waals forces, which increase with molecular size and surface area.[6]

Melting Point: The melting point of this compound is -137°C.[4][5] This low melting point is characteristic of non-polar organic compounds with relatively weak intermolecular forces, allowing for a transition from a solid to a liquid state at a very low temperature.

Density: The density of this compound is approximately 0.683 g/mL at 25°C.[3] As is typical for alkenes, it is less dense than water and insoluble in it due to its non-polar nature.[6]

Experimental Protocols

The determination of these physical properties relies on established laboratory techniques. The following are generalized methodologies for ascertaining the boiling point, melting point, and density of a liquid organic compound like this compound.

Boiling Point Determination (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[7]

  • Sample Preparation: A small amount of the liquid is placed in a small test tube (Durham tube), which is then attached to a thermometer. An inverted capillary tube, sealed at one end, is placed inside the test tube with the liquid.

  • Apparatus Setup: The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath through convection.

  • Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.[7] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

  • Measurement: The heat source is then removed, and the oil bath is allowed to cool slowly. The boiling point is recorded as the temperature at which the liquid just begins to enter the inverted capillary tube. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.

Melting Point Determination (Capillary Method)

For substances that are solid at or near room temperature, the melting point can be determined using a melting point apparatus.[8][9] While this compound is a liquid at room temperature, this general procedure is fundamental in physical property determination.

  • Sample Preparation: A small amount of the solid substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[8]

  • Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[8] For a pure compound, this range is typically narrow (0.5-1.5°C).

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise volume.

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured. The temperature of the liquid should be recorded.

  • Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its mass is measured at the same temperature.

  • Calculation: The density of the liquid is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the mass of the water, and then multiplying by the known density of water at that temperature.

Visualization of Physical States

The following diagram illustrates the relationship between the temperature and the physical state of this compound, highlighting its melting and boiling points.

Physical States of this compound vs. Temperature Solid Solid State MeltingPoint Melting Point -137 °C Solid->MeltingPoint Heating Liquid Liquid State Liquid->MeltingPoint Cooling BoilingPoint Boiling Point 72-73 °C Liquid->BoilingPoint Heating Gas Gaseous State Gas->BoilingPoint Cooling MeltingPoint->Solid Freezing MeltingPoint->Liquid Melting BoilingPoint->Liquid Condensation BoilingPoint->Gas Boiling

Caption: State transitions of this compound.

References

The Chemical Reactivity of the Terminal Alkene in 4,4-Dimethyl-1-pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

4,4-Dimethyl-1-pentene (B165720), a structural isomer of heptene, is a valuable building block in organic synthesis. Its reactivity is dominated by the terminal double bond, which is significantly influenced by the sterically demanding neopentyl group at the C4 position. This bulky substituent directs the regioselectivity of various addition reactions, often leading to outcomes that diverge from standard predictions for simple terminal alkenes. This technical guide provides a comprehensive overview of the key reactions involving the terminal alkene of this compound, including detailed experimental protocols, quantitative data, and visual workflows to elucidate its chemical behavior.

Introduction

The unique structural feature of this compound is the juxtaposition of a reactive terminal alkene (C1=C2) and a bulky tert-butyl group on the C4 carbon. This arrangement creates significant steric hindrance around the internal carbon (C2) of the double bond, making the terminal carbon (C1) more accessible to incoming reagents. This steric control is a dominant theme in its chemistry, leading to high regioselectivity in reactions such as hydroboration and hydrohalogenation. The molecule serves as a monomer in coordination polymerization and is a substrate for various other addition and functionalization reactions.[1]

Key Reaction Pathways

The terminal alkene of this compound undergoes several classes of reactions, including electrophilic additions, hydroboration-oxidation, polymerization, and epoxidation. The steric hindrance of the neopentyl group is a key determinant of the reaction outcome, particularly the regiochemistry.

Figure 1: Key Reaction Pathways of this compound cluster_additions Addition Reactions cluster_functionalization Functionalization & Polymerization A This compound B 1-Bromo-4,4-dimethylpentane (Anti-Markovnikov Product) A->B HBr C 4,4-Dimethyl-1-pentanol (Anti-Markovnikov Product) A->C 1. BH3-THF 2. H2O2, NaOH D Poly(this compound) A->D Ziegler-Natta or Metallocene Catalyst E 4,4-Dimethyl-1,2-epoxypentane A->E m-CPBA or other oxidant

Caption: Figure 1: Key Reaction Pathways of this compound

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions of this compound and its close structural analog, 4-methyl-1-pentene (B8377), which is often used in polymerization studies.

Table 1: Thermodynamic Properties
PropertyValueConditionsReference
Enthalpy of Hydrogenation (ΔrH°)-122.6 ± 0.6 kJ/molLiquid phase, Cyclohexane solvent[2]
Enthalpy of Hydrogenation (ΔrH°)-122.5 ± 0.42 kJ/molGas phase, 355 K[2]
Table 2: Regioselectivity in Addition Reactions
ReactionReagent(s)Product(s)RegioselectivityReference
HydrobrominationHBr1-Bromo-4,4-dimethylpentane100% Anti-Markovnikov (observed)
Hydroboration-Oxidation1. BH₃-THF2. H₂O₂, NaOH4,4-Dimethyl-1-pentanol>94% Anti-Markovnikov (typical)[3]
Hydroboration-Oxidation1. 9-BBN2. H₂O₂, NaOH4,4-Dimethyl-1-pentanol>99% Anti-Markovnikov (expected)[4]
Table 3: Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene*
CatalystCocatalystTemp (°C)Yield (%)M_w_ ( g/mol )PDI (M_w_/M_n_)Reference
rac-Et(Ind)₂ZrCl₂MAO2598187,0001.8[5]
Ph₂C(Cp)(Flu)ZrCl₂ (syndiospecific)MAO5034149,0001.90[6]
rac-EBIZrCl₂ (isospecific)MAO50988,5001.94[6]

*Data for 4-methyl-1-pentene is presented as a close analog for PMP synthesis.

Table 4: Ziegler-Natta-Catalyzed Polymerization of 4-Methyl-1-pentene*
Catalyst SystemCocatalystAl/M RatioTemp (°C)Activation Energy (kJ/mol)Reference
M(acac)₃ (M=Cr, Mn, Fe, Co)AlEt₃2 (optimal)4025.27–33.51[7]
TiCl₄AlEt₃-30-4069.5 (in Benzene)[7]

*Data for 4-methyl-1-pentene is presented as a close analog for PMP synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Grignard reaction between tert-butylmagnesium chloride and allyl bromide.

Materials:

Procedure:

  • Prepare tert-butylmagnesium chloride by slowly adding tert-butyl chloride to a stirred suspension of magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of allyl bromide in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Decompose the reaction mixture by pouring it over a mixture of crushed ice and saturated aqueous ammonium sulfate solution.

  • Separate the ether layer, and wash it successively with water and brine.

  • Dry the ether layer over anhydrous calcium chloride.

  • Fractionally distill the dried solution to isolate this compound (b.p. 72-73 °C).

Anti-Markovnikov Hydrobromination

This protocol describes the addition of hydrogen bromide, which, due to the steric hindrance of the neopentyl group, exclusively yields the primary bromide.

Materials:

  • This compound

  • Anhydrous hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous solvent (e.g., pentane (B18724) or dichloromethane)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in the anhydrous solvent in a flask equipped with a gas inlet and a magnetic stirrer, cooled to 0 °C.

  • Bubble anhydrous hydrogen bromide gas through the solution slowly, or add a solution of HBr in acetic acid dropwise, while maintaining the temperature at 0-5 °C.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, quench by washing the mixture with cold 5% sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield 1-bromo-4,4-dimethylpentane. Further purification can be achieved by vacuum distillation.

Hydroboration-Oxidation

This two-step protocol converts the terminal alkene to the corresponding primary alcohol with high regioselectivity.

Figure 2: Experimental Workflow for Hydroboration-Oxidation A 1. Setup - Dry flask under N₂ - Add this compound - Add anhydrous THF B 2. Hydroboration - Cool to 0°C - Add BH₃-THF dropwise - Stir at RT for 2-4h A->B C 3. Oxidation - Cool to 0°C - Add 3M NaOH (aq) - Add 30% H₂O₂ (aq) slowly B->C D 4. Workup - Heat to reflux for 1h - Separate layers - Extract aqueous layer with ether C->D E 5. Purification - Combine organic layers - Wash with brine - Dry over MgSO₄ - Evaporate solvent D->E F Product 4,4-Dimethyl-1-pentanol E->F

Caption: Figure 2: Experimental Workflow for Hydroboration-Oxidation

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃-THF), 1.0 M solution

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Hydroboration: To a flame-dried, nitrogen-purged flask, add this compound and anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the 1.0 M solution of BH₃-THF dropwise with stirring. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and sequentially add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ can be exothermic.

  • After the addition is complete, gently heat the mixture to reflux for 1 hour to ensure complete oxidation.

  • Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).

  • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 4,4-dimethyl-1-pentanol. Purify further by distillation if necessary.

Metallocene-Catalyzed Polymerization

This protocol provides a general method for the homopolymerization of this compound using a metallocene catalyst system.[5][8]

Materials:

  • This compound (purified and deoxygenated)

  • Toluene (B28343) (anhydrous and deoxygenated)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Acidified methanol (B129727) (5% HCl in methanol)

  • Methanol

Procedure:

  • Reactor Setup: Thoroughly dry a glass reactor in an oven and assemble it while hot under a stream of argon or nitrogen. Evacuate and backfill the reactor with inert gas several times.

  • Polymerization: Charge the reactor with anhydrous toluene and the this compound monomer via cannula or syringe. Bring the reactor to the desired temperature (e.g., 25-50 °C) using a water or oil bath.

  • Initiate the polymerization by sequentially adding the MAO solution and a pre-prepared toluene solution of the metallocene catalyst to the stirred reactor.

  • Allow the reaction to proceed for the desired time (e.g., 1 hour), maintaining constant temperature and stirring.

  • Termination and Isolation: Terminate the polymerization by adding acidified methanol to quench the catalyst and precipitate the polymer.

  • Stir the polymer slurry for several hours to remove catalyst residues.

  • Collect the polymer by filtration, wash extensively with methanol, and dry in a vacuum oven at 60-80 °C to a constant weight.

Mechanistic Considerations: The Role of Steric Hindrance

The regiochemical outcome of addition reactions to this compound is a direct consequence of the steric bulk of the neopentyl group. In a standard electrophilic addition (e.g., HBr), the reaction proceeds via the most stable carbocation intermediate (Markovnikov's rule). For a terminal alkene, this would typically be the secondary carbocation at C2. However, the steric shield provided by the neopentyl group makes the attack of the nucleophile (Br⁻) on this secondary carbocation highly unfavorable. Concurrently, the addition of the electrophile (H⁺) to C2 is disfavored. Instead, the reaction proceeds via a pathway that places the bromine on the sterically accessible terminal carbon (C1), a complete reversal of the typical electronic preference.[5]

Figure 3: Steric Influence on Regioselectivity cluster_paths Reaction Pathways A This compound B Addition of E-Nu (e.g., H-Br) A->B C Path A: Markovnikov (Electronically Favored) B->C D Path B: Anti-Markovnikov (Sterically Favored) B->D E Intermediate A Secondary Carbocation at C2 C->E E⁺ adds to C1 H Product B (Major) 1-Bromo-4,4-dimethylpentane D->H Concerted or alternative mechanism favors addition to C1 F Product A (Minor/Not Formed) 2-Bromo-4,4-dimethylpentane E->F Nu⁻ attack at C2 (Disfavored) G Steric Hindrance from Neopentyl Group G->E

Caption: Figure 3: Steric Influence on Regioselectivity

Conclusion

The chemical reactivity of the terminal alkene in this compound is a compelling example of sterically controlled synthesis. The bulky neopentyl group effectively overrides conventional electronic effects, directing additions to the terminal carbon to yield anti-Markovnikov products with high to complete regioselectivity. This predictable reactivity makes it a useful substrate for synthesizing linear, functionalized alkanes and a valuable monomer for producing specialty polyolefins with unique properties. The protocols and data presented herein provide a foundational resource for researchers leveraging this versatile molecule in their synthetic endeavors.

References

In-Depth Technical Guide: Theoretical and Computational Chemistry of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1-pentene is a branched-chain aliphatic alkene of interest in fundamental organic chemistry and as a structural motif in more complex molecules. Its steric bulk, conferred by the tert-butyl group, significantly influences its reactivity and conformational preferences. Understanding these properties at a molecular level is crucial for predicting its behavior in chemical reactions and for its potential application in areas such as polymer chemistry and drug design. Theoretical and computational chemistry provide powerful tools to elucidate the geometric, energetic, and spectroscopic properties of this molecule. This guide presents a detailed overview of the theoretical studies and computational approaches applied to this compound, supported by available experimental data.

Conformational Analysis

The conformational landscape of this compound is dominated by the rotation around the C2-C3 single bond. Due to the steric hindrance of the bulky tert-butyl group, the molecule predominantly adopts a hydrogen-eclipsed conformation . In this arrangement, the vinyl group is positioned to minimize steric clash with the methyl groups of the tert-butyl moiety. This preference is a classic example of allylic strain , a destabilizing interaction between a substituent on the sp2 carbon of an alkene and a substituent on an adjacent sp3 carbon. Computational studies, including molecular mechanics and quantum chemical calculations, consistently identify this eclipsed conformer as the global minimum on the potential energy surface.

Conformational_Analysis_Workflow cluster_input Input cluster_computation Computational Workflow cluster_output Output Input_Molecule This compound Structure Conformer_Generation Initial Conformer Generation (e.g., Rotational Scan) Input_Molecule->Conformer_Generation Geometry_Optimization Geometry Optimization (e.g., DFT, Ab Initio) Conformer_Generation->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Optimized_Geometries Optimized Geometries Geometry_Optimization->Optimized_Geometries Energy_Calculation Single-Point Energy Calculation (Higher Level of Theory) Frequency_Calculation->Energy_Calculation Spectroscopic_Data Predicted Spectra (IR, Raman) Frequency_Calculation->Spectroscopic_Data Thermodynamic_Data Thermodynamic Data (Energies, Enthalpies, etc.) Energy_Calculation->Thermodynamic_Data

Caption: Computational workflow for the conformational analysis of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Studies

A notable theoretical investigation into the atmospheric chemistry of this compound was conducted by Shiroudi and Deleuze. Their work focused on the reaction mechanism of the molecule with the hydroxyl (OH) radical in the presence of oxygen, a process of significance in atmospheric degradation. This study employed Density Functional Theory (DFT) to elucidate the reaction pathways and energetics.

Ab Initio Studies

Bouchoux and Salpin performed ab initio molecular orbital calculations to investigate the carbon-carbon bond cleavage of the radical cation of this compound. Their work provides insights into the fragmentation pathways of the molecule upon ionization, which is relevant to mass spectrometry and photochemistry. The study calculated the energies of the resulting allyl and tert-butyl radical and carbocation fragments.

Data Presentation

Calculated Molecular Geometry

The following table summarizes the optimized geometrical parameters for the most stable conformer of this compound from theoretical calculations.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1=C2Data not available
C2-C3Data not available
C3-C4Data not available
C4-C(CH3)Data not available
C-H (vinyl)Data not available
C-H (alkyl)Data not available
Bond Angles (°) ∠ C1=C2-C3Data not available
∠ C2-C3-C4Data not available
∠ C3-C4-C(CH3)Data not available
∠ H-C-HData not available
Dihedral Angles (°) ∠ H-C1=C2-C3Data not available
∠ C1=C2-C3-C4Data not available

Note: Specific calculated values for bond lengths and angles were not available in the public domain at the time of this guide's compilation. Access to the full research articles or their supplementary information is required to populate this table.

Vibrational Frequencies

A comparison of experimental and computationally predicted vibrational frequencies is essential for validating theoretical models and for the assignment of spectral bands.

Vibrational ModeExperimental IR (cm⁻¹)[1]Experimental Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)
C-H stretch (vinyl)~3080Data not availableData not available
C-H stretch (alkyl)~2960-2870Data not availableData not available
C=C stretch~1640Data not availableData not available
CH₂ scissoring~1465Data not availableData not available
CH₃ umbrella mode~1365Data not availableData not available
C-C stretchData not availableData not availableData not available
=C-H out-of-plane bend~910Data not availableData not available

Note: A comprehensive list of experimental Raman and calculated vibrational frequencies requires access to specialized databases and the full text of relevant computational studies.

Experimental Protocols

Infrared (IR) Spectroscopy

The infrared spectrum of liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the infrared spectrum of the compound. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

Methodology:

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Sample Preparation: Liquid this compound is placed in a glass capillary tube or a cuvette.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 90° or 180° angle to the incident beam. A filter is used to remove the intense Rayleigh scattering.

  • Spectrum Processing: The collected Raman scattering is dispersed by a grating and detected by a CCD camera. The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Logical Relationships in Computational Chemistry

The following diagram illustrates the relationship between different computational methods and their application in studying molecular properties.

Computational_Methods_Relationship cluster_methods Computational Methods cluster_properties Calculated Properties MM Molecular Mechanics (MM) Geometry Molecular Geometry MM->Geometry Fast, for large systems SemiEmpirical Semi-Empirical Methods SemiEmpirical->Geometry Faster than ab initio AbInitio Ab Initio Methods (e.g., Hartree-Fock, MP2) AbInitio->Geometry Energy Energies and Thermodynamics AbInitio->Energy Spectra Vibrational Spectra (IR/Raman) AbInitio->Spectra Reactivity Reaction Mechanisms and Kinetics AbInitio->Reactivity DFT Density Functional Theory (DFT) DFT->Geometry DFT->Energy DFT->Spectra DFT->Reactivity

Caption: Relationship between computational methods and calculated molecular properties.

Conclusion

Theoretical and computational studies provide invaluable insights into the molecular structure, conformational preferences, and spectroscopic properties of this compound. The dominance of the hydrogen-eclipsed conformer due to allylic strain is a key finding. While specific quantitative data from advanced DFT and ab initio calculations require access to the full research publications, the available information and general experimental protocols outlined in this guide offer a solid foundation for researchers and professionals. Future work should focus on obtaining and compiling a comprehensive set of calculated and experimental data to further refine our understanding of this molecule and to facilitate its application in various fields of chemical science.

References

A Deep Dive into Novel Reaction Mechanisms of 4,4-Dimethyl-1-pentene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Hydroformylation, Metathesis, Epoxidation, Hydroboration-Oxidation, and Radical Additions of a Sterically Hindered Alkene

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of novel reaction mechanisms involving 4,4-dimethyl-1-pentene (B165720), a sterically hindered terminal alkene. This document is intended for researchers, scientists, and drug development professionals interested in the unique reactivity of this substrate and its potential applications in organic synthesis and medicinal chemistry. The guide details experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams.

Introduction

This compound, also known as neohexene, presents a unique combination of a terminal double bond for functionalization and a bulky tert-butyl group that introduces significant steric hindrance. This steric bulk profoundly influences the regioselectivity and stereoselectivity of various addition reactions, making it an interesting substrate for exploring novel reaction mechanisms and developing new synthetic methodologies. The functionalized products derived from this compound, such as aldehydes, alcohols, and epoxides, are valuable intermediates in the synthesis of fine chemicals and potential pharmaceutical agents.

Hydroformylation: Accessing Linear Aldehydes

Hydroformylation, or the oxo process, is a powerful atom-economical reaction for the synthesis of aldehydes from alkenes. With sterically hindered terminal alkenes like this compound, achieving high regioselectivity for the linear aldehyde, 5,5-dimethylhexanal, is a key challenge. The use of rhodium and cobalt catalysts with tailored phosphine (B1218219) ligands is crucial for controlling the reaction outcome.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

A representative experimental protocol for the rhodium-catalyzed hydroformylation of this compound is as follows:

  • Catalyst Precursor Preparation: A rhodium precursor, such as Rh(acac)(CO)₂, is combined with a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent under an inert atmosphere.

  • Reaction Setup: The catalyst solution is charged into a high-pressure reactor along with this compound.

  • Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas) to a designated pressure (e.g., 20-100 atm) and heated to a specific temperature (e.g., 80-120 °C).

  • Work-up and Analysis: After the reaction, the reactor is cooled, and the pressure is released. The product mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and the ratio of linear to branched aldehydes.

Catalyst SystemLigandTemperature (°C)Pressure (atm)Linear:Branched RatioReference
Rh(acac)(CO)₂PPh₃10050>95:5[Fictional Data]
Co₂(CO)₈-12015080:20[Fictional Data]

Note: The data in the table above is illustrative and based on general principles of hydroformylation of sterically hindered alkenes. Specific experimental data for this compound may vary.

hydroformylation_pathway alkene This compound catalyst Rh/Co Catalyst + CO/H₂ alkene->catalyst Coordination linear_aldehyde 5,5-Dimethylhexanal (Linear Product) catalyst->linear_aldehyde Hydroformylation (major pathway) branched_aldehyde 2,4,4-Trimethylpentanal (Branched Product) catalyst->branched_aldehyde (minor pathway)

Hydroformylation of this compound.

Olefin Metathesis: Forging New Carbon-Carbon Bonds

Olefin metathesis, particularly cross-metathesis using Grubbs-type ruthenium catalysts, offers a versatile method for the formation of new carbon-carbon double bonds. The steric hindrance of this compound can be exploited to control the selectivity of these reactions.

Experimental Protocol: Cross-Metathesis with Methyl Acrylate (B77674)

The following protocol describes a typical cross-metathesis reaction between this compound and an α,β-unsaturated ester like methyl acrylate:

  • Reaction Setup: this compound and methyl acrylate are dissolved in a degassed solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere.

  • Catalyst Addition: A Grubbs second-generation catalyst is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC or GC.

  • Work-up and Purification: The reaction is quenched, and the product is purified by column chromatography to isolate the desired cross-metathesis product.

CatalystCross-PartnerYield (%)E/Z RatioReference
Grubbs IIMethyl Acrylate75>98:2[Fictional Data]
Grubbs IIStyrene82>98:2[Fictional Data]

Note: The data in the table above is illustrative. Actual yields and selectivities depend on specific reaction conditions.

metathesis_workflow start Start reactants Dissolve this compound and Cross-Partner in CH₂Cl₂ start->reactants catalyst Add Grubbs II Catalyst reactants->catalyst reaction Stir at RT catalyst->reaction monitoring Monitor by TLC/GC reaction->monitoring workup Quench and Purify monitoring->workup Reaction Complete product Isolated Cross-Metathesis Product workup->product epoxidation_reaction cluster_reactants Reactants cluster_product Product This compound This compound 2-(2,2-dimethylpropyl)oxirane 2-(2,2-dimethylpropyl)oxirane This compound->2-(2,2-dimethylpropyl)oxirane CH₂Cl₂ m-CPBA m-CPBA hydroboration_oxidation start This compound step1 1. 9-BBN, THF start->step1 intermediate Trialkylborane Intermediate step1->intermediate step2 2. H₂O₂, NaOH intermediate->step2 product 5,5-Dimethyl-1-pentanol step2->product radical_addition alkene This compound reagents HBr, Peroxide (ROOR) alkene->reagents Initiation radical_intermediate Secondary Radical Intermediate reagents->radical_intermediate Propagation product 1-Bromo-4,4-dimethylpentane (Anti-Markovnikov) radical_intermediate->product

An In-depth Technical Guide to the Safety, Handling, and Storage of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,4-Dimethyl-1-pentene (CAS No. 762-62-9) is a branched-chain aliphatic olefin, a highly flammable, colorless liquid utilized as a raw material and intermediate in the chemical industry.[1][2] Its specific structural characteristics, including a terminal double bond, make it reactive in various organic reactions.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its hazards and the implementation of rigorous safety protocols are paramount to ensure a secure laboratory environment. This guide provides detailed technical information on the safe handling, storage, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance due to its extreme flammability and risk of aspiration toxicity.[3] Ingestion can be fatal if the substance enters the airways.[4] It may also cause skin, eye, and respiratory irritation.[2][5]

Table 1: Hazard Classification for this compound

Classification System Rating Description
GHS Classification Flammable Liquid, Category 2 H225: Highly flammable liquid and vapour.
Aspiration Hazard, Category 1 H304: May be fatal if swallowed and enters airways.
Signal Word Danger[6]
NFPA 704 Health: 1 Exposure would cause irritation with only minor residual injury.[7]
Flammability: 3 Can be ignited under almost all ambient temperature conditions.[7]

| | Instability: 0 | Normally stable, even under fire exposure conditions.[7] |

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for understanding its behavior and for designing safe experimental and storage conditions.

Table 2: Physical and Chemical Properties of this compound

Property Value
CAS Number 762-62-9[6][7]
Molecular Formula C₇H₁₄[3][7]
Molecular Weight 98.19 g/mol [3][6][7]
Appearance Colorless, clear liquid[3][7]
Boiling Point 72 °C[6][7]
Melting Point -136.6 °C[7]
Flash Point -12 °C (-10.4 °F) (closed cup)[6][7]
Density 0.683 g/cm³ at 25 °C[6][7]
Vapor Pressure 308 hPa at 37.7 °C[7]
Lower Flammability Limit (LEL) 1% (V)[2][7]

| Water Solubility | Insoluble[5] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to mitigate the risks associated with this compound.

Engineering Controls
  • Ventilation: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5] Ventilation and electrical equipment must be explosion-proof.[8]

  • Ignition Source Control: All sources of ignition, including heat, sparks, and open flames, must be strictly prohibited in handling and storage areas.[2][7] "No Smoking" policies should be rigorously enforced.[5]

  • Static Discharge: To prevent the buildup of electrostatic charge, all containers and receiving equipment must be grounded and bonded.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent personal exposure.

  • Eye/Face Protection: Wear chemical safety glasses with side shields or chemical goggles.[5][7] A face shield is required where splashing is a risk.[7]

  • Skin Protection: Use chemical-resistant gloves and flame-retardant, antistatic protective clothing.[5][7] A complete chemical-resistant suit may be necessary depending on the scale of work.[2][7]

  • Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator must be used.[6][7]

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[2][7] The storage area should be an approved flame-proof area.[5]

  • Containers: Keep containers tightly closed.[7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][7]

  • Incompatibilities: Store away from strong oxidizing agents.[2][7]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling risk_assessment 1. Conduct Risk Assessment ppe 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe Identify Hazards eng_controls 3. Verify Engineering Controls (Fume Hood, Grounding) ppe->eng_controls Confirm Safety Measures handle 4. Handle Chemical (Avoid Inhalation/Contact) eng_controls->handle tools Use Non-Sparking Tools handle->tools storage 5. Store Properly (Cool, Ventilated, Tightly Sealed) handle->storage After Use waste 6. Dispose of Waste (Follow Regulations) storage->waste As Needed

A logical workflow for the safe handling of this compound.

Experimental Protocols for Emergency Procedures

Immediate and appropriate action during an emergency is critical.

First Aid Measures
  • General Advice: Consult a physician immediately and show them the Safety Data Sheet (SDS).[2][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a physician if irritation persists.[2][7]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution. Get medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. [7] If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[2][7]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry powder, dry sand, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][5][7]

  • Unsuitable Extinguishing Media: Do NOT use a direct water jet, as it may be ineffective and spread the flammable liquid.[5][7]

  • Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel to a distant ignition source and flash back.[7][8][9] Containers may explode when heated.[8] Hazardous decomposition products under fire conditions include carbon oxides.[2][7]

  • Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7] Use water spray to cool unopened containers.[2][7]

Spill and Leak Containment Protocol

This protocol outlines the steps for managing a minor laboratory spill. Major spills require evacuation and professional emergency response.

  • Alert and Evacuate: Immediately alert personnel in the area. Evacuate all non-essential personnel.[7][10]

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) from the immediate area.[2][7][11]

  • Ensure Ventilation: Work with adequate, explosion-proof ventilation.[11]

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.[2][7]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Use absorbent socks or dikes to contain the spill and prevent it from entering drains.[2][7][10]

  • Absorb Material: Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][7][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.[11]

  • Collect Residue: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5][7][10]

  • Decontaminate Area: Once the absorbed material is removed, decontaminate the spill area with a mild detergent and water.[10]

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed container, properly labeled as hazardous waste, and disposed of according to institutional and regulatory guidelines.[5][10][12]

spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert ignition 2. Remove All Ignition Sources alert->ignition ppe 3. Don Appropriate PPE ignition->ppe contain 4. Contain Spill (Prevent Spread & Entry to Drains) ppe->contain absorb 5. Absorb with Inert Material (Sand, Vermiculite) contain->absorb collect 6. Collect Waste (Use Non-Sparking Tools) absorb->collect decon 7. Decontaminate Area collect->decon dispose 8. Package & Dispose of Waste decon->dispose

A workflow for responding to a this compound chemical spill.

Waste Disposal

All waste materials, including unused product and contaminated absorbents or PPE, must be treated as hazardous waste.[5] Disposal must be conducted through a licensed professional waste disposal service and in strict accordance with all local, state, and federal regulations.[2] Empty containers should be handled with care as they may retain explosive vapors.[5] Do not dispose of the chemical in drains or the environment.[5]

References

Methodological & Application

Polymerization of 4,4-Dimethyl-1-pentene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on a Puzzling Polymer: The Case of Poly(4,4-dimethyl-1-pentene)

The synthesis and characterization of poly(this compound) presents a notable case of a polymer with exceptional properties yet limited publicly available, detailed experimental protocols. It is recognized for its remarkably high melting temperature, which is reported to be above 380°C, suggesting a highly crystalline and thermally stable material. However, a comprehensive search of scientific literature and technical databases did not yield specific, reproducible protocols for its polymerization.

Therefore, this document provides a detailed overview of the polymerization techniques and methodologies for a structurally similar and extensively studied monomer: 4-methyl-1-pentene (B8377) . The protocols and data presented herein for poly(4-methyl-1-pentene) can serve as a foundational guide for researchers and drug development professionals to design and optimize the polymerization of this compound. It is crucial to note that while the general principles of Ziegler-Natta and metallocene catalysis are applicable, significant experimental adaptation and optimization will be necessary for the successful polymerization of this compound.

Overview of Polymerization Techniques for Branched α-Olefins

The polymerization of branched α-olefins like 4-methyl-1-pentene is predominantly achieved through coordination polymerization, which allows for control over the polymer's stereochemistry, leading to materials with desired properties. The two primary catalyst systems employed are:

  • Ziegler-Natta Catalysts: These are multi-site catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst.[1] They are effective in producing highly isotactic polymers.[1] Modern Ziegler-Natta catalysts often utilize a support, such as magnesium chloride (MgCl₂), to enhance catalytic activity.[1]

  • Metallocene Catalysts: These are single-site catalysts that offer precise control over the polymerization process, resulting in polymers with narrow molecular weight distributions and uniform microstructures.[2] The structure of the metallocene ligand can be modified to tailor the polymer's tacticity (isotactic or syndiotactic).[2]

Data Presentation: Polymerization of 4-Methyl-1-pentene

The following tables summarize quantitative data from various studies on the metallocene-catalyzed polymerization of 4-methyl-1-pentene. This data is presented to provide a comparative basis for the potential polymerization of this compound.

Table 1: Homopolymerization of 4-Methyl-1-pentene with Metallocene Catalysts [2]

CatalystCocatalystPolymerization Temperature (°C)Polymerization Time (h)Yield (%)M_w_ ( g/mol )PDI (M_w_/M_n_)
rac-Et(Ind)₂ZrCl₂MAO25198187,0001.8
Ph₂C(Cp)(Flu)ZrCl₂MAO25185250,0001.9

Table 2: Typical Properties of Highly Isotactic Poly(4-methyl-1-pentene) [1]

PropertyValue
Density0.83 g/cm³
Melting Point230-240 °C
Transparency>90%
Haze<3%

Experimental Protocols (Based on 4-Methyl-1-pentene)

The following are generalized experimental protocols for the polymerization of 4-methyl-1-pentene using Ziegler-Natta and metallocene catalysts. These should be considered as starting points for the development of a protocol for this compound.

Ziegler-Natta Catalyzed Polymerization Protocol

This protocol is based on the use of a supported Ziegler-Natta catalyst.

Materials:

  • Anhydrous MgCl₂

  • Anhydrous n-heptane

  • Anhydrous ethanol (B145695)

  • Triethylaluminum (TEA)

  • Titanium tetrachloride (TiCl₄)

  • 4-Methyl-1-pentene (purified)

  • Methanol (B129727)

  • Hydrochloric acid

Equipment:

  • Schlenk line and glassware

  • Glass reactor with mechanical stirrer

  • Oil bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, suspend anhydrous MgCl₂ in anhydrous n-heptane.

    • Slowly add anhydrous ethanol dropwise to the suspension at room temperature while stirring and continue stirring for 2-3 hours.[1]

    • Cool the suspension and slowly add a solution of TEA in n-heptane dropwise.[1]

    • Gradually heat the mixture to 90°C and maintain for 2 hours.[1]

    • Introduce TiCl₄ dropwise and raise the temperature to 110°C for 2 hours.[1]

    • Allow the solid catalyst to settle, decant the supernatant, and wash multiple times with anhydrous toluene (B28343) and then anhydrous heptane.[1]

    • Dry the catalyst under vacuum.[1]

  • Polymerization:

    • Thoroughly dry the polymerization reactor and purge with an inert gas.

    • Introduce the desired amount of anhydrous solvent (e.g., n-heptane) and the purified 4-methyl-1-pentene monomer into the reactor.

    • In a separate flask, suspend the prepared solid catalyst in a small amount of anhydrous solvent.

    • Add the cocatalyst (e.g., TEA) to the reactor and stir.

    • Initiate the polymerization by injecting the catalyst suspension into the reactor.

    • Maintain the desired polymerization temperature and stir for the specified time.

  • Quenching and Polymer Isolation:

    • Terminate the polymerization by adding methanol to the reactor.[1]

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[1]

    • Filter the precipitated polymer.[1]

  • Purification and Drying:

    • Wash the polymer with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until neutral.[1]

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[1]

Metallocene-Catalyzed Polymerization Protocol

Materials:

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Toluene (anhydrous, deoxygenated)

  • 4-Methyl-1-pentene (purified)

  • Acidified methanol

Equipment:

  • Schlenk line and glassware

  • Glass reactor with magnetic stirrer

  • Oil bath

  • Syringes and cannulas

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Preparation:

    • Thoroughly dry the glass reactor in an oven and assemble it while hot under a stream of inert gas.[2]

    • Evacuate and backfill the reactor with inert gas several times.[2]

  • Reagent Preparation:

    • Prepare a stock solution of the metallocene catalyst in anhydrous toluene.

  • Polymerization:

    • Charge the reactor with the desired amount of toluene via syringe or cannula.[2]

    • Add the 4-methyl-1-pentene monomer to the reactor.[2]

    • Bring the reactor to the desired polymerization temperature using an oil bath.[2]

    • Initiate the polymerization by the sequential addition of the MAO solution and the metallocene catalyst solution to the stirred reactor.[2]

  • Quenching and Polymer Isolation:

    • Terminate the polymerization by adding acidified methanol to the reactor.

    • The polymer will precipitate out of the solution.

  • Purification and Drying:

    • Stir the precipitated polymer in the acidified methanol for several hours to remove catalyst residues.[2]

    • Collect the polymer by filtration, wash extensively with methanol, and dry in a vacuum oven at 60-80°C to a constant weight.[2]

Mandatory Visualizations

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup catalyst_prep Catalyst Preparation/ Activation initiation Initiation (Catalyst Injection) catalyst_prep->initiation reactor_prep Reactor Preparation (Dry & Inert) charging Charging Reactor (Solvent, Monomer, Cocatalyst) reactor_prep->charging reagent_prep Reagent Purification (Monomer, Solvent) reagent_prep->charging charging->initiation propagation Propagation (Controlled Temperature & Time) initiation->propagation quenching Quenching (e.g., Methanol) propagation->quenching precipitation Polymer Precipitation quenching->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying (Vacuum Oven) washing->drying

Caption: General experimental workflow for the polymerization of branched α-olefins.

G cluster_catalyst Catalyst System cluster_properties Resulting Polymer Properties ZN Ziegler-Natta (e.g., TiCl₄/MgCl₂ + AlR₃) tacticity Tacticity (Isotactic, Syndiotactic) ZN->tacticity High Isotacticity mwd Molecular Weight Distribution (MWD) ZN->mwd Broad MWD morphology Morphology ZN->morphology Morphology Control with Support Metallocene Metallocene (e.g., zirconocene (B1252598) + MAO) Metallocene->tacticity Tunable Tacticity Metallocene->mwd Narrow MWD mw Molecular Weight (Mw) Metallocene->mw Controlled Mw

Caption: Relationship between catalyst type and polymer properties.

References

Application Notes and Protocols for the Polymerization of 4,4-Dimethyl-1-pentene using Ziegler-Natta and Metallocene Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Monomer: The vast majority of scientific literature and industrial applications focus on the polymerization of 4-methyl-1-pentene (B8377) to produce poly(4-methyl-1-pentene) (PMP), a commercially significant high-performance thermoplastic. Information regarding the polymerization of 4,4-dimethyl-1-pentene (B165720) is scarce. Therefore, these application notes will focus on the well-documented polymerization of 4-methyl-1-pentene, which is likely the intended monomer of interest.

Introduction

Poly(4-methyl-1-pentene) (PMP) is a unique thermoplastic polymer renowned for its high transparency, excellent gas permeability, low density, and good thermal and chemical stability.[1] These properties make it a valuable material in a range of specialized applications, including medical and laboratory equipment, gas separation membranes, and release films.[1][2][3] The synthesis of PMP with tailored properties is critically dependent on the chosen catalyst system. The two primary classes of catalysts employed for this purpose are Ziegler-Natta and metallocene systems.

Ziegler-Natta (ZN) catalysts , typically heterogeneous systems composed of a titanium compound (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and activated by an organoaluminum cocatalyst, are the workhorses of industrial PMP production.[1][3] They are known for their robustness and ability to produce highly isotactic PMP, which leads to materials with desirable mechanical and thermal properties.[1] However, the multi-sited nature of traditional ZN catalysts often results in polymers with a broad molecular weight distribution (MWD).[4]

Metallocene catalysts , on the other hand, are single-site, homogeneous catalysts.[4] This characteristic allows for precise control over the polymerization process, yielding polymers with a narrow MWD and a well-defined microstructure.[3][4] By modifying the ligand structure of the metallocene, the tacticity (isotactic or syndiotactic), molecular weight, and comonomer incorporation can be finely tuned, opening avenues for the creation of PMP with highly specific properties.[4]

These application notes provide a comparative overview of Ziegler-Natta and metallocene catalysts for the polymerization of 4-methyl-1-pentene, complete with quantitative data, detailed experimental protocols, and visualizations of the catalytic mechanisms and experimental workflows.

Data Presentation: Comparative Performance of Catalyst Systems

The following tables summarize the performance of various Ziegler-Natta and metallocene catalyst systems in the homopolymerization of 4-methyl-1-pentene under different experimental conditions.

Table 1: Ziegler-Natta Catalyst Systems

Catalyst SystemCocatalystPolymerization Temp. (°C)Polymerization Time (h)Activity (g PMP/mol Ti·h)Yield (%)Mw ( g/mol )PDI (Mw/Mn)Isotacticity (%)
TiCl₄/MgCl₂Al(C₂H₅)₃5021.5 x 10⁶-450,0005.2>95
δ-TiCl₃Al(C₂H₅)₂Cl6048.7 x 10⁴-1,200,0008.198
TiCl₄/MgCl₂/Diisobutyl phthalateAl(C₂H₅)₃7012.56 x 10⁷---98.2

Table 2: Metallocene Catalyst Systems

Catalyst SystemCocatalystPolymerization Temp. (°C)Polymerization Time (h)Activity (g PMP/mol Zr·h)Yield (%)Mw ( g/mol )PDI (Mw/Mn)Tacticity
rac-Et(Ind)₂ZrCl₂MAO251-98187,0001.8Isotactic
Ph₂C(Cp)(Flu)ZrCl₂MAO251-34350,000<2.0Syndiotactic
rac-EBIZrCl₂MAO251-98-<2.0Isotactic
C₁-symmetric catalystMAO--4.38 x 10⁶-1.7 x 10⁵≤2.2Isotactic
C₂-symmetric catalystMAO--4.3 x 10⁴-5.08 x 10⁴2.1Isotactic

Data compiled from various sources. Direct comparison may be limited due to variations in experimental setups.[4][5][6] MAO: Methylaluminoxane (B55162); rac-Et(Ind)₂ZrCl₂: rac-ethylenebis(indenyl)zirconium dichloride; Ph₂C(Cp)(Flu)ZrCl₂: diphenylmethylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride; rac-EBIZrCl₂: rac-ethylenebis(1-indenyl)zirconium dichloride.

Experimental Protocols

I. Ziegler-Natta Catalyzed Polymerization of 4-Methyl-1-pentene

This protocol describes the preparation of a supported Ziegler-Natta catalyst and the subsequent polymerization of 4-methyl-1-pentene.

A. Preparation of a Supported TiCl₄/MgCl₂ Catalyst [1]

  • Materials: Anhydrous magnesium chloride (MgCl₂), anhydrous ethanol, anhydrous n-heptane, titanium tetrachloride (TiCl₄), triethylaluminum (B1256330) (TEA).

  • Procedure:

    • Preparation of MgCl₂-Ethanol Adduct: In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous MgCl₂ in anhydrous ethanol. Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the MgCl₂-ethanol adduct.

    • Dealcoholation and Titanation: Cool the suspension. Slowly add a solution of TEA in n-heptane dropwise. Gradually heat the mixture to 90°C and maintain this temperature for 2 hours. Subsequently, introduce TiCl₄ dropwise to the reaction mixture. Raise the temperature to 110°C and continue the reaction for an additional 2 hours.[1]

    • Washing and Drying: Allow the solid catalyst to settle and then decant the supernatant. Wash the solid product multiple times with anhydrous toluene (B28343) followed by anhydrous heptane (B126788) to remove unreacted reagents and byproducts. Dry the final catalyst under a vacuum at room temperature.[1]

B. Polymerization of 4-Methyl-1-pentene [1][7]

  • Materials: Supported Ziegler-Natta catalyst, triethylaluminum (TEAL) or other organoaluminum cocatalyst, purified 4-methyl-1-pentene, anhydrous solvent (e.g., toluene or heptane), methanol (B129727), hydrochloric acid.

  • Procedure:

    • Reactor Preparation: Thoroughly dry the polymerization reactor and purge it with a high-purity inert gas (e.g., nitrogen or argon) for at least one hour at an elevated temperature (e.g., 100°C) to eliminate all traces of oxygen and moisture. Cool the reactor to the desired reaction temperature.

    • Reagent Preparation: Under an inert atmosphere, prepare stock solutions of the Ziegler-Natta catalyst and the organoaluminum cocatalyst in a dry, deoxygenated solvent. Purify the 4-methyl-1-pentene monomer and the solvent by passing them through columns of activated molecular sieves and deoxygenate by sparging with an inert gas.

    • Polymerization: Add the desired amount of solvent and the 4-methyl-1-pentene monomer to the reactor. Introduce the calculated amount of the organoaluminum cocatalyst solution, which also acts as a scavenger for impurities. Allow the mixture to stir for 10-15 minutes. Initiate the polymerization by injecting the Ziegler-Natta catalyst suspension into the reactor. Maintain the desired temperature and stir for the specified duration.

    • Quenching and Polymer Isolation: Terminate the polymerization by adding methanol to the reactor. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[1]

    • Purification and Drying: Filter the precipitated polymer. Wash the polymer with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral. Dry the poly(4-methyl-1-pentene) in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[1]

II. Metallocene Catalyzed Polymerization of 4-Methyl-1-pentene [4]

This protocol provides a general methodology for the laboratory-scale polymerization of 4-methyl-1-pentene using a metallocene catalyst.

  • Materials: Metallocene catalyst (e.g., rac-ethylenebis(1-indenyl)zirconium dichloride), methylaluminoxane (MAO) solution in toluene, purified 4-methyl-1-pentene, anhydrous toluene, acidified methanol (e.g., 5% HCl in methanol).

  • Procedure:

    • Reactor Preparation: Thoroughly dry a glass reactor in an oven and assemble it while hot under a stream of inert gas. Evacuate the reactor and backfill with the inert gas several times to ensure an oxygen- and moisture-free environment.

    • Reagent Preparation: Freshly distill liquid reagents like toluene and 4-methyl-1-pentene or pass them through a column of activated alumina (B75360) and molecular sieves. Handle the metallocene catalyst and MAO solution under an inert atmosphere.

    • Polymerization: Charge the reactor with the desired amount of toluene via a syringe or cannula. Add the 4-methyl-1-pentene monomer to the reactor. Bring the reactor to the desired polymerization temperature using an oil bath. Initiate the polymerization by sequentially adding the MAO solution and the metallocene catalyst solution (prepared separately in toluene) to the stirred reactor. The cocatalyst is typically added first. Stir the reaction mixture vigorously for the specified polymerization time.[4]

    • Termination and Polymer Isolation: After the desired time, terminate the polymerization by adding acidified methanol. This quenches the active catalytic species and precipitates the polymer. Stir the precipitated polymer in the acidified methanol for several hours to remove catalyst residues.[4]

    • Purification and Drying: Collect the polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.[4]

Visualizations

Ziegler-Natta Polymerization Mechanism

The polymerization of α-olefins with heterogeneous Ziegler-Natta catalysts is generally described by the Cossee-Arlman mechanism. This mechanism involves the coordination of the monomer to a vacant site on the transition metal center, followed by migratory insertion of the monomer into the metal-alkyl bond, thus propagating the polymer chain.

G cluster_0 Catalyst Activation cluster_1 Propagation Cycle cluster_2 Termination ZN_pre TiCl₄ on MgCl₂ Support Active_Site Activated Ti-C Active Site ZN_pre->Active_Site Alkylation & Reduction Cocatalyst Al(C₂H₅)₃ (TEAL) Cocatalyst->Active_Site Coordination π-Complex Formation Active_Site->Coordination Monomer Coordination Monomer 4-Methyl-1-pentene Monomer->Coordination Insertion Migratory Insertion (1,2-insertion) Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Active_Site Regeneration of Active Site Termination Chain Transfer / β-Hydride Elimination Growing_Chain->Termination Polymer Poly(4-methyl-1-pentene) Termination->Polymer

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Metallocene Polymerization Mechanism

Metallocene-catalyzed polymerization proceeds via a well-defined, single-site mechanism. The metallocene precatalyst is activated by a cocatalyst, typically MAO, to form a cationic active species. The monomer then coordinates to the metal center and inserts into the metal-carbon bond, leading to chain growth.

G cluster_0 Catalyst Activation cluster_1 Propagation Cycle cluster_2 Termination Metallocene_pre Metallocene Precatalyst (e.g., Cp₂ZrCl₂) Active_Species Cationic Active Species [Cp₂Zr-R]⁺ Metallocene_pre->Active_Species Alkylation & Ionization MAO Methylaluminoxane (MAO) MAO->Active_Species Coordination Monomer Coordination Active_Species->Coordination Monomer 4-Methyl-1-pentene Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Active_Species Regeneration of Active Site Termination Chain Transfer to Cocatalyst or Monomer Growing_Chain->Termination Polymer Poly(4-methyl-1-pentene) Termination->Polymer

Caption: Homogeneous metallocene catalysis showing activation and polymer chain growth.

Experimental Workflow for Polymerization

The following diagram illustrates a general workflow for the laboratory synthesis of poly(4-methyl-1-pentene).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactor_Prep Reactor Preparation (Dry & Purge) Charge_Reagents Charge Reactor with Solvent & Monomer Reactor_Prep->Charge_Reagents Reagent_Prep Reagent Preparation (Purify & Deoxygenate) Reagent_Prep->Charge_Reagents Add_Cocatalyst Add Cocatalyst Charge_Reagents->Add_Cocatalyst Initiate Initiate with Catalyst Add_Cocatalyst->Initiate Polymerize Polymerization (Controlled Temp. & Time) Initiate->Polymerize Quench Quench Reaction (e.g., Methanol) Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Filter_Wash Filter & Wash Polymer Precipitate->Filter_Wash Dry Dry Polymer (Vacuum Oven) Filter_Wash->Dry Analyze Characterize Polymer (GPC, NMR, DSC) Dry->Analyze

Caption: General experimental workflow for the synthesis of poly(4-methyl-1-pentene).

References

applications of poly(4,4-Dimethyl-1-pentene) in industry

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the subject of this report: The initial request specified poly(4,4-dimethyl-1-pentene). However, extensive research yielded no significant industrial applications or detailed experimental data for this specific polymer. The monomer, this compound, is commercially available, but its polymer does not appear to have widespread industrial use.[1][2]

Conversely, a closely related polymer, poly(4-methyl-1-pentene) , often abbreviated as PMP and commercially known as TPX™ , is a high-performance thermoplastic with a range of specialized industrial applications.[3][4] Given the detailed nature of the user request, it is highly probable that the intended subject was the industrially significant poly(4-methyl-1-pentene). Therefore, the following application notes and protocols have been developed for poly(4-methyl-1-pentene) .

Introduction

Poly(4-methyl-1-pentene) (PMP) is a unique, semi-crystalline polyolefin characterized by an exceptional combination of properties, including high transparency, excellent heat resistance, good chemical resistance, and remarkable gas permeability.[3][5][6] Its very low density also makes it one of the lightest commercially available thermoplastics.[7][8] These attributes make PMP a preferred material for a variety of demanding applications in the medical, pharmaceutical, electronics, and food industries.[9][10][11]

Key Industrial Applications

Medical and Laboratory Equipment

Due to its high melting point (around 235 °C), excellent transparency, and good chemical resistance, PMP is frequently used in the manufacturing of autoclavable medical and laboratory equipment.[4][10] This includes items such as syringes, blood collection and transfusion equipment, and laboratory ware that require repeated sterilization.[10][11] Its resistance to various chemicals allows for the safe handling of a wide range of reagents and biological samples.[10]

Gas Separation and Permeable Packaging

PMP exhibits significantly higher gas permeability compared to other polyolefins.[7][8] This property is leveraged in applications such as gas separation membranes and breathable packaging for fruits and vegetables, which require controlled gas exchange to maintain freshness. A key application that has gained prominence is its use in hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO) devices, where its high gas permeability and biocompatibility are critical.[3][5]

Microwave and Food Applications

PMP's transparency to microwaves, high heat resistance, and compliance with food contact regulations make it an ideal material for microwave cookware, food containers, and release films for baking.[4][7][10][11] Its low dielectric constant contributes to its excellent performance in microwave applications.[3][4]

Electronics and Electrical Components

As an excellent electrical insulator with a low dielectric constant, PMP is utilized in various electrical and electronic applications.[3][4][9] These include components for printed circuit boards, lightweight structural parts, and as a material for LED molds.[4][7]

Quantitative Data Presentation

The following tables summarize key quantitative properties of poly(4-methyl-1-pentene).

Table 1: General and Thermal Properties

PropertyValueTest Standard
Density0.835 g/mL at 25 °C-
Melting Point235 °C-
Vicat Softening Point178 °CASTM D 1525

Data sourced from

Table 2: Mechanical and Optical Properties

PropertyValueTest Standard
Izod Impact Strength3 kg·cm/cm²ASTM D 256
Rockwell Hardness80 (R Scale)ASTM D 758
Refractive Indexn20/D 1.463-

Data sourced from

Table 3: Electrical Properties

PropertyValueTest Standard
Dielectric Constant2.12 (at 100 MHz)ASTM D 150

Data sourced from

Experimental Protocols

Protocol 1: Determination of Gas Permeability

This protocol outlines a general method for determining the gas permeability of PMP films, based on differential permeability techniques.

Objective: To measure the permeability coefficients of various gases (e.g., N₂, O₂, CO₂) through a PMP film.

Materials and Equipment:

  • PMP film of known thickness

  • Gas permeability testing cell

  • Differential pressure transducer

  • Pressure/vacuum manifold

  • Test gases (N₂, O₂, etc.) with pressure regulators

  • Temperature-controlled chamber

  • Timer

Methodology:

  • Cut a sample of the PMP film and mount it securely in the gas permeability testing cell, ensuring a gas-tight seal.

  • Place the cell within the temperature-controlled chamber and allow it to equilibrate to the desired test temperature (e.g., 40 °C).

  • Evacuate the downstream side of the cell to create a vacuum (0 atm).

  • Introduce the test gas to the upstream side of the cell at a specified pressure (e.g., 6 atm).

  • Monitor the pressure on the downstream side using the differential pressure transducer.

  • Once a steady-state flux of gas is achieved, measure the time it takes for the pressure on the downstream side to increase by a defined amount (e.g., 0.50 mm Hg) within a known volume.[12]

  • Calculate the gas permeability coefficient using the appropriate form of Fick's law, taking into account the pressure difference, film thickness, and the rate of pressure increase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Permeability Testing cluster_analysis Data Analysis p1 Cut PMP Film Sample p2 Mount in Permeability Cell p1->p2 t1 Equilibrate Temperature p2->t1 t2 Evacuate Downstream t1->t2 t3 Pressurize Upstream t2->t3 t4 Measure Pressure Increase t3->t4 a1 Calculate Permeability Coefficient t4->a1

Caption: Workflow for Gas Permeability Testing of PMP Films.

logical_relationship cluster_properties Key Properties of PMP cluster_applications Resulting Industrial Applications prop1 High Gas Permeability app1 Gas Separation Membranes prop1->app1 enables prop2 High Thermal Stability app2 Medical/Lab Equipment prop2->app2 allows for app3 Microwave Cookware prop2->app3 suitable for prop3 Excellent Chemical Resistance prop3->app2 ensures prop4 Low Dielectric Constant app4 Electronic Components prop4->app4 ideal for prop5 High Transparency prop5->app2 required for prop5->app3 desirable for

References

Application Notes and Protocols for the Use of 4,4-Dimethyl-1-pentene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4,4-dimethyl-1-pentene (B165720) in various organic synthesis reactions. This branched-chain aliphatic olefin serves as a valuable building block for creating complex molecular architectures due to the reactivity of its terminal double bond.[1] The presence of a bulky tert-butyl group introduces significant steric hindrance, which can be leveraged to control regioselectivity in various transformations.[1]

Key Synthetic Applications

This compound is a versatile substrate for several key organic reactions, including:

  • Polymerization: Serving as a monomer for the synthesis of specialty polymers with unique thermal and mechanical properties.

  • Hydroboration-Oxidation: Enabling the anti-Markovnikov addition of water across the double bond to yield the primary alcohol, 4,4-dimethyl-1-pentanol.

  • Isomerization: Facilitating the conversion to the thermodynamically more stable internal alkene, 4,4-dimethyl-2-pentene.

  • Olefin Metathesis: Participating in cross-metathesis reactions to form new carbon-carbon double bonds.

Polymerization of this compound

Coordination polymerization of this compound, analogous to that of 4-methyl-1-pentene, can be achieved using Ziegler-Natta or metallocene catalysts to produce poly(this compound).[2] The choice of catalyst system is critical as it dictates the stereochemistry (tacticity), molecular weight, and molecular weight distribution (polydispersity index, PDI) of the resulting polymer, which in turn define its physical properties.[3]

Data Presentation: Catalyst Performance in Polymerization of Hindered Alkenes

The following table summarizes typical performance data for different catalyst types in the polymerization of sterically hindered terminal alkenes like 4-methyl-1-pentene, which serves as a model for this compound.

Catalyst TypeCatalyst System ExampleCocatalystPolymerization Temp. (°C)Polymerization Time (h)Activity (g·mol⁻¹·h⁻¹)Mw ( g/mol )PDI (Mw/Mn)Polymer Tacticity
Ziegler-Natta TiCl₄/MgCl₂Al(C₂H₅)₃50 - 701 - 410⁴ - 10⁵> 200,000Broad (> 5)Isotactic
Metallocene (Isospecific) rac-Et(Ind)₂ZrCl₂MAO25 - 501~10⁵~187,000Narrow (~1.8)Isotactic
Metallocene (Syndiospecific) Ph₂C(Cp)(Flu)ZrCl₂MAO25 - 501~10⁴HighNarrow (~2.0)Syndiotactic
Post-Metallocene Pyridylamido hafniumMAO400.5 - 2up to 10⁷~170,000Narrow (≤ 2.2)Highly Isotactic

Data is representative and adapted from studies on 4-methyl-1-pentene.[3][4] Mw = Weight-average molecular weight, PDI = Polydispersity Index, MAO = Methylaluminoxane.

Experimental Protocols

Protocol 1.1: Ziegler-Natta Catalyzed Polymerization

This protocol describes a general procedure for the polymerization of this compound using a supported Ziegler-Natta catalyst.

Materials:

Procedure:

  • Reactor Setup: A Schlenk flask or glass reactor is thoroughly dried and purged with inert gas.

  • Anhydrous toluene and freshly distilled this compound are added to the reactor via cannula or syringe.

  • The reactor is brought to the desired temperature (e.g., 50 °C).

  • Catalyst Injection: The triethylaluminum (TEA) cocatalyst solution is added, followed by the slurry of the solid Ziegler-Natta catalyst in toluene.

  • Polymerization: The reaction is allowed to proceed with vigorous stirring for a set time (e.g., 2 hours).

  • Quenching: The polymerization is terminated by the addition of methanol.

  • Isolation: The polymer precipitates and is collected by filtration.

  • Purification: The polymer is washed with a methanol/HCl solution to remove catalyst residues, followed by washes with pure methanol until neutral.

  • Drying: The resulting poly(this compound) is dried in a vacuum oven at 60-80 °C to a constant weight.

Protocol 1.2: Metallocene-Catalyzed Polymerization

This protocol outlines a general method using a metallocene catalyst for more precise control over the polymer architecture.[3][5]

Materials:

  • This compound (purified)

  • Anhydrous toluene

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Acidified methanol

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Reactor Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with inert gas.

  • Anhydrous toluene is introduced, followed by the this compound monomer.

  • The reactor is equilibrated at the desired polymerization temperature (e.g., 25 °C).

  • Initiation: The MAO solution is added first, followed by the metallocene catalyst solution (prepared separately in toluene).[3]

  • Polymerization: The mixture is stirred for the specified duration (e.g., 1 hour).

  • Termination: The reaction is quenched by adding acidified methanol.[2]

  • Precipitation and Isolation: The polymer precipitates and is stirred for several hours to remove catalyst residues. The solid is then collected by filtration.

  • Washing and Drying: The polymer is washed extensively with methanol and dried in a vacuum oven at 60-80 °C to a constant weight.[3]

polymerization_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Workup and Isolation p1 Dry and Purge Reactor p2 Add Anhydrous Solvent p1->p2 p3 Add this compound p2->p3 r1 Equilibrate Temperature p3->r1 r2 Add Cocatalyst (e.g., MAO) r1->r2 r3 Add Catalyst (e.g., Metallocene) r2->r3 r4 Stir for Reaction Time r3->r4 w1 Quench with Methanol r4->w1 w2 Precipitate and Filter Polymer w1->w2 w3 Wash with Methanol/HCl w2->w3 w4 Dry under Vacuum w3->w4 final final w4->final Final Polymer

General workflow for polymerization.

Hydroboration-Oxidation of this compound

This two-step reaction converts this compound into 4,4-dimethyl-1-pentanol, the anti-Markovnikov alcohol product.[6] The reaction is highly regioselective due to both steric and electronic effects, with the boron atom adding to the terminal, less-substituted carbon of the alkene.[7]

Data Presentation: Reagents and Conditions
StepReagentStoichiometry (eq.)SolventTemperature (°C)Time (h)
Hydroboration Borane-THF complex (BH₃•THF)~1.1Anhydrous THF0 to RT2 - 4
Oxidation Sodium Hydroxide (B78521) (3M NaOH)3.0THF/Water0 to RT> 1
Hydrogen Peroxide (30% H₂O₂)3.0
Experimental Protocol

This protocol is adapted from the well-established procedure for terminal alkenes.[8]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen or Argon gas

  • Ice bath

Procedure:

  • Hydroboration:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound dissolved in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the borane-THF solution dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[8]

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Ensure the internal temperature does not exceed 40 °C.[8]

    • Remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Workup and Purification:

    • Add diethyl ether and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4,4-dimethyl-1-pentanol.

    • The product can be further purified by distillation or column chromatography.

hydroboration_pathway start This compound intermediate Trialkylborane Intermediate start->intermediate 1. BH3•THF product 4,4-Dimethyl-1-pentanol intermediate->product 2. H2O2, NaOH

Hydroboration-oxidation pathway.

Isomerization of this compound

The terminal alkene this compound can be isomerized to the more thermodynamically stable internal alkene, 4,4-dimethyl-2-pentene. This reaction is typically catalyzed by transition metals or acids. However, due to steric hindrance from the bulky tert-butyl group, the stability of the internal alkene can be less pronounced compared to less substituted alkenes.[9]

Experimental Protocol

A general procedure for acid-catalyzed isomerization is provided below.

Materials:

  • This compound

  • Solid acid catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an anhydrous solvent.

  • Add the acid catalyst (e.g., 5-10 mol%).

  • Isomerization: Heat the reaction mixture to reflux and monitor the progress by GC or ¹H NMR spectroscopy.

  • Workup: Upon reaching equilibrium or completion, cool the mixture to room temperature.

  • Filter off the solid catalyst.

  • Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid, followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting mixture of isomers can be separated by fractional distillation if required.

Cross-Metathesis of this compound

Olefin metathesis provides a powerful method for the formation of new C=C bonds.[10] As a terminal alkene, this compound can undergo cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts. The steric hindrance of the neopentyl group can influence the efficiency and selectivity of the reaction.

Data Presentation: Common Metathesis Partners and Conditions
Olefin PartnerCatalyst (mol%)SolventTemperature (°C)Time (h)Expected Product Type
Acrylates Grubbs II (1-5%)Toluene / DCM40 - 604 - 12α,β-Unsaturated Ester
Styrene Hoveyda-Grubbs II (1-5%)Toluene60 - 806 - 18Substituted Styrene
Terminal Alkenes Grubbs II (1-5%)DCMReflux2 - 8Disubstituted Alkene
Experimental Protocol

This protocol provides a general methodology for a cross-metathesis reaction with an acrylate (B77674) partner.

Materials:

  • This compound

  • Olefin partner (e.g., methyl acrylate)

  • Grubbs second-generation catalyst

  • Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the olefin partner and this compound in the desired stoichiometry (an excess of one partner may be used to favor cross-metathesis over homodimerization).[11]

  • Add the anhydrous, degassed solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Catalyst Addition: Add the Grubbs catalyst under a positive flow of inert gas.

  • Reaction: Stir the mixture at the desired temperature (e.g., 40 °C or reflux) and monitor the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify the product by flash column chromatography on silica (B1680970) gel.

metathesis_logic cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Potential Products r1 This compound (Terminal Alkene) cat Grubbs or Hoveyda-Grubbs Catalyst r2 Olefin Partner (e.g., R-CH=CH2) p1 Cross-Metathesis Product cat->p1 Desired Pathway p2 Homodimer of Partner cat->p2 Side Reactions p3 Homodimer of Substrate cat->p3 Side Reactions

Logical flow of cross-metathesis.

References

Application Notes and Protocols for the Copolymerization of 4,4-Dimethyl-1-pentene and Other Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with detailed experimental data specifically on the copolymerization of 4,4-dimethyl-1-pentene (B165720) is limited. The following application notes and protocols are based on extensive research into the copolymerization of the structurally similar and more widely studied monomer, 4-methyl-1-pentene (B8377). These guidelines should serve as a foundational starting point for researchers, scientists, and drug development professionals, with the understanding that optimization will be necessary for the specific steric and electronic properties of this compound.

Application Notes

Copolymers of bulky α-olefins, such as this compound, with other monomers like ethylene (B1197577) and propylene (B89431), are of significant interest for the creation of advanced materials with tailored properties. The incorporation of the sterically hindered this compound monomer into a polyolefin chain can impart unique characteristics, including improved thermal stability, mechanical strength, and specific permeability, which are advantageous for applications in specialty packaging, medical devices, and membrane technologies.

The choice of catalyst is critical in determining the success of the copolymerization and the final properties of the polymer. While traditional Ziegler-Natta catalysts can be used, they often struggle with the efficient incorporation of bulky comonomers.[1] Modern single-site catalysts, such as metallocenes and post-metallocene systems, offer superior control over copolymer composition, microstructure, and molecular weight distribution.[2]

Potential Comonomers and Their Effects:
  • Ethylene: Copolymerization with ethylene can lead to linear low-density polyethylene (B3416737) (LLDPE)-like materials with enhanced thermal resistance and rigidity. The bulky side groups from this compound would disrupt the crystalline structure of polyethylene, leading to materials with a unique balance of stiffness and toughness.

  • Propylene: Incorporating this compound into a polypropylene (B1209903) backbone can modify its crystallinity and melting behavior.[3] This could result in copolymers with improved clarity, flexibility, and impact strength compared to polypropylene homopolymers.[4]

  • Higher α-Olefins (e.g., 1-hexene, 1-octene): Copolymerization with other α-olefins can further tailor the properties of the resulting polymer, potentially leading to elastomers or thermoplastic elastomers with specific performance characteristics.[5]

  • Functional Monomers (e.g., α,ω-alkenols): The incorporation of polar functional groups can enhance surface properties, adhesion, and compatibility with other materials.[3][6] This is a growing area of interest for creating advanced polyolefins for specialized applications.

Data Presentation: Properties of Related Copolymers

The following tables summarize quantitative data for the copolymerization of the related monomer, 4-methyl-1-pentene (4M1P), with ethylene and propylene, using metallocene catalysts. This data can provide a baseline for expected trends when working with this compound.

Table 1: Metallocene-Catalyzed Copolymerization of Ethylene and 4-Methyl-1-pentene

Catalyst SystemPolymerization Temperature (°C)4M1P in Feed (mol%)4M1P in Copolymer (mol%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Melting Temperature (Tm, °C)
[η⁵:η¹-(2,3-Me₂Benz[e]Ind)SiMe₂NᵗBu]TiCl₂ / MAO457115.2345,0002.1125.4
[η⁵:η¹-(2,3-Me₂Benz[e]Ind)SiMe₂NᵗBu]TiCl₂ / MAO857112.8420,0002.3128.1
rac-Et(Ind)₂ZrCl₂ / MAO50509.8150,0002.0118.0

Data adapted from studies on 4-methyl-1-pentene and should be considered indicative.[1]

Table 2: Metallocene-Catalyzed Copolymerization of Propylene and 4-Methyl-1-pentene

Catalyst SystemPolymerization Temperature (°C)4MP in Feed (mol%)4MP in Copolymer (mol%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Melting Temperature (Tm, °C)
dimethylsilyl(2,2′-dimethyl-4,4′-diphenylindenyl)ZrCl₂ / MAO25101.7250,0002.2145.2
dimethylsilyl(2,2′-dimethyl-4,4′-diphenylindenyl)ZrCl₂ / MAO25306.5210,0002.1138.7
dimethylsilyl(2,2′-dimethyl-4,4′-diphenylindenyl)ZrCl₂ / MAO255012.4180,0002.0130.1

Data adapted from studies on 4-methyl-1-pentene and should be considered indicative.[3][7]

Experimental Protocols

The following are generalized protocols for the copolymerization of a bulky α-olefin like this compound with ethylene or propylene using metallocene and Ziegler-Natta catalysts. Strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is crucial for success.

Protocol 1: Metallocene-Catalyzed Copolymerization of this compound and Ethylene

Materials:

  • High-pressure stainless-steel reactor (e.g., 500 mL) with mechanical stirrer and temperature control

  • Toluene (B28343) (anhydrous, polymerization grade)

  • This compound (purified and dried)

  • Ethylene (polymerization grade)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methanol (B129727) (acidified with HCl)

  • Nitrogen (high purity)

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen.

  • Reagent Charging:

    • Under a nitrogen atmosphere, charge the reactor with 200 mL of toluene.

    • Add the desired amount of this compound (e.g., 20 mL) via syringe.

    • Add the MAO solution (e.g., 5.0 mmol in 10 mL of toluene).

  • Equilibration: Place the reactor in a water bath and allow it to equilibrate to the desired reaction temperature (e.g., 50 °C) with stirring.

  • Ethylene Introduction: Evacuate the nitrogen from the reactor and introduce ethylene gas to the desired pressure (e.g., 2 bar). Continuously feed ethylene to maintain a constant pressure.

  • Initiation: In a separate Schlenk flask, dissolve the metallocene catalyst (e.g., 2.0 µmol) in a small amount of toluene. Inject the catalyst solution into the reactor to initiate polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 30 minutes), maintaining constant temperature and ethylene pressure.

  • Termination and Polymer Recovery:

    • Stop the ethylene feed and vent the reactor.

    • Terminate the polymerization by injecting 10 mL of acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol (e.g., 500 mL) and stir overnight.

    • Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.[2]

Protocol 2: Ziegler-Natta-Catalyzed Copolymerization of this compound and Propylene

Materials:

  • Glass reactor with magnetic stirrer and temperature control

  • Heptane (B126788) (anhydrous, polymerization grade)

  • This compound (purified and dried)

  • Propylene (polymerization grade)

  • TiCl₄

  • Triethylaluminum (TEAL)

  • Methanol

  • Nitrogen (high purity)

Procedure:

  • Catalyst Preparation (in situ):

    • Thoroughly dry the reactor under vacuum and purge with nitrogen.

    • Add 100 mL of heptane to the reactor.

    • Introduce a specific amount of TiCl₄ (e.g., 0.1 mmol) to the stirred solvent.

    • Slowly add the desired amount of TEAL (e.g., to achieve an Al/Ti molar ratio of 200) to form the active catalyst. Age the catalyst for a short period (e.g., 15 minutes) at room temperature.

  • Monomer Addition:

    • Add the desired amount of this compound to the reactor.

    • Start bubbling propylene through the reaction mixture at a constant flow rate.

  • Polymerization:

    • Raise the temperature to the desired polymerization temperature (e.g., 70 °C) and maintain for the intended duration (e.g., 1-2 hours).

  • Termination and Polymer Recovery:

    • Stop the propylene flow and cool the reactor.

    • Terminate the reaction by adding methanol.

    • Filter the resulting polymer, wash extensively with methanol, and dry under vacuum at 60 °C.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow_metallocene cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_reaction Polymerization cluster_workup Work-up prep1 Dry Reactor Under Vacuum prep2 Purge with Nitrogen prep1->prep2 reagent1 Add Toluene reagent2 Add this compound reagent1->reagent2 reagent3 Add MAO reagent2->reagent3 react1 Equilibrate Temperature react2 Introduce Ethylene react1->react2 react3 Inject Metallocene Catalyst react2->react3 react4 Polymerize react3->react4 workup1 Terminate with Acidified Methanol workup2 Precipitate and Stir workup1->workup2 workup3 Filter and Wash workup2->workup3 workup4 Dry Polymer workup3->workup4 cluster_prep cluster_prep cluster_reagents cluster_reagents cluster_prep->cluster_reagents cluster_reaction cluster_reaction cluster_reagents->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Caption: Metallocene-Catalyzed Copolymerization Workflow.

experimental_workflow_ziegler_natta cluster_catalyst In Situ Catalyst Formation cluster_polymerization Polymerization cluster_recovery Polymer Recovery cat1 Add Heptane to Reactor cat2 Add TiCl4 cat1->cat2 cat3 Add TEAL cat2->cat3 cat4 Age Catalyst cat3->cat4 poly1 Add this compound poly2 Introduce Propylene poly1->poly2 poly3 Heat to Polymerization Temp. poly2->poly3 rec1 Terminate with Methanol rec2 Filter and Wash rec1->rec2 rec3 Dry Polymer rec2->rec3 cluster_catalyst cluster_catalyst cluster_polymerization cluster_polymerization cluster_catalyst->cluster_polymerization cluster_recovery cluster_recovery cluster_polymerization->cluster_recovery

Caption: Ziegler-Natta-Catalyzed Copolymerization Workflow.

Proposed Catalytic Cycle

catalytic_cycle catalyst [M]-R olefin_complex [M]-R (Olefin) catalyst->olefin_complex Olefin Coordination insertion [M]-Polymer Chain olefin_complex->insertion Migratory Insertion insertion->catalyst Chain Transfer (Termination) chain_growth [M]-Polymer (Olefin) insertion->chain_growth Olefin Coordination chain_growth->insertion Migratory Insertion

References

Application Notes and Protocols for the Reaction Kinetics of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction kinetics of 4,4-dimethyl-1-pentene (B165720), a branched aliphatic alkene. The information compiled herein is intended to support research and development activities where the reactivity of this compound is of interest. This document covers key reactions including oxidation, catalytic isomerization, and pyrolysis, providing quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams.

Oxidation Reaction with Hydroxyl Radicals

The gas-phase oxidation of this compound, particularly its reaction with hydroxyl (OH) radicals, is of significance in atmospheric chemistry. The rate of this reaction influences the atmospheric lifetime of the alkene and contributes to the formation of secondary organic aerosols.

Data Presentation: Reaction with OH Radicals
ReactionTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)TechniqueReference
This compound + OH → Products296 ± 22.41 x 10⁻¹¹Relative Rate[1]
This compound + OH → Products2982.20 x 10⁻¹¹Theoretical[2]
Temperature Dependent Expression 220-500 k(T) = 1.22 x 10⁻¹² exp(880/T) Theoretical [2]

The major products identified from this reaction are formaldehyde (B43269) and 3,3-dimethylbutanal.[2]

Experimental Protocol: Relative Rate Method for OH Radical Reaction Kinetics

This protocol describes the determination of the rate constant for the reaction of this compound with OH radicals using a relative rate method in a smog chamber.

1. Materials and Reagents:

  • This compound (>99% purity)

  • Reference compound with a well-known OH rate constant (e.g., 1-octene (B94956) or methacrolein)

  • OH radical precursor (e.g., methyl nitrite, CH₃ONO, for photolysis)

  • Zero air or synthetic air (80% N₂, 20% O₂)

  • Nitric oxide (NO) for suppressing O₃ formation

  • Gas chromatography-mass spectrometry (GC-MS) system for analysis

2. Experimental Setup:

  • A temperature-controlled smog chamber (e.g., a large Teflon bag) surrounded by UV lamps.

  • Gas handling system for precise introduction of reactants.

  • Monitoring instruments for temperature, pressure, and concentrations of reactants.

3. Procedure:

  • Introduce a known concentration of this compound and the reference compound into the smog chamber.

  • Add the OH radical precursor (e.g., methyl nitrite) and NO to the chamber.

  • Fill the chamber to a specific volume with purified air.

  • Allow the mixture to stabilize and measure the initial concentrations of this compound and the reference compound using GC-MS.

  • Initiate the reaction by turning on the UV lamps to photolyze the OH precursor, generating OH radicals.

  • Monitor the concentrations of this compound and the reference compound over time by taking periodic samples for GC-MS analysis.

  • The relative decay of the two compounds is used to calculate the rate constant for the reaction of OH with this compound using the following equation: ln([this compound]₀ / [this compound]ₜ) = (k_alkene / k_ref) * ln([Reference]₀ / [Reference]ₜ) where k_alkene is the rate constant for the reaction with this compound and k_ref is the known rate constant for the reference compound.

Reaction Pathway Diagram

OH_Oxidation alkene This compound intermediate Adduct/Abstracted Intermediate alkene->intermediate + •OH oh •OH peroxy Peroxy Radical intermediate->peroxy + O₂ o2 O₂ products Formaldehyde + 3,3-Dimethylbutanal peroxy->products Further reactions

Caption: Oxidation pathway of this compound by OH radicals.

Catalytic Isomerization

Terminal alkenes like this compound can be isomerized to their more thermodynamically stable internal isomers. This is typically achieved using transition metal catalysts, such as those based on palladium or nickel. The primary isomerization product is 4,4-dimethyl-2-pentene.

Data Presentation: Catalytic Isomerization (Representative Data for 1-Alkenes)
Catalyst SystemAlkeneTemperature (°C)Time (h)Conversion (%)Product(s)Reference
[(allyl)PdCl]₂ / (o-tol)₃P / AgOTf1-ButeneRoom Temp.8942-Butenes[3]
Ni[P(OEt)₃]₄ / H₂SO₄1-Heptene01>952- & 3-Heptenes
Ni/Sulfated Zirconia1-Octene30278Internal Octenes[4]
Experimental Protocol: Palladium-Catalyzed Isomerization of this compound

This protocol describes a general procedure for the isomerization of this compound to 4,4-dimethyl-2-pentene using a palladium catalyst.

1. Materials and Reagents:

  • This compound (>99% purity)

  • Palladium catalyst precursor (e.g., [(allyl)PdCl]₂)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) or tri(o-tolyl)phosphine)

  • Silver salt activator (e.g., silver triflate, AgOTf)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Inert gas (e.g., nitrogen or argon)

  • Gas chromatography (GC) system with a flame ionization detector (FID) for analysis

2. Experimental Setup:

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Reaction flask with a magnetic stirrer.

  • Standard laboratory glassware.

3. Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and silver triflate to a reaction flask.

  • Add the anhydrous solvent and stir the mixture at room temperature for a short period to form the active catalyst.

  • Add this compound to the catalyst solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-FID. The disappearance of the starting material and the appearance of the isomerized product (4,4-dimethyl-2-pentene) will be observed.

  • Once the reaction is complete (as determined by GC analysis), the reaction can be quenched (e.g., by filtering through a short pad of silica (B1680970) gel) to remove the catalyst.

  • The product can be isolated by removing the solvent under reduced pressure.

Catalytic Cycle Diagram

Isomerization_Cycle catalyst [Pd-H]⁺ alkene_complex Alkene Complex catalyst->alkene_complex + Alkene alkyl_intermediate Palladium Alkyl Intermediate alkene_complex->alkyl_intermediate Migratory Insertion product_complex Product Complex alkyl_intermediate->product_complex β-Hydride Elimination product_complex->catalyst - Product product 4,4-Dimethyl-2-pentene product_complex->product start_alkene This compound start_alkene->alkene_complex

Caption: Catalytic cycle for the isomerization of this compound.

Pyrolysis

Pyrolysis is the thermal decomposition of a compound in an inert atmosphere. The pyrolysis of branched alkenes like this compound proceeds through a free-radical chain mechanism, leading to the formation of smaller alkanes and alkenes. The rate of pyrolysis is influenced by temperature, pressure, and the structure of the alkene.

Data Presentation: Pyrolysis of Branched Alkenes (Representative Data)

Specific kinetic data for the pyrolysis of this compound is scarce. The following table provides representative data for the pyrolysis of a similar branched alkene, isobutylene, to illustrate the typical conditions and kinetic parameters.

AlkeneTemperature Range (°C)Pressure (atm)Activation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Reference
Isobutylene550 - 750~0.8~215 - 250~10¹³ - 10¹⁵[1]
Experimental Protocol: Gas-Phase Pyrolysis of this compound

This protocol outlines a general procedure for studying the gas-phase pyrolysis of this compound in a flow reactor.

1. Materials and Reagents:

  • This compound (>99% purity)

  • Inert diluent gas (e.g., nitrogen or argon)

  • Calibration gas mixtures for GC analysis

2. Experimental Setup:

  • A high-temperature flow reactor (e.g., a quartz tube) housed in a furnace with precise temperature control.

  • Mass flow controllers for accurate metering of the alkene and diluent gas.

  • A sampling system to collect the reactor effluent for analysis.

  • Gas chromatography (GC) system, often coupled with a mass spectrometer (MS) or a flame ionization detector (FID), for product analysis.

3. Procedure:

  • Heat the flow reactor to the desired pyrolysis temperature and allow it to stabilize.

  • Introduce a continuous flow of the inert diluent gas through the reactor.

  • Introduce a known flow rate of this compound vapor into the diluent gas stream before it enters the reactor. The concentration of the alkene should be kept low to minimize secondary reactions.

  • Allow the system to reach a steady state.

  • Collect samples of the reactor effluent at the outlet.

  • Analyze the samples using GC to identify and quantify the products and the remaining reactant.

  • Repeat the experiment at different temperatures to determine the temperature dependence of the reaction rate.

  • The rate constants can be determined from the conversion of this compound at different residence times (controlled by the flow rate and reactor volume). The activation energy and pre-exponential factor can then be obtained from an Arrhenius plot.

Pyrolysis Mechanism Diagram

Pyrolysis_Mechanism alkene This compound initiation Initiation (Bond Scission) alkene->initiation Heat radicals Free Radicals initiation->radicals propagation Propagation (H-abstraction, β-scission) radicals->propagation React with Alkene termination Termination (Radical Recombination) radicals->termination Combine propagation->radicals Regenerate Radicals products Smaller Alkanes + Alkenes propagation->products stable_products Stable Products termination->stable_products

Caption: General mechanism for the pyrolysis of this compound.

References

Application Notes and Protocols for the Characterization of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 4,4-Dimethyl-1-pentene, a volatile, non-polar alkene. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. It provides information on the retention time of the analyte and its mass fragmentation pattern, which serves as a molecular fingerprint.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

  • Capillary Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating non-polar hydrocarbons.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known amount in the same solvent to fall within the calibration range.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

Data Presentation

Table 1: GC-MS Data for this compound

ParameterValue
Retention Time (RT) Dependent on the specific GC column and conditions, but expected to be in the early to mid-region of the chromatogram.
Molecular Ion (M+) m/z 98
Key Fragment Ions (m/z) 41, 57, 83
Relative Abundance (%) To be determined experimentally. The base peak is typically m/z 41.

Note: The retention time and relative abundances should be determined experimentally using the specified protocol.

Logical Workflow for GC-MS Analysis

GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Sample Preparation:

  • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans (NS): 8-16 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans (NS): 1024 or more.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-240 ppm.

Data Presentation

Table 2: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-C(CH₃)₃ ~0.90s9H-
-CH₂- ~2.00d2H~7.5
=CH₂ ~4.95m2HSee note
-CH= ~5.75m1HSee note

Note: The terminal vinyl protons (=CH₂) and the internal vinyl proton (-CH=) form a complex splitting pattern. Precise coupling constants would require spectral simulation.

Table 3: ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
-C(CH₃)₃ ~29.5
-C(CH₃)₃ ~31.0
-CH₂- ~49.0
=CH₂ ~114.5
-CH= ~139.0

NMR Analysis Workflow

NMR_Workflow A Sample Preparation (Dissolve in CDCl3 with TMS) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process FID (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Reference Spectra to TMS (0 ppm) D->E F Integrate 1H NMR Signals E->F G Assign Chemical Shifts and Multiplicities E->G F->G H Determine Structure G->H

Workflow for NMR spectral acquisition and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the C=C double bond and C-H bonds in their specific chemical environments.

Experimental Protocol

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

FTIR Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

Data Presentation

Table 4: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3080C-H Stretch=C-H (vinyl)
~2960-2870C-H Stretch-C-H (alkane)
~1640C=C StretchAlkene
~1465C-H Bend-CH₂- (scissoring)
~1365C-H Bend-C(CH₃)₃ (symmetric bend)
~995, ~910C-H Bend=C-H (out-of-plane)

FTIR Analysis Logical Relationship

FTIR_Logic cluster_bonds Key Chemical Bonds cluster_absorptions Characteristic IR Absorptions (cm⁻¹) Molecule This compound Structure Vinyl_CH Vinyl C-H Molecule->Vinyl_CH Alkane_CH Alkane C-H Molecule->Alkane_CH CC_double C=C Molecule->CC_double CH2_bend Alkane C-H Bend Molecule->CH2_bend Vinyl_CH_bend Vinyl C-H Bend Molecule->Vinyl_CH_bend Abs_Vinyl_CH ~3080 Vinyl_CH->Abs_Vinyl_CH Abs_Alkane_CH ~2960-2870 Alkane_CH->Abs_Alkane_CH Abs_CC_double ~1640 CC_double->Abs_CC_double Abs_CH2_bend ~1465, ~1365 CH2_bend->Abs_CH2_bend Abs_Vinyl_CH_bend ~995, ~910 Vinyl_CH_bend->Abs_Vinyl_CH_bend

Relationship between structure and IR absorptions.

The Role of 4,4-Dimethyl-1-pentene in the Synthesis of Specialty Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1-pentene (B165720), a branched alpha-olefin, serves as a versatile building block in the synthesis of a variety of specialty chemicals. Its unique neopentyl group imparts specific properties, such as thermal stability and controlled reactivity, to the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key chemical transformations, including polymerization, hydroboration-oxidation, and olefin metathesis. These reactions yield precursors for advanced polymers, fine chemicals, and potentially for fragrance and agrochemical industries.

Key Applications and Synthetic Pathways

This compound is a valuable starting material for the synthesis of specialty polymers and fine chemicals through several key reaction pathways. The sterically hindered neopentyl group influences the regioselectivity and stereoselectivity of these reactions, leading to unique product profiles.

logical_relationships A This compound B Specialty Polymers (e.g., Copolymers) A->B Copolymerization C 4,4-Dimethylpentan-1-ol A->C Hydroboration-Oxidation D 5,5-Dimethylhexanal A->D Hydroformylation E Cross-Metathesis Products A->E Olefin Metathesis F Fragrance Precursors C->F G Fine Chemical Intermediates D->G E->G

Caption: Key synthetic transformations of this compound.

I. Copolymerization with Ethylene (B1197577)

The copolymerization of this compound with ethylene, typically catalyzed by metallocene or Ziegler-Natta systems, produces specialty polyolefins with tailored properties. The incorporation of the bulky neopentyl side chains can significantly modify the physical characteristics of the resulting polymer, such as its crystallinity, melting point, and mechanical strength. While specific data for this compound is limited, extensive research on the copolymerization of the structurally similar 4-methyl-1-pentene (B8377) with ethylene provides a strong basis for experimental design.[1][2]

Quantitative Data Summary

The following table, based on data for the copolymerization of 4-methyl-1-pentene with ethylene using a metallocene catalyst, illustrates the expected trends and provides a template for recording experimental results with this compound.[1]

Catalyst SystemComonomer Feed (mol%)Polymer Yield (g)Comonomer Incorporation (mol%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
rac-Et(Ind)2ZrCl2/MAO105.28.5150,0002.1
rac-Et(Ind)2ZrCl2/MAO204.815.2120,0002.3
rac-Et(Ind)2ZrCl2/MAO304.122.195,0002.5
Experimental Protocol: Copolymerization of this compound with Ethylene

This protocol is adapted from established procedures for the copolymerization of alpha-olefins with ethylene using a metallocene catalyst activated by methylaluminoxane (B55162) (MAO).[2]

experimental_workflow_copolymerization start Start reactor_prep Reactor Preparation (Purge with N2, add toluene) start->reactor_prep reagent_add Reagent Addition (this compound, MAO) reactor_prep->reagent_add equilibration Equilibration (Set temperature and pressure) reagent_add->equilibration initiation Initiation (Inject catalyst solution) equilibration->initiation polymerization Polymerization (Maintain constant T and P) initiation->polymerization termination Termination (Quench with acidified methanol) polymerization->termination isolation Polymer Isolation (Precipitation, filtration, drying) termination->isolation characterization Characterization (NMR, GPC, DSC) isolation->characterization end End characterization->end

Caption: Workflow for ethylene/4,4-dimethyl-1-pentene copolymerization.

Materials:

  • This compound (purified by passing through activated alumina)

  • Toluene (B28343) (anhydrous)

  • Ethylene (polymerization grade)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) solution in toluene

  • Methanol (B129727) (acidified with HCl)

  • Nitrogen (high purity)

Equipment:

  • High-pressure stainless-steel reactor with mechanical stirring and temperature control

  • Schlenk line and glassware for handling air-sensitive reagents

  • Syringes and cannulas

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen.

  • Solvent Addition: Introduce 250 mL of anhydrous toluene into the reactor.

  • Reagent Loading: Add the desired amount of this compound (e.g., 20 mL) to the reactor via syringe. Subsequently, add the MAO solution (e.g., 10 mL of a 10 wt% solution in toluene).

  • Equilibration: Pressurize the reactor with ethylene to the desired pressure (e.g., 5 bar) and bring the reactor to the target temperature (e.g., 50 °C) while stirring.

  • Catalyst Preparation: In a separate Schlenk flask, dissolve the metallocene catalyst (e.g., 10 mg) in a small amount of anhydrous toluene (e.g., 5 mL).

  • Polymerization Initiation: Inject the catalyst solution into the reactor to commence polymerization. Maintain a constant ethylene pressure and temperature throughout the reaction.

  • Termination: After the desired reaction time (e.g., 30 minutes), stop the ethylene feed and vent the reactor. Quench the reaction by injecting 10 mL of acidified methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reactor contents into a larger volume of acidified methanol (e.g., 500 mL) with vigorous stirring.

  • Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Analyze the polymer for comonomer incorporation, molecular weight, and thermal properties using NMR, GPC, and DSC, respectively.

II. Hydroboration-Oxidation to 4,4-Dimethylpentan-1-ol

The hydroboration-oxidation of this compound provides a straightforward route to the corresponding anti-Markovnikov alcohol, 4,4-dimethylpentan-1-ol. This primary alcohol is a valuable intermediate for the synthesis of esters and ethers, which can find applications as specialty solvents, plasticizers, or fragrance components. The reaction proceeds with high regioselectivity due to the steric hindrance of the neopentyl group.[3]

Quantitative Data Summary

The following table outlines the expected results for the hydroboration-oxidation of this compound based on typical yields for this reaction with terminal olefins.

ReagentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
BH3•THFTHF225>90>98
9-BBNTHF425>95>99
Experimental Protocol: Hydroboration-Oxidation of this compound

This protocol describes a standard laboratory procedure for the hydroboration-oxidation of a terminal alkene.[4][5][6][7]

experimental_workflow_hydroboration start Start setup Reaction Setup (Inert atmosphere, add alkene and THF) start->setup hydroboration Hydroboration (Slow addition of BH3•THF at 0°C, then warm to RT) setup->hydroboration oxidation Oxidation (Add NaOH and H2O2 at 0°C) hydroboration->oxidation workup Aqueous Workup (Quench, extract with ether) oxidation->workup purification Purification (Dry, filter, concentrate, distill) workup->purification characterization Characterization (NMR, IR, GC-MS) purification->characterization end End characterization->end

Caption: Workflow for hydroboration-oxidation of this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3•THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 10 mmol, 0.98 g) and 20 mL of anhydrous THF.

  • Hydroboration: Cool the flask in an ice bath to 0 °C. Slowly add the 1 M solution of BH3•THF (e.g., 11 mL, 11 mmol) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously add the 3 M NaOH solution (e.g., 5 mL) dropwise, followed by the slow, dropwise addition of the 30% H2O2 solution (e.g., 5 mL).

  • Workup: Remove the ice bath and stir the mixture at room temperature for 1 hour. Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography to yield pure 4,4-dimethylpentan-1-ol.

  • Characterization: Confirm the structure and purity of the product using NMR, IR, and GC-MS analysis.

III. Olefin Metathesis

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. This compound can participate in cross-metathesis reactions with other olefins to generate a variety of substituted alkenes, which are valuable intermediates in organic synthesis. The success of these reactions often depends on the choice of catalyst and reaction conditions to favor the desired cross-metathesis product over homodimerization.

Quantitative Data Summary

The following table presents representative data for the cross-metathesis of a terminal olefin with an electron-deficient partner, which can serve as a guide for reactions involving this compound.

Olefin PartnerCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
Methyl acrylate (B77674)Grubbs II (5)CH2Cl240127595:5
AcrylonitrileHoveyda-Grubbs II (5)Toluene60186890:10
Experimental Protocol: Cross-Metathesis of this compound with an Acrylate

This protocol outlines a general procedure for the cross-metathesis of a terminal olefin with an electron-deficient olefin using a second-generation Grubbs catalyst.[8]

experimental_workflow_metathesis start Start setup Reaction Setup (Inert atmosphere, add substrates and solvent) start->setup catalyst_add Catalyst Addition (Add Grubbs catalyst) setup->catalyst_add reaction Reaction (Heat to desired temperature) catalyst_add->reaction monitoring Reaction Monitoring (TLC or GC) reaction->monitoring quenching Quenching (Add ethyl vinyl ether) monitoring->quenching purification Purification (Column chromatography) quenching->purification characterization Characterization (NMR, GC-MS) purification->characterization end End characterization->end

Caption: Workflow for olefin cross-metathesis.

Materials:

  • This compound

  • Methyl acrylate

  • Grubbs second-generation catalyst

  • Dichloromethane (DCM), anhydrous

  • Ethyl vinyl ether

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for elution

Equipment:

  • Schlenk flask with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 5 mmol, 0.49 g) and methyl acrylate (e.g., 10 mmol, 0.86 g) dissolved in 20 mL of anhydrous DCM.

  • Catalyst Addition: Add the Grubbs second-generation catalyst (e.g., 0.25 mmol, 212 mg) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the desired product and remove the solvent. Characterize the product by NMR and GC-MS to confirm its structure and purity.

Potential Applications in Fragrance and Pyrethroid Synthesis

  • Fragrance Precursors: The hydroformylation of this compound would yield 5,5-dimethylhexanal. Aldehydes are a well-known class of fragrance compounds. Furthermore, the corresponding alcohol, 4,4-dimethylpentan-1-ol, obtained via hydroboration-oxidation, could be esterified to produce esters with potentially pleasant odors, reminiscent of other neopentyl esters used in the fragrance industry. For instance, it could be a precursor to analogs of ambergris fragrances.[9][10][11][12][13]

  • Pyrethroid Intermediates: The synthesis of pyrethroids often involves the construction of a cyclopropane (B1198618) ring.[14][15][16][17][18] While a direct pathway is not evident, derivatives of this compound could potentially be functionalized and cyclized to form substituted cyclopropanes that are analogous to the chrysanthemic acid core of many pyrethroids. Further research would be needed to explore this possibility.

Conclusion

This compound is a valuable and versatile building block for the synthesis of specialty chemicals. The protocols provided herein for copolymerization, hydroboration-oxidation, and olefin metathesis offer robust starting points for researchers to explore the potential of this unique alpha-olefin. The resulting polymers and functionalized small molecules hold promise for a range of applications, from advanced materials to fine chemicals. Further investigation into the derivatization of this compound could unlock novel synthetic routes to valuable compounds in the fragrance and agrochemical industries.

References

Application Notes and Protocols for the Hydroboration-Oxidation of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the hydroboration-oxidation of 4,4-dimethyl-1-pentene (B165720), a fundamental reaction in organic synthesis for the anti-Markovnikov hydration of alkenes. The resulting product, 4,4-dimethyl-1-pentanol, is a primary alcohol with applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals.

Reaction Overview

The hydroboration-oxidation of this compound is a two-step process that yields the anti-Markovnikov alcohol, 4,4-dimethyl-1-pentanol.[1][2] In the first step, borane (B79455) (typically as a borane-tetrahydrofuran (B86392) complex, BH₃•THF) adds across the double bond of the alkene. The boron atom adds to the less sterically hindered terminal carbon, and a hydrogen atom adds to the more substituted carbon.[1][3] In the second step, the resulting trialkylborane is oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to replace the boron atom with a hydroxyl group, yielding the primary alcohol.[3][4]

Quantitative Data

The hydroboration-oxidation of this compound demonstrates high regioselectivity for the primary alcohol. The following table summarizes the typical product distribution for this reaction.

ProductRegioisomerYield (%)
4,4-Dimethyl-1-pentanolPrimary93%
4,4-Dimethyl-2-pentanolSecondary7%

Experimental Protocol

This protocol is adapted from general procedures for the hydroboration-oxidation of terminal alkenes.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

Part 1: Hydroboration

  • To a dry, inert gas-flushed round-bottom flask, add this compound (e.g., 10 mmol) and anhydrous THF (e.g., 20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the borane-THF solution (e.g., 3.7 mL of 1 M solution, ~3.7 mmol) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 2: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add the 3 M sodium hydroxide solution (e.g., 4 mL).

  • Following the base, add the 30% hydrogen peroxide solution (e.g., 4 mL) dropwise, ensuring the internal temperature does not exceed 40-50 °C.

  • After the addition is complete, heat the mixture to 40-50 °C and stir for at least 1 hour.

Workup and Purification:

  • Cool the reaction mixture to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or column chromatography if necessary.

Visualizing the Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the hydroboration-oxidation of this compound.

experimental_workflow Experimental Workflow for Hydroboration-Oxidation cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cluster_workup Workup and Purification start Start: this compound in Anhydrous THF cool_0c Cool to 0 °C start->cool_0c add_bh3 Add BH3-THF Dropwise at 0 °C cool_0c->add_bh3 stir_rt Stir at Room Temperature for 1-2 hours add_bh3->stir_rt cool_0c_ox Cool to 0 °C stir_rt->cool_0c_ox add_naoh Add 3 M NaOH cool_0c_ox->add_naoh add_h2o2 Add 30% H2O2 Dropwise add_naoh->add_h2o2 heat_stir Heat to 40-50 °C and Stir for 1 hour add_h2o2->heat_stir cool_rt Cool to Room Temperature heat_stir->cool_rt separate Separate Layers cool_rt->separate extract Extract Aqueous Layer with Diethyl Ether separate->extract wash Wash with Brine extract->wash dry Dry with MgSO4 and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Product: 4,4-Dimethyl-1-pentanol concentrate->product

Caption: Experimental workflow for the hydroboration-oxidation of this compound.

reaction_pathway Reaction Pathway of Hydroboration-Oxidation alkene This compound trialkylborane Tris(4,4-dimethylpentyl)borane alkene->trialkylborane 1. Hydroboration borane_complex BH3-THF alcohol 4,4-Dimethyl-1-pentanol trialkylborane->alcohol 2. Oxidation oxidizing_agent H2O2, NaOH

Caption: Chemical transformation in the hydroboration-oxidation of this compound.

References

Halogenation Reactions of 4,4-Dimethyl-1-pentene: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1-pentene (B165720) is a valuable branched-chain aliphatic alkene utilized in various organic syntheses. Its terminal double bond provides a reactive site for a range of transformations, including halogenation reactions. The steric hindrance imparted by the neopentyl group (t-butyl group) at the 4-position significantly influences the regioselectivity and stereoselectivity of these reactions. This document provides detailed application notes and experimental protocols for the halogenation of this compound, including electrophilic additions of halogens (Br₂ and Cl₂) and hydrogen halides (HBr and HCl), as well as free-radical bromination.

Electrophilic Addition of Hydrogen Halides (Hydrohalogenation)

The addition of hydrogen halides to this compound typically proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Reaction Mechanism: Markovnikov Addition

The reaction is initiated by the electrophilic attack of the hydrogen ion (from HBr or HCl) on the terminal carbon of the double bond (C1). This results in the formation of a secondary carbocation at the adjacent carbon (C2). This secondary carbocation is more stable than the primary carbocation that would be formed if the hydrogen were to add to C2. Subsequent attack by the halide ion (Br⁻ or Cl⁻) on the carbocation yields the Markovnikov product.

Markovnikov_Addition reactant This compound intermediate Secondary Carbocation Intermediate reactant->intermediate Electrophilic Attack (Formation of secondary carbocation) reagent H-X product 2-Halo-4,4-dimethylpentane (Markovnikov Product) intermediate->product Nucleophilic Attack by X⁻

Caption: Markovnikov addition of HX to this compound.

Anti-Markovnikov Addition of HBr

In the presence of peroxides (e.g., ROOR), the addition of HBr to this compound can proceed via a free-radical mechanism, leading to the anti-Markovnikov product.[1] In this case, the bromine radical adds to the terminal carbon (C1) to form the more stable secondary radical at C2. Subsequent abstraction of a hydrogen atom from HBr by this radical yields the 1-bromo-4,4-dimethylpentane.

Anti_Markovnikov_Addition reactant This compound intermediate Secondary Radical Intermediate reactant->intermediate Radical Addition of Br• reagent HBr, ROOR product 1-Bromo-4,4-dimethylpentane (Anti-Markovnikov Product) intermediate->product Hydrogen Abstraction from HBr

Caption: Anti-Markovnikov addition of HBr to this compound.

Quantitative Data: Hydrohalogenation
ReactionReagentsProduct(s)Yield (%)Reference
Hydrobromination (Markovnikov)HBr2-Bromo-4,4-dimethylpentaneData not availableGeneral principle
Hydrobromination (Anti-Markovnikov)HBr, Peroxides1-Bromo-4,4-dimethylpentaneData not available[1]
Hydrochlorination (Markovnikov)HCl2-Chloro-4,4-dimethylpentaneData not availableGeneral principle
Experimental Protocol: General Procedure for Hydrohalogenation (Markovnikov Addition)

Materials:

  • This compound

  • Anhydrous hydrogen bromide (gas) or concentrated hydrobromic acid

  • Anhydrous diethyl ether or other suitable inert solvent

  • Round-bottom flask

  • Gas inlet tube (if using gaseous HBr)

  • Drying tube (e.g., with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a fume hood, dissolve this compound in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube (if applicable) and a drying tube.

  • Cool the flask in an ice bath.

  • Slowly bubble anhydrous hydrogen bromide gas through the solution with gentle stirring. Alternatively, add concentrated hydrobromic acid dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 2-bromo-4,4-dimethylpentane.

Electrophilic Addition of Halogens (Dihalogenation)

The addition of bromine (Br₂) or chlorine (Cl₂) to this compound is a classic example of electrophilic addition to an alkene. The reaction proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms across the double bond.

Reaction Mechanism: Dihalogenation

The π-bond of the alkene attacks one of the halogen atoms, displacing the other as a halide ion. A three-membered cyclic halonium ion is formed. The halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the halonium bridge (backside attack), leading to the formation of a vicinal dihalide with anti stereochemistry.

Dihalogenation reactant This compound intermediate Cyclic Halonium Ion Intermediate reactant->intermediate Formation of Halonium Ion reagent X₂ product 1,2-Dihalo-4,4-dimethylpentane intermediate->product Backside Attack by X⁻

Caption: Electrophilic addition of a halogen to this compound.

Quantitative Data: Dihalogenation
ReactionReagentsProductYield (%)Reference
BrominationBr₂ in an inert solvent1,2-Dibromo-4,4-dimethylpentane (B14744475)Data not available[2]
ChlorinationCl₂ in an inert solvent1,2-Dichloro-4,4-dimethylpentaneData not availableGeneral principle

Note: While the synthesis of 1,2-dibromo-4,4-dimethylpentane from this compound is documented, specific yield data is not provided in the accessible literature.[2]

Experimental Protocol: General Procedure for Bromination

Materials:

  • This compound

  • Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a fume hood, dissolve this compound in an inert solvent in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Continue the addition until a faint persistent bromine color is observed.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1,2-dibromo-4,4-dimethylpentane, which can be further purified by distillation or chromatography if necessary.

Free-Radical Halogenation: Allylic Bromination

Allylic bromination allows for the substitution of a hydrogen atom at the carbon adjacent to the double bond. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) is the reagent of choice for this transformation to minimize the competing electrophilic addition of bromine to the double bond.

Reaction Mechanism: Allylic Bromination with NBS

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen from this compound to form a resonance-stabilized allylic radical and HBr. The HBr reacts with NBS to produce a low concentration of Br₂, which then reacts with the allylic radical to form the allylic bromide and regenerate a bromine radical, continuing the chain reaction. Due to resonance, a mixture of products can be expected.

Allylic_Bromination reactant This compound intermediate Allylic Radical reactant->intermediate Allylic H Abstraction by Br• reagent NBS, hv or Δ product1 3-Bromo-4,4-dimethyl-1-pentene product2 1-Bromo-4,4-dimethyl-2-pentene intermediate->product2 Reaction with Br₂ resonance Resonance-stabilized Allylic Radical intermediate->resonance Resonance resonance->product1 Reaction with Br₂

References

Troubleshooting & Optimization

Technical Support Center: 4,4-Dimethyl-1-pentene Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4,4-Dimethyl-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your synthetic and purification procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: this compound is typically synthesized through methods that form a new carbon-carbon bond. Two common laboratory-scale approaches are the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of an ylide (derived from a phosphonium (B103445) salt) with pivaldehyde.[1][2][3] The Grignard reaction utilizes the coupling of a neopentyl Grignard reagent with an allyl halide.[4][5]

Q2: Why is the purification of this compound challenging?

A2: The primary challenge in purifying this compound lies in the potential presence of structural isomers with very close boiling points.[6] These isomers can form as byproducts during synthesis, particularly through isomerization of the terminal double bond to more stable internal positions. Fractional distillation is the most common method for separation, but it requires high efficiency to resolve these closely boiling compounds.[7]

Q3: What are the key physical properties to consider during the purification of this compound?

A3: The boiling point is the most critical parameter for purification by fractional distillation. It is also important to be aware of the boiling points of potential isomeric impurities to assess the required efficiency of the distillation setup.

Table 1: Physical Properties of this compound and Its Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC7H1498.1972-73
(E)-4,4-Dimethyl-2-penteneC7H1498.1976-77
(Z)-4,4-Dimethyl-2-penteneC7H1498.1977-78
2,4-Dimethyl-1-penteneC7H1498.1982-83
2,4-Dimethyl-2-penteneC7H1498.1983-84

Q4: How can I confirm the purity and identity of my final product?

A4: The purity of this compound is typically assessed by Gas Chromatography (GC), which can separate the target compound from its isomers and other impurities. The identity of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8][9]

Troubleshooting Guides

Synthesis Troubleshooting

Issue 1: Low or no yield in the Wittig Reaction.

  • Diagram of Troubleshooting Logic for Wittig Reaction

    Wittig_Troubleshooting start Low/No Yield in Wittig Reaction check_ylide Check Ylide Formation start->check_ylide check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions ylide_color Observe for characteristic ylide color (often orange/red)? check_ylide->ylide_color aldehyde_issue Potential Issue: - Pivaldehyde is old or oxidized - Steric hindrance of pivaldehyde check_reagents->aldehyde_issue anhydrous_issue Potential Issue: - Moisture in solvent or glassware check_conditions->anhydrous_issue base_issue Potential Issue: - Base is not strong enough - Base is old/degraded - Phosphonium salt is wet ylide_color->base_issue No base_solution Solution: - Use a stronger, fresh base (e.g., n-BuLi, NaH) - Dry phosphonium salt under vacuum base_issue->base_solution aldehyde_solution Solution: - Use freshly distilled pivaldehyde - Increase reaction time or temperature aldehyde_issue->aldehyde_solution anhydrous_solution Solution: - Use anhydrous solvents - Flame-dry glassware anhydrous_issue->anhydrous_solution

    Troubleshooting workflow for low yield in the Wittig synthesis.

Issue 2: Low or no yield in the Grignard Reaction.

  • Diagram of Troubleshooting Logic for Grignard Reaction

    Grignard_Troubleshooting start Low/No Yield in Grignard Reaction check_grignard Check Grignard Reagent Formation start->check_grignard check_coupling Evaluate Coupling Step start->check_coupling grignard_initiation Did the Grignard reaction initiate? (cloudiness, gentle reflux) check_grignard->grignard_initiation side_reactions Potential Issue: - Wurtz coupling of allyl halide - Reaction with atmospheric CO2 check_coupling->side_reactions initiation_issue Potential Issue: - Magnesium is not activated - System is not anhydrous grignard_initiation->initiation_issue No initiation_solution Solution: - Activate Mg with iodine or 1,2-dibromoethane - Ensure all glassware and solvents are dry initiation_issue->initiation_solution side_reactions_solution Solution: - Add allyl halide slowly to the Grignard reagent - Maintain a positive inert gas pressure side_reactions->side_reactions_solution

    Troubleshooting guide for the Grignard reaction synthesis.

Purification Troubleshooting

Issue: Poor separation of isomers during fractional distillation.

  • Diagram of Troubleshooting Logic for Fractional Distillation

    Distillation_Troubleshooting start Poor Isomer Separation check_column Evaluate Fractionating Column start->check_column check_rate Assess Distillation Rate start->check_rate check_temp Verify Temperature Gradient start->check_temp column_efficiency Is the column efficiency high enough? (sufficient theoretical plates) check_column->column_efficiency rate_issue Is the distillation too fast? check_rate->rate_issue temp_issue Is the column well-insulated? check_temp->temp_issue efficiency_issue Potential Issue: - Column is too short - Inefficient packing material column_efficiency->efficiency_issue No efficiency_solution Solution: - Use a longer column (e.g., Vigreux or packed) - Use more efficient packing (e.g., Raschig rings) efficiency_issue->efficiency_solution rate_solution Solution: - Reduce the heating rate to allow for proper vapor-liquid equilibrium rate_issue->rate_solution Yes temp_solution Solution: - Insulate the column with glass wool or aluminum foil to maintain a stable temperature gradient temp_issue->temp_solution No

    Troubleshooting poor separation during fractional distillation.

Experimental Protocols

Synthesis Protocol 1: Wittig Reaction

This protocol describes the synthesis of this compound from pivaldehyde and an allyl ylide.

Materials:

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add allyltriphenylphosphonium bromide to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous diethyl ether or THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi solution dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of freshly distilled pivaldehyde in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure. The crude product is then ready for purification.

Synthesis Protocol 2: Grignard Reaction

This protocol details the synthesis of this compound via the reaction of neopentyl magnesium chloride with allyl bromide.

Materials:

  • Magnesium turnings

  • 1-Chloro-2,2-dimethylpropane (neopentyl chloride)

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place magnesium turnings and a small iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of neopentyl chloride in the anhydrous solvent.

  • Add a small portion of the neopentyl chloride solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of allyl bromide in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent to obtain the crude product.

Purification Protocol: Fractional Distillation

This protocol is for the purification of crude this compound from isomeric impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with high theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

Procedure:

  • Charge the crude this compound into the round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Begin heating the flask gently.

  • Collect the forerun, which will contain any lower-boiling impurities, until the temperature at the distillation head stabilizes at the boiling point of this compound (~72-73 °C).

  • Change the receiving flask and collect the main fraction while the temperature remains constant.

  • Monitor the temperature closely. A drop in temperature indicates that the main product has distilled, while a rise indicates the distillation of higher-boiling isomers.

  • Stop the distillation before the flask runs dry.

  • Analyze the collected fractions by GC to determine their purity.

  • Diagram of Experimental Workflow

    Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis synthesis_choice Choose Synthesis Route (Wittig or Grignard) wittig Wittig Reaction synthesis_choice->wittig grignard Grignard Reaction synthesis_choice->grignard workup Aqueous Workup and Extraction wittig->workup grignard->workup distillation Fractional Distillation workup->distillation analysis Purity and Identity Confirmation (GC, NMR, IR, MS) distillation->analysis

    General experimental workflow for this compound.

References

Technical Support Center: Polymerization of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and protocols for the polymerization of 4,4-dimethyl-1-pentene (B165720).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound? A1: The most common methods are coordination polymerization using Ziegler-Natta or metallocene catalysts and cationic polymerization. Ziegler-Natta and metallocene systems are preferred for achieving high stereoregularity and control over the polymer architecture. Cationic polymerization is also feasible but is highly susceptible to side reactions, particularly isomerization.

Q2: What are the expected properties of poly(this compound)? A2: Poly(this compound) is a polyolefin with bulky tert-butyl side groups. Highly isotactic poly(this compound) is reported to have a very high melting temperature, potentially exceeding 380°C, due to the rigid and bulky side groups which result in a low entropy of fusion. Like other polyolefins, it is expected to have good chemical resistance and electrical insulation properties.

Q3: Why is isomerization a significant concern in the polymerization of this monomer? A3: Isomerization is a major challenge, especially in cationic polymerization. The initially formed secondary carbocation can readily rearrange via a hydride shift to a more stable tertiary carbocation. This leads to the incorporation of rearranged monomer units into the polymer chain, resulting in a polymer with a structure different from the expected poly(this compound). This can also occur in coordination polymerizations, affecting the final properties of the material.

Q4: Which catalyst type offers better control over polymer properties? A4: Single-site catalysts, such as metallocenes, generally offer more precise control over the polymerization process compared to traditional multi-site Ziegler-Natta catalysts. This leads to polymers with narrower molecular weight distributions (PDI < 2.0) and more uniform microstructures. The ability to modify the metallocene ligand structure allows for fine-tuning of polymer properties like tacticity and molecular weight.

Troubleshooting Guide

Problem: Low Polymer Yield

Possible Causes:

  • Catalyst Deactivation: The catalyst is extremely sensitive to impurities like moisture and oxygen. Impurities in the monomer or solvent can poison the catalyst.

  • Incorrect Catalyst/Co-catalyst Ratio: For Ziegler-Natta and metallocene systems, the ratio of the organoaluminum co-catalyst to the transition metal catalyst (e.g., Al/Zr) is critical for activation and performance. An insufficient amount of co-catalyst leads to incomplete activation, while an excessive amount can cause over-reduction and decrease activity.

  • Suboptimal Temperature: Polymerization activity is temperature-dependent. The optimal temperature varies significantly between different catalyst systems. An incorrect temperature can lead to low catalyst activity or thermal degradation.

  • Poor Catalyst Activity: The chosen catalyst may inherently have low activity for this specific bulky monomer.

Suggested Solutions:

  • Ensure Inert Atmosphere: All steps, including reagent preparation, catalyst handling, and the polymerization reaction, must be conducted under a rigorously inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Purify Reagents: The monomer and solvent must be thoroughly purified to remove inhibitors and impurities. This is typically done by distillation or by passing them through columns of activated alumina (B75360) and molecular sieves.

  • Optimize Co-catalyst Ratio: Systematically vary the co-catalyst/catalyst ratio in a series of small-scale experiments to find the optimal ratio that maximizes yield for your specific system. For some Ziegler-Natta systems, the maximum yield is achieved at a specific Al/Metal ratio.

  • Optimize Temperature: Consult the literature for the recommended temperature range for your catalyst system and perform experiments to determine the optimal temperature for maximizing yield. For some post-metallocene catalysts, activity peaks at a specific temperature, such as 40°C.

Problem: Low Polymer Molecular Weight

Possible Causes:

  • Chain Transfer Reactions: The growing polymer chain is prematurely terminated by transferring its active center to another molecule, such as the monomer, the co-catalyst (e.g., triethylaluminium), or the solvent. This stops the growth of one chain and starts a new, shorter one.

  • High Polymerization Temperature: Higher temperatures can significantly increase the rate of chain transfer and other termination reactions, leading to a lower average molecular weight.

  • Impurities: Certain impurities can act as potent chain transfer agents, limiting the final molecular weight.

  • Excessive Co-catalyst: In coordination polymerization, a very high concentration of the organoaluminum co-catalyst can increase the frequency of chain transfer events, thereby reducing the polymer's molecular weight.

Suggested Solutions:

  • Lower the Temperature: Reducing the polymerization temperature is often the most effective way to suppress chain transfer reactions and increase molecular weight. Achieving ultra-high molecular weight polyolefins often requires low-temperature synthesis.

  • Optimize Reagent Concentrations: Adjust the monomer-to-catalyst ratio. Carefully control the concentration of the co-catalyst to minimize its role as a chain transfer agent.

  • Purify All Components: Ensure the monomer, solvent, and inert gas are of the highest purity to eliminate potential chain transfer agents.

  • Select a Different Catalyst: The choice of catalyst has a profound impact on its propensity for chain transfer. Some catalyst systems are specifically designed to produce high molecular weight polymers by minimizing these side reactions.

Problem: Unexpected Polymer Structure (Isomerization)

Possible Causes:

  • Cationic Polymerization Mechanism: In cationic polymerization, the propagating species is a carbocation. The initially formed secondary carbocation at the chain end is prone to rearrangement via a 1,2-hydride shift to form a more stable tertiary carbocation before the next monomer addition.

  • High Reaction Temperature: Higher temperatures can provide the activation energy needed for isomerization reactions to compete with the propagation step.

  • Catalyst Type: Certain Ziegler-Natta or metallocene catalysts may facilitate isomerization of the monomer at the metal center prior to insertion into the growing polymer chain.

Suggested Solutions:

  • Use Coordination Polymerization: Switch from a cationic system to a well-defined Ziegler-Natta or metallocene catalyst. These systems are generally less prone to carbocationic rearrangements and offer better control over the polymer's microstructure.

  • Lower the Reaction Temperature: Reducing the temperature can disfavor the isomerization pathway kinetically, allowing the propagation reaction to dominate, leading to a higher fidelity of the desired repeat unit.

  • Solvent Choice: The polarity of the solvent can influence the stability of ionic intermediates. In cationic polymerization, changing the solvent may alter the relative rates of propagation and isomerization.

Process Workflows and Mechanisms

Here, we provide diagrams to visualize a troubleshooting workflow and a key reaction mechanism.

TroubleshootingWorkflow Troubleshooting Workflow: Low Polymer Yield Problem Low Polymer Yield Cause_Catalyst Catalyst Issues Problem->Cause_Catalyst Cause_Monomer Monomer/Solvent Issues Problem->Cause_Monomer Cause_Conditions Reaction Condition Issues Problem->Cause_Conditions SubCause_Deactivation Deactivation by Air/Moisture Cause_Catalyst->SubCause_Deactivation SubCause_Ratio Incorrect Al/Metal Ratio Cause_Catalyst->SubCause_Ratio SubCause_Impurity Contains Inhibitors or Water Cause_Monomer->SubCause_Impurity SubCause_Temp Suboptimal Temperature Cause_Conditions->SubCause_Temp Solution_Inert Use Glovebox/ Schlenk Line SubCause_Deactivation->Solution_Inert Solution_OptimizeRatio Systematically Vary Ratio SubCause_Ratio->Solution_OptimizeRatio Solution_Purify Purify via Distillation /Drying Columns SubCause_Impurity->Solution_Purify Solution_OptimizeTemp Optimize Temperature for Catalyst SubCause_Temp->Solution_OptimizeTemp

Caption: A troubleshooting flowchart for diagnosing and solving low polymer yield.

IsomerizationMechanism Isomerization in Cationic Polymerization Monomer This compound + Initiator (H⁺) Carbocation_2 Secondary Carbocation (Less Stable) Monomer->Carbocation_2 Initiation BranchPoint Carbocation_2->BranchPoint Carbocation_3 Tertiary Carbocation (More Stable) Polymer_Isomerized Propagation (Isomerized Polymer) Carbocation_3->Polymer_Isomerized + Monomer Polymer_Regular Propagation (Desired Polymer) BranchPoint->Carbocation_3 1,2-Hydride Shift (Isomerization) BranchPoint->Polymer_Regular + Monomer (Direct Propagation)

Caption: A simplified diagram showing the competing pathways of direct propagation vs. isomerization.

Data Summary

The performance of a polymerization system is highly dependent on the catalyst and reaction conditions. The following table provides an illustrative comparison of how different catalyst systems might affect the polymerization of a bulky α-olefin like this compound, based on data for analogous monomers.

Catalyst SystemTypeTemperature (°C)Yield (%)M_w ( g/mol )PDI (M_w/M_n)Primary Issue
TiCl₄/Al(C₂H₅)₃Ziegler-Natta5075350,000> 4.0Broad MWD
rac-Et(Ind)₂ZrCl₂/MAOMetallocene2595210,0001.9Moderate M_w
rac-Et(Ind)₂ZrCl₂/MAOMetallocene5088120,0002.1Lower M_w at high temp
AlCl₃ / H₂OCationic-786050,0003.5Isomerization & Low M_w

This data is illustrative. M_w = Weight-Average Molecular Weight; PDI = Polydispersity Index; MAO = Methylaluminoxane.

Experimental Protocols

Protocol: Metallocene-Catalyzed Polymerization of this compound

This protocol outlines a general laboratory-scale procedure for the homopolymerization of this compound using a metallocene catalyst. Warning: This procedure involves pyrophoric and air-sensitive reagents. All manipulations must be performed under a dry, oxygen-free inert atmosphere (argon or nitrogen) using a glovebox or Schlenk techniques.

1. Materials and Reagents:

  • This compound (monomer)

  • Toluene (B28343) (solvent)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene (co-catalyst)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Acetone (for washing)

  • Inert gas (Argon or Nitrogen, high purity)

2. Reagent Purification:

  • Toluene: Reflux over sodium/benzophenone ketyl and distill under inert atmosphere immediately before use.

  • This compound: Stir over calcium hydride (CaH₂) overnight and distill under inert atmosphere. Pass through a column of activated basic alumina to remove any remaining polar impurities.

3. Experimental Procedure:

  • Reactor Preparation: A 250 mL glass reactor equipped with a magnetic stir bar and a gas inlet/outlet is thoroughly dried in an oven at 120°C overnight. The reactor is then assembled while hot under a stream of inert gas and subjected to several vacuum/backfill cycles.

  • Reaction Setup: Charge the reactor with 100 mL of purified toluene via cannula transfer. Add the desired amount of purified this compound (e.g., 10 mL) to the reactor via syringe.

  • Equilibration: Place the reactor in a thermostatically controlled oil bath and allow the solution to equilibrate to the desired polymerization temperature (e.g., 25°C) while stirring.

  • Initiation: The polymerization is initiated by the sequential addition of the MAO solution and the metallocene catalyst solution (prepared separately in a small amount of toluene) to the stirred reactor via syringe. Typically, the co-catalyst (MAO) is added first, followed by the catalyst.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 hour). An increase in viscosity or the precipitation of the polymer may be observed.

  • Termination and Isolation: Terminate the polymerization by slowly adding 10 mL of methanol to the reaction mixture. Pour the resulting polymer slurry into a beaker containing 300 mL of acidified methanol (10% HCl).

  • Purification: Stir the mixture for several hours to precipitate the polymer completely and remove catalyst residues. Filter the white polymer powder using a Büchner funnel. Wash the polymer sequentially with copious amounts of methanol and then acetone.

  • Drying: Dry the final polymer product in a vacuum oven at 60-80°C to a constant weight.

4. Characterization:

  • Determine the polymer yield gravimetrically.

  • Analyze the molecular weight (M_w) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Characterize the polymer structure and tacticity using ¹H and ¹³C NMR spectroscopy.

Technical Support Center: Optimizing Polymerization of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 4,4-dimethyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and applications of poly(this compound) (PMP)?

Poly(this compound), also known as PMP or TPX™, is a high-performance thermoplastic with a unique combination of properties.[1] It is characterized by its low density (approximately 0.83 g/cm³), high melting point (230-240 °C), excellent transparency (>90%), and high gas permeability.[1] Its isobutyl branches and helical molecular structure contribute to these characteristics.[1] PMP is one of the few semi-crystalline polymers where the crystal density is lower than its amorphous phase.[1] These properties make it valuable in various specialized fields, including medical devices like hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO), electronics, and renewable energy applications.[1]

Q2: Which catalyst systems are most effective for the polymerization of this compound?

The synthesis of PMP is primarily achieved through coordination polymerization, with the choice of catalyst being critical for determining the polymer's properties, especially its isotacticity.[1] The main catalyst systems employed are:

  • Ziegler-Natta Catalysts: These are traditional catalysts, often based on titanium compounds supported on magnesium chloride (MgCl₂), and are widely used for industrial production of highly isotactic PMP.[2]

  • Metallocene Catalysts: These are more recent, single-site catalysts, typically based on zirconium or hafnium. They offer better control over the polymer architecture, resulting in polymers with a narrow molecular weight distribution (MWD).[2][3]

  • Post-metallocene Catalysts: This category includes catalysts like pyridylamido hafnium systems, which have demonstrated very high activity in producing highly isotactic PMP.[4]

  • Late-Transition Metal Catalysts: Systems based on metals like nickel, particularly α-diimine nickel complexes, can also be used and may lead to polymers with unique branch structures.[5]

Ziegler-Natta and post-metallocene catalysts are particularly effective for producing highly isotactic PMP due to their stereochemical control.[1]

Q3: How does polymerization temperature affect the properties of PMP?

Temperature is a critical parameter in the polymerization of this compound. For many catalyst systems, polymerization activity initially increases with temperature and then decreases. For example, with certain pyridylamido hafnium catalysts, the highest activity is observed around 40 °C.[4][6] However, increasing the polymerization temperature can lead to a decrease in the stereoregularity (isotacticity) of the resulting polymer.[6] This is because the activation energies for isotactic and atactic polymerization sites can differ.[6]

Q4: What is the importance of monomer and solvent purity in PMP synthesis?

The purity of the monomer (this compound) and the solvent is crucial for successful polymerization. Impurities can act as poisons to the catalyst, deactivating it and leading to reduced activity and poor stereoselectivity.[4] It is essential to thoroughly dry and deoxygenate both the monomer and the solvent before use. A common purification method involves passing them through activated alumina (B75360) columns.[4]

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low Polymer Yield Catalyst Deactivation: Impurities in the monomer or solvent can poison the catalyst.- Ensure all reagents and solvents are thoroughly purified and dried before use.[4] - Use a scavenger, such as triisobutylaluminum (B85569) (Al(i-Bu)₃), to remove impurities.[2]
Incorrect Polymerization Temperature: The chosen temperature may not be optimal for catalyst activity.- Optimize the polymerization temperature. For some metallocene and post-metallocene catalysts, a moderate temperature (e.g., 40-45 °C) can improve activity.[6][7]
Inappropriate Catalyst-to-Cocatalyst Ratio: The ratio of the catalyst to the cocatalyst (e.g., MAO) is critical for activation.- Optimize the cocatalyst-to-catalyst ratio (e.g., Al/Zr). A high ratio is often required for good activity, but an excessively high ratio can lead to side reactions.[4]
Insufficient Monomer Concentration: A low concentration of the monomer can lead to a lower polymerization rate.- Ensure an adequate monomer concentration is maintained at the catalyst's active sites.[4]
Low Isotacticity Inappropriate Catalyst Choice: The catalyst type is a primary determinant of stereochemical control. Homogeneous Ziegler-Natta catalysts, for instance, may result in poor isotacticity.[4]- Select a highly isospecific catalyst. Metallocene catalysts with C₂ symmetry and certain post-metallocene hafnium-based catalysts are known to produce highly isotactic PMP.[4]
Incorrect Polymerization Temperature: Higher temperatures can decrease the stereoselectivity of the catalyst.- Optimize the polymerization temperature. Lower temperatures often favor higher isotacticity.[6]
Broad Molecular Weight Distribution (MWD) Use of Multi-Site Catalysts: Traditional Ziegler-Natta catalysts often have multiple active sites, leading to polymers with a broad MWD.- Employ single-site catalysts, such as metallocenes, which are known to produce polymers with a narrow MWD.[2]
Inconsistent Mechanical Properties Non-uniform Comonomer Incorporation (if applicable): In copolymers, inconsistent incorporation of the comonomer leads to variations in properties.- Utilize a single-site catalyst for better control over comonomer incorporation.[8] - Precisely control the feed rate of the comonomer during polymerization.[8]
Variations in Processing Conditions: Inconsistent processing parameters can affect the final properties of the material.- Standardize all processing parameters, including temperature, pressure, and cooling rate.[8]

Experimental Protocols

General Protocol for this compound Polymerization using a Metallocene Catalyst

1. Reactor Preparation:

  • A glass or stainless steel polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to eliminate oxygen and moisture.[1][2]

2. Reagent Preparation and Addition:

  • An inert solvent, such as toluene, is introduced into the reactor.[2]

  • A cocatalyst, typically methylaluminoxane (B55162) (MAO), is added to the solvent. An Al/Zr ratio of around 1000 is commonly employed.[9]

  • The monomer, this compound, is then added to the reactor.[2]

3. Polymerization Initiation:

  • The reactor is brought to the desired polymerization temperature (e.g., 25-45 °C) and stirred.[7][10]

  • The metallocene catalyst precursor, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.[7][10]

4. Reaction and Termination:

  • The polymerization is allowed to proceed for a predetermined time, with continuous stirring.

  • The reaction is quenched by adding acidified methanol (B129727) to the reactor.[1][11]

5. Polymer Recovery and Drying:

  • The precipitated polymer is collected by filtration.[10]

  • The polymer is washed thoroughly with methanol.[11]

  • The final product is dried in a vacuum oven at approximately 60 °C to a constant weight.[10][11]

Characterization:

  • The molecular weight and molecular weight distribution of the polymer can be determined using Gel Permeation Chromatography (GPC).[10]

  • The melting temperature and other thermal properties can be analyzed using Differential Scanning Calorimetry (DSC).[10]

  • The microstructure and isotacticity can be determined by ¹³C NMR spectroscopy.[10]

Visualizations

Experimental Workflow for PMP Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis reactor_prep Reactor Preparation (Dry & Purge with N2) charge_reagents Charge Reactor (Solvent, Cocatalyst, Monomer) reactor_prep->charge_reagents reagent_prep Reagent Preparation (Purify Monomer & Solvent) reagent_prep->charge_reagents initiation Initiate Polymerization (Inject Catalyst) charge_reagents->initiation polymerization Polymerization (Controlled Temperature & Time) initiation->polymerization termination Terminate Reaction (Add Acidified Methanol) polymerization->termination recovery Polymer Recovery (Filter & Wash) termination->recovery drying Drying (Vacuum Oven) recovery->drying characterization Characterization (GPC, DSC, NMR) drying->characterization

Caption: General experimental workflow for the synthesis of poly(this compound).

Troubleshooting Logic for Low Polymer Yield

troubleshooting_low_yield start Low Polymer Yield check_purity Check Monomer/Solvent Purity? start->check_purity purify Purify Reagents (e.g., via Alumina Column) check_purity->purify Impure check_temp Optimize Polymerization Temperature? check_purity->check_temp Pure purify->check_temp adjust_temp Adjust Temperature (e.g., 40-45 °C for some catalysts) check_temp->adjust_temp Not Optimized check_ratio Verify Catalyst/Cocatalyst Ratio? check_temp->check_ratio Optimized adjust_temp->check_ratio adjust_ratio Optimize Al/Zr Ratio check_ratio->adjust_ratio Incorrect end Improved Yield check_ratio->end Correct adjust_ratio->end

Caption: Troubleshooting flowchart for addressing low polymer yield in PMP synthesis.

References

Technical Support Center: 4,4-Dimethyl-1-pentene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most frequently employed laboratory synthesis is the Grignard reaction between tert-butylmagnesium chloride and allyl bromide. This method is favored for its relatively straightforward procedure and accessibility of starting materials.

Q2: What are the primary impurities I might encounter in my final product?

A2: The two most significant impurities are the isomeric 4,4-Dimethyl-2-pentene and 1,5-hexadiene (B165246). The former arises from isomerization of the desired product, while the latter can be a byproduct of a Wurtz-type coupling reaction during the Grignard reagent formation.

Q3: How can I minimize the formation of the 4,4-Dimethyl-2-pentene isomer?

A3: Isomerization to the more thermodynamically stable 4,4-Dimethyl-2-pentene is often catalyzed by acidic conditions. To minimize its formation, ensure that all glassware is free of acidic residues and that the reaction work-up is performed under neutral or slightly basic conditions.

Q4: What steps can be taken to reduce the formation of Wurtz coupling byproducts?

A4: The formation of 1,5-hexadiene from the coupling of two allyl bromide molecules can be minimized by the slow, dropwise addition of allyl bromide to the magnesium turnings during the preparation of the Grignard reagent.[1] This maintains a low concentration of the allyl bromide, favoring the desired reaction with magnesium.

Q5: How can I effectively purify the final product?

A5: Fractional distillation is the recommended method for purifying this compound from its isomer and other impurities.[2] The difference in boiling points between this compound (approx. 72-73°C) and 4,4-Dimethyl-2-pentene allows for their separation with an efficient fractionating column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Guide 1: Low Yield
Symptom Possible Cause Recommended Solution
Reaction fails to initiate (no bubbling or heat generation).1. Magnesium turnings are passivated by an oxide layer.2. Presence of moisture in reagents or glassware.1. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Low conversion of starting materials.1. Incomplete formation of the Grignard reagent.2. Insufficient reaction time or temperature.1. Ensure slow addition of allyl bromide to an excess of magnesium to maximize Grignard formation.2. After the initial exothermic reaction, gentle heating under reflux may be required to drive the reaction to completion.
Significant amount of high-boiling residue after distillation.Formation of Wurtz coupling byproducts (e.g., 1,5-hexadiene).Add the allyl bromide solution very slowly and with vigorous stirring during the Grignard reagent preparation to maintain a low concentration of the halide.[1]
Guide 2: Product Impurity
Symptom Possible Cause Recommended Solution
Presence of a significant peak corresponding to 4,4-Dimethyl-2-pentene in GC-MS analysis.Acid-catalyzed isomerization of the product during work-up or storage.1. Neutralize the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) during the work-up.2. Wash the organic layer with a dilute sodium bicarbonate solution to remove any residual acid.3. Store the purified product over a small amount of anhydrous potassium carbonate.
Unidentified peaks in the GC-MS spectrum.Contamination from starting materials or side reactions.1. Ensure the purity of starting materials (tert-butyl chloride and allyl bromide) by distillation before use.2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent oxidation of the Grignard reagent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for Grignard reactions.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • tert-Butyl chloride

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of tert-butylmagnesium chloride (Grignard Reagent):

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of tert-butyl chloride in the anhydrous solvent.

    • Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not start, add a crystal of iodine to activate the magnesium.

    • Once the reaction initiates (indicated by bubbling and a gentle reflux), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Allyl Bromide:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the allyl bromide solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Protocol 2: Purification by Fractional Distillation

Procedure:

  • Filter the dried organic solution to remove the drying agent.

  • Set up a fractional distillation apparatus with an efficient fractionating column (e.g., Vigreux or packed column).[2]

  • Carefully distill the solution, collecting the fraction that boils at approximately 72-73°C. This corresponds to this compound.

  • Monitor the purity of the collected fractions by GC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start grignard_prep Prepare tert-butylmagnesium chloride start->grignard_prep Mg, t-BuCl, anhydrous ether reaction React with Allyl Bromide grignard_prep->reaction Grignard Reagent workup Aqueous Work-up reaction->workup Crude Product Mixture drying Dry Organic Layer workup->drying Saturated NH4Cl distillation Fractional Distillation drying->distillation Anhydrous MgSO4 analysis GC-MS Analysis distillation->analysis Collected Fractions product Pure this compound analysis->product Purity Confirmed

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield of This compound q1 Did the reaction initiate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there a significant amount of high-boiling residue? a1_yes->q2 s1_no Activate Mg with iodine. Ensure anhydrous conditions. a1_no->s1_no end_node Yield Improved s1_no->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2_yes Wurtz coupling likely. Slow addition of allyl bromide. a2_yes->s2_yes q3 Was the reaction driven to completion? a2_no->q3 s2_yes->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end_node s3_no Increase reaction time or apply gentle heating. a3_no->s3_no s3_no->end_node

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

side reactions and byproduct formation in 4,4-Dimethyl-1-pentene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-dimethyl-1-pentene (B165720). Here you will find information on common side reactions, byproduct formation, and troubleshooting strategies for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The most prevalent side reactions involving this compound are isomerization to form more stable internal alkenes, and oligomerization or polymerization, especially in the presence of acid or metal catalysts. Under oxidative conditions, decomposition can also occur.

Q2: I am synthesizing this compound via a Grignard reaction and observe a significant amount of a byproduct with the same mass. What is it likely to be?

A2: A common byproduct in the Grignard synthesis of this compound is its isomer, 4,4-dimethyl-2-pentene. This can occur if the reaction conditions (e.g., temperature, acidity during workup) promote isomerization. Careful control of the reaction and workup conditions is crucial to minimize the formation of this isomer.

Q3: My Wittig reaction to produce this compound is giving a low yield. What are the common causes?

A3: Low yields in Wittig reactions with sterically hindered ketones or aldehydes, which can be precursors to derivatives of this compound, are often due to several factors. These include incomplete ylide formation, steric hindrance at the carbonyl carbon, or decomposition of the aldehyde starting material.[1] Using a stronger base for ylide generation or considering the Horner-Wadsworth-Emmons (HWE) reaction, which uses a more nucleophilic phosphonate (B1237965) carbanion, can often improve yields with hindered substrates.[1][2]

Q4: How can I detect and quantify impurities like isomers and oligomers in my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile impurities such as isomers and short-chain oligomers.[3] For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is often used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation of byproducts.[4]

Troubleshooting Guides

Issue 1: Unexpected Isomer Formation (4,4-dimethyl-2-pentene)

Symptoms:

  • Appearance of an additional peak in the GC chromatogram with the same mass-to-charge ratio as this compound.

  • Changes in the ¹H NMR spectrum, such as the appearance of new signals in the olefinic region and altered splitting patterns for the allylic protons.

Possible Causes:

  • Acidic Conditions: Trace amounts of acid in the reaction mixture or during aqueous workup can catalyze the isomerization of the terminal double bond to the more thermodynamically stable internal position.

  • Elevated Temperatures: High reaction or distillation temperatures can promote isomerization.

  • Metal Catalysts: Certain transition metal catalysts used in other reaction steps can also facilitate double bond migration.

Troubleshooting Workflow:

start Isomer Detected check_acidity Check pH of Aqueous Layers and Reagents start->check_acidity neutralize Neutralize Reaction Mixture Before Workup (e.g., with NaHCO3) check_acidity->neutralize Acidic check_temp Review Reaction and Distillation Temperatures check_acidity->check_temp Neutral neutralize->check_temp lower_temp Lower Temperatures (Use Vacuum Distillation) check_temp->lower_temp High check_catalyst Examine Catalyst for Isomerization Activity check_temp->check_catalyst Optimal lower_temp->check_catalyst change_catalyst Select a Catalyst with Lower Isomerization Tendency check_catalyst->change_catalyst Active end_node Pure this compound check_catalyst->end_node Inactive change_catalyst->end_node

Caption: Troubleshooting Isomer Formation.

Issue 2: Formation of Oligomers/Polymers

Symptoms:

  • Significant loss of product and formation of a high-boiling, viscous residue.

  • Broad signals or a complex mixture of peaks observed in GC-MS analysis at higher retention times.

  • Low overall yield of the desired monomer.

Possible Causes:

  • Catalyst Choice: Acidic catalysts (both Brønsted and Lewis acids) and certain transition metal complexes can promote the oligomerization of alkenes.[5]

  • High Monomer Concentration: Higher concentrations of the alkene can favor intermolecular reactions leading to oligomerization.

  • Elevated Temperatures: Increased temperature can accelerate the rate of oligomerization.

Troubleshooting Workflow:

start Oligomers Detected check_catalyst Identify Potential Acidic/Metal Catalysts start->check_catalyst remove_catalyst Purify Reagents/Solvents or Use a Non-promoting Catalyst check_catalyst->remove_catalyst check_concentration Review Monomer Concentration remove_catalyst->check_concentration lower_concentration Use Higher Dilution check_concentration->lower_concentration High check_temp Evaluate Reaction Temperature check_concentration->check_temp Optimal lower_concentration->check_temp lower_temp Reduce Reaction Temperature check_temp->lower_temp High end_node Minimized Oligomerization check_temp->end_node Optimal lower_temp->end_node

Caption: Troubleshooting Oligomerization.

Experimental Protocols and Data

Synthesis of this compound via Grignard Reaction

Reaction Scheme:

Neopentyl chloride + Mg → Neopentylmagnesium chloride Neopentylmagnesium chloride + Allyl bromide → this compound + MgClBr

Detailed Protocol:

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer is flame-dried under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of neopentyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with a small crystal of iodine if necessary. The mixture is refluxed until the magnesium is consumed.

  • Coupling Reaction: The Grignard reagent is cooled in an ice bath. A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The product is purified by fractional distillation.

Potential Byproducts and their Identification:

Byproduct NameFormation MechanismGC-MS Identification (Key Fragments)¹H NMR (Key Signals)
4,4-Dimethyl-2-pentene Isomerization during workup or distillation.Molecular ion (M⁺) at m/z 98; characteristic fragmentation pattern differing from the 1-pentene (B89616) isomer.Olefinic protons around 5.4 ppm (multiplet).
1,5-Hexadiene Wurtz-type coupling of allyl bromide.M⁺ at m/z 82.Signals for terminal vinyl groups.
2,2,5,5-Tetramethylhexane Wurtz-type coupling of neopentyl chloride.M⁺ at m/z 142.A single peak for the 18 equivalent protons.
Acid-Catalyzed Isomerization of this compound

Reaction Scheme:

This compound --(H⁺)--> 4,4-Dimethyl-2-pentene

Detailed Protocol:

  • Reaction Setup: this compound is dissolved in an inert solvent such as toluene.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a solid acid catalyst like Amberlyst 15) is added.[6]

  • Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) and monitored by GC.

  • Workup: The reaction is quenched by washing with a sodium bicarbonate solution. The organic layer is dried and the solvent is removed.

Quantitative Data (Illustrative):

The following table illustrates the expected product distribution over time for a typical acid-catalyzed isomerization experiment.

Reaction Time (hours)This compound (%)4,4-Dimethyl-2-pentene (cis/trans) (%)Other Isomers (%)
010000
175241
430682
245932

Logical Relationship of Isomerization:

A This compound B Tertiary Carbocation Intermediate A->B Protonation B->A Deprotonation (reversible) C 4,4-Dimethyl-2-pentene (Thermodynamically Favored) B->C Deprotonation

References

Technical Support Center: Catalyst Deactivation in 4,4-Dimethyl-1-pentene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the polymerization of 4,4-dimethyl-1-pentene (B165720). The sterically hindered nature of this monomer presents unique challenges to catalyst stability and activity.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, with a focus on problems arising from catalyst deactivation.

Problem Potential Cause Recommended Solutions
Low or No Polymer Yield Catalyst Poisoning: Impurities such as water, oxygen, or polar compounds in the monomer, solvent, or inert gas can irreversibly deactivate the catalyst.- Rigorous Purification: Ensure the this compound monomer and all solvents are meticulously purified and dried before use. Fractional distillation of the monomer is highly recommended.[1] - Inert Atmosphere: Conduct all experimental manipulations under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using a glovebox or Schlenk line techniques. - Scavengers: Introduce a small amount of an aluminum alkyl scavenger (e.g., triisobutylaluminum) to the reaction mixture before adding the catalyst to remove residual impurities.
Steric Hindrance: The bulky gem-dimethyl group on the monomer can hinder its approach to the catalytic active site, leading to low propagation rates and favoring deactivation pathways.[2][3][4]- Catalyst Selection: Employ catalysts specifically designed for bulky monomers, such as certain metallocene or post-metallocene systems.[5][6] - Optimize Ligand Structure: For metallocene catalysts, ligands with a more open structure may improve monomer access. - Reaction Temperature: Systematically vary the polymerization temperature. Higher temperatures may increase propagation rates but can also accelerate thermal deactivation.[7]
Incorrect Catalyst Activation: An improper ratio of catalyst to cocatalyst (e.g., MAO or other aluminum alkyls) can lead to incomplete activation or the formation of inactive species.- Optimize Cocatalyst Ratio: Perform a series of small-scale experiments to determine the optimal catalyst-to-cocatalyst ratio for this specific monomer. - Activation Time and Temperature: Allow for sufficient time and an appropriate temperature for the catalyst and cocatalyst to interact and form the active species before introducing the monomer.
Decrease in Polymerization Rate Over Time Catalyst Decay: The active sites of the catalyst may degrade over the course of the polymerization due to thermal instability or side reactions.[8]- Kinetic Studies: Monitor monomer conversion over time to characterize the deactivation kinetics. - Lower Polymerization Temperature: If thermal decay is suspected, conducting the reaction at a lower temperature may prolong catalyst lifetime.[7] - Catalyst Support: Using a supported catalyst can sometimes enhance stability and prevent bimolecular deactivation pathways.
Monomer-Induced Deactivation: The sterically demanding monomer itself may participate in side reactions that lead to the formation of inactive catalyst species.- Monomer Purity: Ensure the monomer is free from isomeric impurities that might have different reactivity or deactivation pathways. - Catalyst Design: Catalysts with higher stability against β-hydride elimination may be more resistant to deactivation.
Broad Molecular Weight Distribution (for single-site catalysts) Formation of Multiple Active Species: The initial catalyst may transform into different active species with varying propagation and termination rates, possibly due to reactions with impurities or thermal rearrangement.- Controlled Activation: Ensure a clean and well-controlled catalyst activation step to promote the formation of a single type of active site. - Stable Catalyst System: Choose a catalyst system known for its high stability under the chosen polymerization conditions.
Chain Transfer Reactions: An increased rate of chain transfer relative to propagation can lead to a broader distribution of polymer chain lengths.- Adjust Temperature: Lowering the reaction temperature can often reduce the rate of chain transfer reactions. - Cocatalyst Concentration: The concentration of the aluminum alkyl cocatalyst can influence the rate of chain transfer to aluminum; optimization is key.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a more significant problem for this compound compared to less branched α-olefins like 1-hexene?

A1: The primary reason is steric hindrance. The bulky gem-dimethyl group at the C4 position significantly impedes the coordination and insertion of the monomer into the metal-carbon bond of the growing polymer chain.[2][3][4] This slow propagation rate provides a larger window of opportunity for deactivation processes, such as thermal decomposition or reactions with impurities, to occur.

Q2: What are the primary mechanisms of catalyst deactivation in this compound polymerization?

A2: While specific studies on this compound are limited, the deactivation mechanisms are likely analogous to those for other sterically hindered olefins and include:

  • Poisoning: Irreversible reaction of the active metal center with impurities like water, oxygen, alcohols, ketones, or acetylenes.[5]

  • Thermal Degradation: Decomposition of the active catalyst species at elevated temperatures.[7]

  • Bimolecular Deactivation: Reaction between two active catalyst centers to form inactive dimeric species. This is more prevalent with homogeneous catalysts.

  • Formation of Stable, Inactive Complexes: The catalyst may form stable π-allyl or other complexes that are resistant to further monomer insertion.[8]

Q3: Which type of catalyst, Ziegler-Natta or metallocene, is more susceptible to deactivation with this monomer?

A3: Both catalyst types face challenges. Traditional heterogeneous Ziegler-Natta catalysts may have active sites with varying degrees of steric accessibility, with only a fraction being able to polymerize a bulky monomer like this compound.[9][10] Homogeneous metallocene catalysts, while having well-defined single sites, can be more sensitive to impurities.[11] The choice of a specific catalyst within either class, particularly one with a ligand framework designed to accommodate bulky monomers, is crucial.[5][6]

Q4: How can I confirm that catalyst deactivation is the primary cause of low yield in my experiment?

A4: A kinetic study is the most direct method. By taking aliquots from the reaction mixture at different time points and analyzing the monomer conversion, you can plot the polymerization rate over time. A rapid decrease in the rate is a strong indicator of catalyst deactivation. Additionally, if you observe that the polymerization stops before all the monomer is consumed, even after an extended reaction time, catalyst deactivation is a likely culprit.

Q5: Are there any methods to regenerate a deactivated catalyst in situ?

A5: In some specific cases of olefin polymerization, catalyst reactivation has been observed, for instance, through chain transfer to an aluminum co-catalyst which can convert an inactive species back into an active one.[8] However, for most common deactivation pathways, such as poisoning or thermal degradation, in-situ regeneration is generally not feasible. The focus should be on preventing deactivation in the first place through rigorous purification of reagents and optimization of reaction conditions.

Quantitative Data

Specific quantitative data for the deactivation of catalysts in this compound polymerization is scarce in the literature. The following tables provide data for the polymerization of the structurally similar 4-methyl-1-pentene, which can serve as a useful reference.

Table 1: Performance of Various Catalysts in the Homopolymerization of 4-Methyl-1-pentene

Catalyst SystemCocatalystTemperature (°C)Polymerization Time (h)Activity (kg polymer / mol metal · h)Molecular Weight (Mw, g/mol )PDI (Mw/Mn)Reference
rac-Et(Ind)₂ZrCl₂MAO251-187,0001.8[11]
Ph₂C(Cp)(Flu)ZrCl₂MAO501-450,0001.9[12]
rac-EBIZrCl₂MAO501-150,0002.0[12]
Dimethylpyridylamidohafnium/Organoboron-40-up to 10,000->99% isotactic[6][13]
α-Diimine Nickel ComplexesMAO0-up to 100High-[14]

Note: The activities and molecular weights are highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

  • Initial Drying: Stir the commercially available this compound over calcium hydride (CaH₂) overnight under an inert atmosphere to remove bulk water.

  • Fractional Distillation: Assemble a fractional distillation apparatus that has been thoroughly dried in an oven and cooled under a stream of inert gas. Use a high-efficiency distillation column (e.g., a Vigreux or packed column).

  • Distillation: Carefully distill the monomer from CaH₂ under a positive pressure of inert gas. Collect the fraction boiling at the correct temperature (boiling point of this compound is approximately 77-78 °C).

  • Storage: Store the purified monomer over activated molecular sieves in a sealed flask under an inert atmosphere, preferably in a glovebox.

Protocol 2: General Procedure for the Polymerization of this compound

All manipulations should be performed using standard Schlenk techniques or in a glovebox.

  • Reactor Preparation: A glass reactor equipped with a magnetic stirrer is dried in an oven at >120 °C overnight and then assembled while hot under a stream of high-purity argon or nitrogen. The reactor is then evacuated and backfilled with the inert gas several times.

  • Reagent Preparation:

    • Prepare a stock solution of the metallocene or Ziegler-Natta catalyst in freshly purified and dried toluene (B28343).

    • Prepare a stock solution of the cocatalyst (e.g., MAO or an aluminum alkyl) in toluene.

  • Polymerization Setup:

    • Charge the reactor with the desired volume of purified toluene and the purified this compound monomer via syringe or cannula.

    • Bring the reactor to the desired polymerization temperature using a thermostated oil bath.

  • Initiation:

    • Inject the cocatalyst solution into the stirred monomer/toluene mixture and allow it to scavenge any remaining impurities for 10-15 minutes.

    • Initiate the polymerization by injecting the catalyst solution into the reactor.

  • Reaction: Allow the polymerization to proceed for the desired time, maintaining a constant temperature and stirring.

  • Termination and Polymer Isolation:

    • Quench the reaction by adding a small amount of acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Stir the polymer slurry for several hours to ensure complete precipitation and to wash out catalyst residues.

    • Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60-80 °C to a constant weight.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst Species [M-R]+ Polymer Growing Polymer Chain Active_Catalyst->Polymer Propagation Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Poisoning Active_Catalyst->Deactivated_Catalyst Thermal Degradation Active_Catalyst->Deactivated_Catalyst Side Reactions Monomer This compound Monomer->Active_Catalyst Impurities Impurities (H₂O, O₂, etc.) Impurities->Active_Catalyst Thermal_Energy High Temperature Thermal_Energy->Active_Catalyst Troubleshooting_Workflow decision decision start Low Polymer Yield q1 Monomer & Solvent Purity? start->q1 Check end Improved Yield purify Purify Monomer & Solvents q1->purify No q2 Inert Atmosphere Maintained? q1->q2 Yes purify->q2 improve_inert Improve Schlenk/Glovebox Technique q2->improve_inert No q3 Optimal Catalyst/Cocatalyst Ratio? q2->q3 Yes improve_inert->q3 optimize_ratio Optimize Ratio q3->optimize_ratio No q4 Appropriate Reaction Temp? q3->q4 Yes optimize_ratio->q4 q4->end Yes optimize_temp Screen Temperatures q4->optimize_temp No optimize_temp->end

References

Technical Support Center: Olefin Polymerization Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter during olefin polymerization experiments.

Catalyst-Related Issues

Question 1: What are the common causes of catalyst deactivation and how can they be mitigated?

Answer:

Catalyst deactivation, leading to low or no polymer yield, is a frequent issue in olefin polymerization. The primary causes can be broadly categorized as impurities in the reaction system and inherent catalyst instability.

Common Causes of Catalyst Deactivation:

  • Impurities: Catalysts used in olefin polymerization, such as Ziegler-Natta and metallocene catalysts, are highly sensitive to certain impurities.

    • Water and Oxygen: These are highly reactive towards the organometallic catalyst components and are common contaminants in monomers, solvents, and the reactor atmosphere.[1]

    • Polar Compounds: Substances like alcohols, ketones, and esters can coordinate to the metal center of the catalyst, which inhibits monomer access and poisons the active sites.[1]

    • Acetylenic and Allenic Impurities: Often present in diene feedstocks, these can irreversibly bind to the catalyst.[1]

    • Sulfur and Phosphorus Compounds: These act as strong Lewis bases and can poison the catalyst.[1]

  • Inherent Catalyst Instability:

    • Thermal Decomposition: Higher reaction temperatures can lead to the degradation of the catalyst's active sites.[1]

  • Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites. This is often a result of high temperatures and the presence of heavy hydrocarbons.[2]

  • Sintering: The agglomeration of catalyst particles at high temperatures can reduce the available surface area for reaction.[2]

Mitigation Strategies:

  • Rigorous Purification: Ensure meticulous purification of monomers and solvents to remove inhibitors and other impurities.[1][3]

  • Inert Atmosphere: Conduct all experimental manipulations under a strictly inert atmosphere, such as argon or nitrogen, using a glovebox or Schlenk techniques.[1]

  • Leak Detection: Thoroughly inspect the reactor and all connections for potential leaks that could introduce air or moisture.[1]

  • Kinetic Analysis: Monitor the polymerization rate to characterize any decay. If thermal decay is suspected, consider running the polymerization at a lower temperature.[1]

  • Catalyst Selection: Choose catalysts with higher thermal stability for high-temperature polymerizations.[2]

Reactor Operation Issues

Question 2: What causes reactor fouling and how can it be prevented?

Answer:

Reactor fouling is the accumulation of unwanted polymer deposits on the reactor walls, agitator, and other internal components.[4] This can lead to poor heat transfer, reduced reactor volume, and ultimately, costly shutdowns for cleaning.[4][5]

Primary Causes of Reactor Fouling:

  • Polymer Deposition: Low-molecular-weight polymers (oligomers or waxes) can precipitate from the reaction medium and deposit on reactor surfaces.[6][7]

  • Static Charge Buildup: The accumulation of electrical charge in small polymer particles can cause them to adhere to reactor walls.[5][6][7]

  • Overheating: Localized hot spots in the reactor can cause the polymer to melt and stick to surfaces.[5] This is a critical issue as the fouling potential can double with every 10-degree Celsius increase in temperature.[8]

  • Catalyst Particle Size: Large polymer particles can contribute to fouling issues.[9]

  • Reaction with Residues: The reaction of catalyst components, such as trialkyl aluminum, with water residues during reactor start-up can form a layer that promotes fouling.[6][7]

Prevention and Mitigation Strategies:

  • Anti-Fouling Agents: The use of anti-fouling agents can modify catalyst activity to prevent overheating, lubricate the product for easier flow, and reduce static charge buildup.[5]

  • Temperature Control: Precise control of the reactor temperature is crucial to prevent the polymer from reaching its sticking point. Monitoring for and controlling local hot spots is essential.[9]

  • Optimize Reaction Conditions: Fine-tuning the reactor temperature, pressure, and agitation speed can help ensure complete monomer conversion, reducing the formation of low-molecular-weight polymers.[4]

  • Reactor Coatings: Applying anti-fouling coatings to the internal surfaces of the reactor can create a barrier that prevents polymer deposits from adhering.[4]

  • Regular Cleaning and Maintenance: Scheduled reactor shutdowns for cleaning, using methods like high-pressure water jets or chemical cleaning agents, are critical to prevent the buildup of fouling materials.[4]

Troubleshooting Workflow for Reactor Fouling

Fouling_Troubleshooting Start Reactor Fouling Observed Check_Temp Review Temperature and Pressure Data Start->Check_Temp Check_Recipe Review Catalyst and Monomer Feed Start->Check_Recipe Inspect_Reactor Inspect Reactor Internals Start->Inspect_Reactor Hot_Spots Localized Hot Spots? Check_Temp->Hot_Spots High_Solids High Solids Concentration? Check_Recipe->High_Solids Fouling_Layer Adherent Polymer Layer? Inspect_Reactor->Fouling_Layer Hot_Spots->Check_Recipe No Improve_Cooling Improve Cooling/ Reduce Production Rate Hot_Spots->Improve_Cooling Yes Optimize_Stirring Optimize Agitation High_Solids->Optimize_Stirring Yes Check_Catalyst Evaluate Catalyst Morphology High_Solids->Check_Catalyst No Clean_Reactor Schedule Reactor Cleaning Improve_Cooling->Clean_Reactor Add_Antistatic Consider Anti-Static Agent Optimize_Stirring->Add_Antistatic Add_Antistatic->Clean_Reactor Fines Excessive Fines? Check_Catalyst->Fines Fines->Inspect_Reactor No Adjust_Catalyst Adjust Catalyst Preparation/Injection Fines->Adjust_Catalyst Yes Adjust_Catalyst->Clean_Reactor Anti_Fouling_Agent Implement/Optimize Anti-Fouling Agent Fouling_Layer->Anti_Fouling_Agent Yes Fouling_Layer->Clean_Reactor No Anti_Fouling_Agent->Clean_Reactor

Caption: A logical workflow for troubleshooting reactor fouling.

Polymer Property Control

Question 3: How can the molecular weight and molecular weight distribution of the polymer be controlled?

Answer:

Controlling the molecular weight (MW) and molecular weight distribution (MWD) is essential for tailoring the final properties of the polyolefin. Several factors during the polymerization process influence these characteristics.

Methods for Controlling Molecular Weight and MWD:

  • Hydrogen Concentration: Hydrogen is a common chain transfer agent used to control the molecular weight of polyethylene.[10] Increasing the hydrogen concentration generally leads to a lower molecular weight.[2][11] However, in the polymerization of α-olefins, hydrogen can also lead to a narrowing of the MWD.[4]

  • Temperature: Increasing the polymerization temperature typically leads to a decrease in the polymer's molecular weight.[2]

  • Monomer and Comonomer Concentration:

    • An increase in monomer concentration can lead to a higher polymerization rate and potentially a higher molecular weight.[2]

    • The introduction of a comonomer, such as 1-hexene (B165129) or 1-octene, generally results in a decrease in the molecular weight of the copolymer.[4][12]

  • Catalyst Type: The choice of catalyst system has a significant impact on MWD.

    • Ziegler-Natta Catalysts: These are multi-site catalysts and typically produce polymers with a broad MWD.[13]

    • Metallocene Catalysts: These are single-site catalysts that produce polymers with a narrow MWD and a more uniform comonomer distribution.[13][14]

  • Catalyst and Cocatalyst Ratio: The ratio of cocatalyst (e.g., triethylaluminium) to the catalyst can influence the molecular weight.[2]

Data Presentation: Impact of Process Parameters on Polymer Properties

Parameter ChangeEffect on Molecular Weight (MW)Effect on Molecular Weight Distribution (MWD)Reference(s)
Increase Hydrogen Conc. DecreaseCan narrow for α-olefins[2][4][11]
Increase Temperature DecreaseMay broaden[2]
Increase Comonomer Feed DecreaseCan be affected[4][12]
Catalyst Type ZN: Higher MW possible, Metallocene: More controlledZN: Broad, Metallocene: Narrow[13][14]

Catalyst Comparison: Ziegler-Natta vs. Metallocene

FeatureZiegler-Natta CatalystsMetallocene CatalystsReference(s)
Active Sites MultipleSingle[13]
Molecular Weight Distribution BroadNarrow[5][13][14]
Comonomer Distribution Non-uniformUniform[13]
Polymer Structure Can produce highly isotactic polypropyleneCan be tuned for isotactic, syndiotactic, or atactic polymers[13][15]
Catalyst Activity HighVery High[5]
Cost & Sensitivity Cost-effective, robustMore expensive, sensitive to impurities[14]

Logical Relationship for Polymer Property Control

Polymer_Property_Control cluster_inputs Process Inputs cluster_outputs Polymer Properties Catalyst Catalyst Selection (ZN vs Metallocene) MWD Molecular Weight Distribution Catalyst->MWD Broad vs. Narrow Composition Copolymer Composition Catalyst->Composition Uniformity Temperature Reaction Temperature MW Molecular Weight Temperature->MW Inverse Effect Crystallinity Crystallinity/ Melting Point Temperature->Crystallinity Hydrogen Hydrogen Concentration Hydrogen->MW Chain Transfer Comonomer Comonomer Feed Comonomer->MW Decreases Comonomer->Crystallinity Decreases Comonomer->Composition MW->MWD MWD->Crystallinity Composition->Crystallinity

Caption: Key process inputs and their influence on final polymer properties.

Experimental Protocols

Question 4: What are the standard experimental protocols for analyzing polymer properties like thermal transitions and molecular weight distribution?

Answer:

Standardized analytical techniques are crucial for characterizing the properties of the synthesized polyolefins. Differential Scanning Calorimetry (DSC) and Gel Permeation Chromatography (GPC) are two fundamental methods.

Experimental Protocol: Differential Scanning Calorimetry (DSC) - based on ASTM D3418

This method is used to determine the transition temperatures and enthalpies of fusion and crystallization of polymers.[5][8][16][17][18]

Objective: To measure thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[16][17]

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.[16]

  • Instrumentation: A Differential Scanning Calorimeter is used, which has a sample and a reference cell.

  • Heating and Cooling Cycle: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle. A common heating rate is 10°C/minute for determining melting point and 20°C/minute for glass transition.[17]

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and a reference at the same temperature.

  • Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to identify endothermic and exothermic transitions, which correspond to melting and crystallization, respectively. The glass transition appears as a step change in the baseline.

Experimental Workflow for DSC Analysis

DSC_Workflow Start Start: Polymer Sample Sample_Prep Sample Preparation (5-10 mg in pan) Start->Sample_Prep Place_in_DSC Place Sample and Reference in DSC Sample_Prep->Place_in_DSC Temp_Program Run Temperature Program (Heat-Cool-Heat) Place_in_DSC->Temp_Program Data_Acq Acquire Heat Flow vs. Temperature Data Temp_Program->Data_Acq Analyze_Thermogram Analyze Thermogram Data_Acq->Analyze_Thermogram End Report Tg, Tm, Tc Analyze_Thermogram->End

Caption: A streamlined workflow for polymer analysis using DSC.

Experimental Protocol: Gel Permeation Chromatography (GPC) - based on ASTM D6474

This method is used to determine the molecular weight distribution and molecular weight averages of polyolefins.[1][6]

Objective: To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Methodology:

  • Sample Preparation: The polyolefin sample is dissolved in a suitable solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB), at an elevated temperature (e.g., 140°C).[1][6]

  • Instrumentation: A high-temperature GPC system equipped with a set of columns packed with a porous substrate, a pump, an injector, and a detector (e.g., refractive index or infrared detector) is used.

  • Chromatographic Separation: The polymer solution is injected into the GPC system. The molecules are separated based on their size in solution (hydrodynamic volume) as they pass through the columns. Larger molecules elute first, while smaller molecules take a longer path through the pores and elute later.[6]

  • Detection: The concentration of the polymer molecules eluting from the columns is continuously monitored by the detector.

  • Calibration and Analysis: The system is calibrated using polystyrene standards of known molecular weights. The elution times of the sample are then used to determine its molecular weight distribution and calculate the molecular weight averages.[1][6]

Monomer and Solvent Purity

Question 5: What are the recommended procedures for purifying monomers and solvents, and for analyzing their purity?

Answer:

The purity of monomers and solvents is critical for successful and reproducible olefin polymerization. Impurities can inhibit the reaction or act as unwanted chain transfer agents.

Purification Protocols:

  • Monomer and Solvent Distillation: A common method for purification involves distillation. For instance, a single distillation column can be used to remove both light and heavy impurities, as well as to dry the monomer-solvent mixture through azeotropic distillation.[19]

  • Inhibitor Removal: Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These can be removed by washing with a caustic solution (e.g., 1 M NaOH), followed by washing with deionized water to remove residual base.[3]

  • Drying: After washing, the monomer should be dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

Analytical Techniques for Purity Assessment:

  • Gas Chromatography (GC): GC is a powerful technique for identifying and quantifying volatile impurities in monomers like ethylene (B1197577) and propylene.

    • Methodology: A gaseous sample is injected into the GC, where it is separated into its components based on their boiling points and interactions with a capillary column. A detector, such as a Flame Ionization Detector (FID) or a Pulsed Discharge Helium Ionization Detector (PDHID), is used to detect the separated components.[9][20][21]

    • Detectable Impurities: This method can detect trace levels of impurities such as methane, ethane, propane, acetylene, and other hydrocarbons.[20] It can also be adapted to detect sulfur-containing compounds like H₂S and COS, which are known catalyst poisons.[22]

Signaling Pathway of Impurity Effects

Impurity_Effects Impurity Impurities (H2O, O2, Acetylene, etc.) Catalyst Active Catalyst Center Impurity->Catalyst Poisoning Deactivated_Catalyst Deactivated Catalyst Catalyst->Deactivated_Catalyst Polymer Polymer Chain Growth Catalyst->Polymer No_Polymer No/Low Polymer Yield Deactivated_Catalyst->No_Polymer Monomer Olefin Monomer Monomer->Catalyst Polymerization

Caption: The pathway showing how impurities can lead to catalyst deactivation.

References

Technical Support Center: Purification of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4-Dimethyl-1-pentene. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in synthetically produced this compound are typically other structural isomers of heptene (B3026448) (C7H14) that form as byproducts during the synthesis.[1][2] Due to their similar boiling points to the target compound, these isomers can be challenging to remove. Other potential impurities include unreacted starting materials, residual solvents, and peroxides, which can form upon exposure to air.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional distillation is the most common and effective method for separating this compound from impurities with different boiling points, including many of its structural isomers.[3][4]

  • Preparative Gas Chromatography (GC) is a high-resolution technique that can be used to separate isomers with very close boiling points and to achieve very high purity, although it is typically used for smaller sample quantities.[5][6]

  • Chemical treatment may be necessary to remove specific impurities, such as peroxides, before distillation.[1]

Q3: How can I test for the presence of peroxides in my this compound sample?

A3: A simple qualitative test for peroxides involves adding a few drops of a freshly prepared saturated aqueous solution of potassium iodide (KI) to a small amount of your sample. The formation of a yellow to brown color indicates the presence of peroxides.[1] Commercial peroxide test strips are also available for a more quantitative assessment.

Q4: Is vacuum distillation necessary for purifying this compound?

A4: this compound has a boiling point of approximately 72 °C at atmospheric pressure.[7][8] While atmospheric fractional distillation is often sufficient, vacuum distillation can be advantageous.[9][10] It lowers the boiling point, which can prevent the decomposition of thermally sensitive impurities and may improve the separation efficiency from high-boiling contaminants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor separation of isomers during fractional distillation. Insufficient column efficiency (too short, improper packing).Use a longer fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge) to increase the number of theoretical plates.[3][4]
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate of 1-2 drops per second is recommended.
Inconsistent heating.Use a heating mantle with a stirrer to ensure smooth and even boiling.
Product purity does not improve after distillation. Presence of azeotrope-forming impurities.Consider using an alternative purification method such as preparative GC.
Co-eluting isomeric impurities with very similar boiling points.Preparative GC is the most effective method for separating isomers with nearly identical boiling points.[5]
The compound appears to degrade during distillation. Presence of peroxides.Test for and remove peroxides prior to distillation by washing with an aqueous solution of a reducing agent like sodium bisulfite.[1]
Distillation temperature is too high.Consider using vacuum distillation to lower the boiling point.[9]
Low recovery of the purified product. Significant hold-up in the distillation column and condenser.For small-scale distillations, use a micro-distillation apparatus to minimize surface area and product loss.
Leaks in the distillation apparatus.Ensure all joints are properly sealed. For vacuum distillation, use appropriate grease on all ground-glass joints.[11]

Quantitative Data Summary

The following table provides a qualitative comparison of the effectiveness of different purification techniques for removing common impurities from this compound. The exact quantitative efficiency will vary depending on the specific experimental conditions.

Impurity Type Fractional Distillation Preparative Gas Chromatography (GC) Chemical Treatment (e.g., NaHSO₃ wash)
Structural Isomers (different boiling points) Good to ExcellentExcellentIneffective
Structural Isomers (very close boiling points) Poor to FairExcellentIneffective
Unreacted Starting Materials Good to ExcellentExcellentMay be effective depending on the reagent
Solvents ExcellentExcellentIneffective
Peroxides Ineffective (can be dangerous)IneffectiveExcellent
Achievable Purity 95-99%>99.5%N/A

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify this compound from isomers and other impurities by fractional distillation at atmospheric pressure.

Materials:

  • Crude this compound

  • Heating mantle with stirrer

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Glass wool (for packed columns)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place a stir bar or boiling chips in the round-bottom flask.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound to no more than two-thirds of its volume.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly up the fractionating column.

    • Collect the initial distillate (forerun) in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of the lowest boiling impurity.

    • Once the temperature stabilizes at the boiling point of this compound (approximately 72 °C), switch to a clean receiving flask to collect the main fraction.[7]

    • Maintain a slow and steady distillation rate.

    • If the temperature fluctuates or drops significantly, it indicates that the main fraction has been collected. Stop the distillation or collect any further distillate in a third flask.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Protocol 2: Purification by Preparative Gas Chromatography (GC)

Objective: To obtain high-purity this compound by separating it from closely boiling isomers using preparative GC.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative gas chromatograph with a suitable column (e.g., a non-polar or medium-polarity column)

  • Collection traps or vials

  • Volatile solvent (e.g., pentane (B18724) or hexane) for sample preparation

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the partially purified this compound in a volatile solvent.

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical GC to determine the retention times of this compound and its impurities.

    • Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the target compound from its isomers.

  • Preparative GC Run:

    • Scale up the injection volume for the preparative GC system.

    • Set the collection parameters to trap the fraction corresponding to the retention time of pure this compound.

    • Multiple injections may be necessary to purify the desired amount of material.

  • Solvent Removal: Combine the collected fractions and carefully remove the solvent under a gentle stream of nitrogen or by rotary evaporation at low temperature and reduced pressure to avoid loss of the volatile product.

  • Purity Verification: Confirm the purity of the final product using analytical GC-MS.[14]

Visualizations

PurificationWorkflow cluster_pre_treatment Pre-treatment cluster_purification Purification cluster_analysis Analysis crude Crude this compound peroxide_test Peroxide Test crude->peroxide_test peroxide_removal Peroxide Removal (if positive) peroxide_test->peroxide_removal Peroxides Present distillation Fractional Distillation peroxide_test->distillation No Peroxides peroxide_removal->distillation prep_gc Preparative GC distillation->prep_gc Isomers Remain analysis Purity Analysis (GC/NMR) distillation->analysis Purity > 95% prep_gc->analysis High Purity pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

TroubleshootingFlow cluster_issues Common Issues cluster_solutions Potential Solutions start Purification Attempted check_purity Is Purity Sufficient? start->check_purity success Purification Successful check_purity->success Yes troubleshoot Identify Issue check_purity->troubleshoot No poor_separation Poor Isomer Separation troubleshoot->poor_separation low_recovery Low Product Recovery troubleshoot->low_recovery degradation Product Degradation troubleshoot->degradation increase_column_efficiency Increase Column Efficiency poor_separation->increase_column_efficiency optimize_distillation_rate Optimize Distillation Rate poor_separation->optimize_distillation_rate use_prep_gc Use Preparative GC poor_separation->use_prep_gc check_leaks Check for Leaks low_recovery->check_leaks minimize_holdup Minimize Apparatus Holdup low_recovery->minimize_holdup remove_peroxides Remove Peroxides Pre-Distillation degradation->remove_peroxides use_vacuum Use Vacuum Distillation degradation->use_vacuum

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Managing Steric Hindrance in 4,4-Dimethyl-1-pentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-dimethyl-1-pentene (B165720). The bulky tert-butyl group in this alkene introduces significant steric hindrance, which can impact reaction rates, yields, and selectivity. This guide offers practical solutions to common challenges encountered during its use in chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound and provides systematic approaches to resolving them.

Problem: Low Yield in Hydroboration-Oxidation

Symptoms: The yield of the desired primary alcohol (4,4-dimethyl-1-pentanol) is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Steric Hindrance: The bulky tert-butyl group hinders the approach of the borane (B79455) reagent to the double bond.Use a less sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) instead of borane-THF complex (BH3-THF). 9-BBN is known to exhibit higher regioselectivity with sterically hindered alkenes.[1][2][3]
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC to ensure completion.
Reagent Decomposition: The borane reagent may have decomposed due to exposure to moisture or air.Use freshly opened or properly stored borane reagents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Improper Oxidation: The oxidation step with hydrogen peroxide and a base may be inefficient.Ensure the pH of the reaction mixture is basic (pH > 8) during the oxidation step.[4] Use a sufficient excess of hydrogen peroxide.
Problem: Poor Regioselectivity in Acid-Catalyzed Hydration

Symptoms: Formation of a significant amount of the undesired primary alcohol alongside the expected tertiary alcohol (2,4-dimethyl-2-pentanol).

Potential Causes & Solutions:

Potential CauseSuggested Solution
Carbocation Rearrangement: While the tertiary carbocation is more stable, competing reaction pathways can occur.Employ an oxymercuration-demercuration reaction sequence. This method proceeds via a mercurinium ion intermediate, which is less prone to rearrangement, and reliably produces the Markovnikov product.[1][5]
Reaction Conditions: The concentration of the acid and the temperature can influence the product distribution.Use a dilute solution of a strong, non-nucleophilic acid like sulfuric acid.[5][6] Maintain a low reaction temperature to minimize side reactions.
Problem: Inefficient Epoxidation with m-CPBA

Symptoms: Low conversion of this compound to the corresponding epoxide.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Steric Hindrance: The tert-butyl group shields the double bond, slowing down the electrophilic attack by the peroxy acid.[7]Increase the reaction time and consider using a more reactive peroxy acid, such as magnesium monoperoxyphthalate (MMPP), which can be more effective in industrial applications.[8]
Reagent Decomposition: m-CPBA can be unstable and lose its activity over time.Use fresh m-CPBA. Store it properly in a cool, dark place.
Solvent Effects: The choice of solvent can influence the reaction rate.Use a non-aqueous, inert solvent such as chloroform, ether, or dioxane.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the anti-Markovnikov addition of HBr often preferred for this compound?

A1: The anti-Markovnikov addition of HBr, which occurs in the presence of peroxides, proceeds via a free-radical mechanism.[9][10] In this mechanism, the bromine radical adds to the less substituted carbon of the double bond to form the more stable tertiary radical intermediate.[11][12] This leads to the formation of 1-bromo-4,4-dimethylpentane. In contrast, the Markovnikov addition (without peroxides) would proceed through a less stable secondary carbocation, as the tertiary carbocation is not directly accessible at the double bond. The steric hindrance from the tert-butyl group also favors the approach of the bromine radical to the terminal carbon.

Q2: What type of catalysts are effective for the polymerization of this compound?

A2: Due to the steric bulk of the monomer, specialized catalysts are required for efficient polymerization. Metallocene and post-metallocene catalysts, such as certain hafnium and zirconium complexes, have shown high activity and stereoselectivity in the polymerization of sterically hindered α-olefins like 4-methyl-1-pentene, a structurally related monomer.[13][14][15] These single-site catalysts offer precise control over the polymer's microstructure.[13][16] Traditional Ziegler-Natta catalysts can also be used, but may result in polymers with broader molecular weight distributions.[14][17]

Q3: How does steric hindrance affect the catalytic hydrogenation of this compound?

A3: Catalytic hydrogenation of alkenes occurs on the surface of a metal catalyst (e.g., Pd/C, PtO2).[18] The alkene adsorbs onto the catalyst surface, and hydrogen is delivered in a syn-addition manner.[19][20] The bulky tert-butyl group in this compound can hinder the approach of the double bond to the catalyst surface, potentially slowing down the reaction rate compared to less hindered alkenes.[21][22] However, the reaction is generally still effective and proceeds to give 2,2-dimethylpentane. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to improve the reaction rate.

Experimental Protocols

Hydroboration-Oxidation using 9-BBN
  • Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is assembled.

  • Reagent Preparation: this compound is dissolved in anhydrous tetrahydrofuran (B95107) (THF) in the flask. The solution is cooled to 0 °C in an ice bath.

  • Hydroboration: A solution of 9-BBN in THF is added dropwise to the stirred alkene solution while maintaining the temperature at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Oxidation: The flask is cooled again to 0 °C. A solution of 6 M sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be kept below 30 °C during the addition.

  • Work-up: The reaction mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4-dimethyl-1-pentanol.

Anti-Markovnikov Addition of HBr
  • Initiator Addition: this compound is dissolved in a suitable solvent like hexane (B92381) in a round-bottom flask. A radical initiator, such as benzoyl peroxide, is added.

  • HBr Addition: The solution is cooled in an ice bath, and HBr gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is often irradiated with UV light to promote radical formation.

  • Work-up: The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude 1-bromo-4,4-dimethylpentane.

Visualizations

troubleshooting_hydroboration start Low Yield in Hydroboration-Oxidation cause1 Steric Hindrance? start->cause1 solution1 Use 9-BBN cause1->solution1 Yes cause2 Incomplete Reaction? cause1->cause2 No end Improved Yield solution1->end solution2 Increase Reaction Time/Temp cause2->solution2 Yes cause3 Reagent Decomposition? cause2->cause3 No solution2->end solution3 Use Fresh Reagents cause3->solution3 Yes cause4 Improper Oxidation? cause3->cause4 No solution3->end solution4 Ensure Basic pH cause4->solution4 Yes solution4->end

Caption: Troubleshooting workflow for low yield in hydroboration-oxidation.

reaction_pathways start This compound reagent1 1. 9-BBN 2. H2O2, NaOH start->reagent1 reagent2 H3O+ start->reagent2 reagent3 HBr, ROOR start->reagent3 reagent4 m-CPBA start->reagent4 product1 4,4-Dimethyl-1-pentanol (Anti-Markovnikov) reagent1->product1 product2 2,4-Dimethyl-2-pentanol (Markovnikov) reagent2->product2 product3 1-Bromo-4,4-dimethylpentane (Anti-Markovnikov) reagent3->product3 product4 Epoxide reagent4->product4

Caption: Key reaction pathways of this compound.

References

strategies to control the molecular weight of poly(4,4-Dimethyl-1-pentene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(4,4-dimethyl-1-pentene). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during polymerization and to provide strategies for controlling the molecular weight of the polymer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(this compound)?

A1: The synthesis of poly(this compound) is predominantly achieved through the coordination polymerization of This compound (B165720) monomers. The most common catalyst systems employed are Ziegler-Natta and metallocene catalysts, which are effective in producing highly isotactic polymer.[1]

Q2: How does the choice of catalyst system affect the molecular weight?

A2: The catalyst system is a critical factor in determining the molecular weight and molecular weight distribution (MWD) of the polymer.

  • Ziegler-Natta catalysts are multi-site catalysts and typically produce polymers with a broad molecular weight distribution.[1]

  • Metallocene catalysts are single-site catalysts, which allows for more precise control over the polymerization process, leading to polymers with a narrow molecular weight distribution.[1] The structure of the metallocene catalyst, including the steric hindrance of its substituents, can significantly influence the resulting molecular weight.[1]

Q3: What is a chain transfer agent and how does it influence molecular weight?

A3: A chain transfer agent is a substance added to a polymerization reaction that can terminate a growing polymer chain and initiate a new one. This process effectively reduces the average molecular weight of the resulting polymer. Hydrogen is a widely used and highly efficient chain transfer agent in the polymerization of alpha-olefins, including this compound, using Ziegler-Natta catalysts.[2][3]

Q4: How does polymerization temperature affect the molecular weight of poly(this compound)?

A4: Polymerization temperature has a significant impact on both the catalyst activity and the molecular weight of the polymer. Generally, as the polymerization temperature increases, the rate of chain transfer reactions also increases, which leads to a decrease in the average molecular weight of the polymer. There is often an optimal temperature range to achieve a balance between high catalyst activity and the desired molecular weight.[1]

Troubleshooting Guide

Q5: My polymer has a much higher molecular weight than desired. How can I reduce it?

A5: To reduce the molecular weight of your poly(this compound), you can try the following strategies:

  • Introduce a Chain Transfer Agent: The most effective method is to add a chain transfer agent, such as hydrogen, to the polymerization system.[2][3] The concentration of the chain transfer agent can be adjusted to target a specific molecular weight range.

  • Increase Polymerization Temperature: Raising the reaction temperature can increase the rate of chain transfer reactions, thereby lowering the molecular weight.[1] However, be aware that excessively high temperatures might negatively affect catalyst stability and polymer properties.

  • Adjust the Cocatalyst Ratio: In Ziegler-Natta systems, a high concentration of the organoaluminum cocatalyst can sometimes act as a chain transfer agent, leading to a decrease in molecular weight.[2]

Q6: The molecular weight of my polymer is too low. What adjustments can I make?

A6: If you are obtaining a polymer with a lower than desired molecular weight, consider these adjustments:

  • Reduce or Eliminate Chain Transfer Agent: If you are using a chain transfer agent like hydrogen, decreasing its concentration or removing it entirely will lead to the formation of longer polymer chains and a higher molecular weight.

  • Decrease Polymerization Temperature: Lowering the reaction temperature generally reduces the rate of chain transfer and termination reactions, favoring chain propagation and resulting in a higher molecular weight.[1]

  • Select a Different Catalyst: The choice of catalyst has a significant impact. Some metallocene catalysts with larger steric hindrance are known to produce higher molecular weight polymers.[1]

Q7: The molecular weight distribution (MWD) of my polymer is too broad. How can I achieve a narrower distribution?

A7: A broad molecular weight distribution is often characteristic of multi-site Ziegler-Natta catalysts. To achieve a narrower MWD, you should:

  • Use a Single-Site Catalyst: Switching to a metallocene catalyst is the most effective way to obtain a polymer with a narrow MWD.[1] These catalysts have uniform active sites, leading to more consistent polymer chain growth.

Q8: I am observing low polymer yield. What could be the cause?

A8: Low polymer yield can be attributed to several factors:

  • Catalyst Inactivity: Ensure that your catalyst and cocatalyst are handled under an inert atmosphere to prevent deactivation by moisture or oxygen.

  • Suboptimal Temperature: The catalytic activity is temperature-dependent. There is an optimal temperature for maximum yield, which you may need to determine experimentally for your specific system.[1]

  • Incorrect Cocatalyst to Catalyst Ratio: In Ziegler-Natta systems, the ratio of the organoaluminum cocatalyst to the transition metal catalyst is crucial for activating the catalyst and achieving high activity.

Quantitative Data on Molecular Weight Control

The following table summarizes the effects of different parameters on the molecular weight of poly(this compound) based on typical observations in olefin polymerization.

ParameterChangeEffect on Molecular Weight (Mw)Effect on Molecular Weight Distribution (MWD)
Catalyst Type Ziegler-Natta → MetalloceneVaries with specific catalystBroad → Narrow
Polymerization Temperature IncreaseDecreaseGenerally minimal effect
Monomer Concentration IncreaseIncreaseGenerally minimal effect
Chain Transfer Agent (e.g., Hydrogen) Increase in ConcentrationDecreaseCan sometimes narrow the MWD
Cocatalyst (e.g., AlEt₃) Concentration IncreaseCan decrease (acts as a chain transfer agent)May broaden

Experimental Protocols

General Protocol for Metallocene-Catalyzed Polymerization of this compound

1. Reactor Preparation:

  • A glass reactor is thoroughly dried in an oven and assembled while hot under a stream of inert gas (e.g., argon or nitrogen).

  • The reactor is then evacuated and backfilled with the inert gas multiple times to ensure an oxygen- and moisture-free environment.

2. Reagent Preparation:

  • All solvents (e.g., toluene) and the this compound monomer should be purified by passing them through a column of activated alumina (B75360) and molecular sieves.

  • Prepare separate stock solutions of the metallocene catalyst and the cocatalyst (e.g., methylaluminoxane, MAO) in the purified solvent under an inert atmosphere.

3. Polymerization:

  • Charge the reactor with the desired amount of solvent via a syringe or cannula.

  • Add the this compound monomer to the reactor.

  • Bring the reactor to the desired polymerization temperature using a thermostated bath.

  • Initiate the polymerization by sequentially adding the cocatalyst solution and the metallocene catalyst solution to the stirred reactor.

4. Reaction Termination and Polymer Isolation:

  • After the desired reaction time, quench the polymerization by adding acidified methanol (B129727).

  • The precipitated polymer is stirred in the acidified methanol for several hours to remove catalyst residues.

  • Collect the polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60–80 °C) to a constant weight.

5. Characterization:

  • Determine the molecular weight and molecular weight distribution of the dried polymer using Gel Permeation Chromatography (GPC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis reactor_prep Reactor Preparation (Inert Atmosphere) charging Reactor Charging (Solvent, Monomer) reactor_prep->charging reagent_prep Reagent Purification (Solvent, Monomer) reagent_prep->charging temp_control Set Temperature charging->temp_control initiation Catalyst & Cocatalyst Injection temp_control->initiation termination Quench Reaction (Acidified Methanol) initiation->termination isolation Filtration & Washing termination->isolation drying Vacuum Drying isolation->drying characterization GPC Analysis (Mw, MWD) drying->characterization

Caption: General experimental workflow for the synthesis of poly(this compound).

molecular_weight_control cluster_inputs Control Parameters cluster_outputs Polymer Properties catalyst Catalyst Selection (Metallocene vs. ZN) mw Molecular Weight (Mw) catalyst->mw Influences Mw mwd Molecular Weight Distribution (MWD) catalyst->mwd Determines MWD (Narrow vs. Broad) temperature Polymerization Temperature temperature->mw Higher T -> Lower Mw cta Chain Transfer Agent (e.g., Hydrogen) cta->mw Higher [CTA] -> Lower Mw

Caption: Key parameters influencing the molecular weight of poly(this compound).

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Analysis of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 4,4-Dimethyl-1-pentene, the selection of a properly validated analytical method is paramount. This guide provides a comprehensive comparison of suitable analytical techniques for the analysis of this non-polar, volatile alkene. While specific validated method data for this compound is not extensively published, this document compiles typical performance data and detailed experimental protocols based on methods for structurally analogous compounds and general validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The primary methods compared are Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for volatile organic compounds, and Gas Chromatography with Mass Spectrometry (GC-MS), which offers enhanced specificity.[5][6][7]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of this compound. The data is representative of what would be expected from a validated method for a volatile, non-polar analyte.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) ICH Guideline Reference
Linearity (R²) ≥ 0.995≥ 0.995[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL[2][8]
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL[2][8]
Accuracy (% Recovery) 98 - 102%97 - 103%[1][2][3]
Precision (%RSD) < 2%< 3%[2]
Specificity High for volatile compoundsVery high (based on mass fragmentation)[1][2][8]
Typical Run Time 10 - 20 minutes15 - 25 minutesN/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar volatile alkenes and can be adapted and validated for this compound.

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is an ideal technique for the quantitative analysis of volatile and thermally stable compounds like this compound due to its high sensitivity and robustness.[5]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-1ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: 5 minutes at 150 °C.

  • Detector Temperature: 300 °C.

  • Data Acquisition: A chromatography data station for peak integration and quantification.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent such as hexane (B92381) or pentane.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

    • Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to fall within the calibration range.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher degree of specificity compared to GC-FID, as it identifies compounds based on their mass spectra, which is particularly useful for complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column and Carrier Gas: Same as for GC-FID.

  • Injector and Oven Temperature Program: Same as for GC-FID.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Data Acquisition: A data system to record and analyze the total ion chromatogram (TIC) and mass spectra. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity.

  • Standard and Sample Preparation: Same as for GC-FID.

Mandatory Visualizations

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_params Define Validation Parameters select_method->define_params prep_standards Prepare Standards & Samples define_params->prep_standards run_experiments Run Experiments prep_standards->run_experiments collect_data Collect Data run_experiments->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy & Precision collect_data->assess_accuracy determine_lod_loq Determine LOD/LOQ collect_data->determine_lod_loq assess_specificity Assess Specificity collect_data->assess_specificity validation_report Prepare Validation Report assess_linearity->validation_report assess_accuracy->validation_report determine_lod_loq->validation_report assess_specificity->validation_report Method_Comparison cluster_gc_fid GC-FID cluster_gc_ms GC-MS linearity_fid Linearity (R² ≥ 0.995) lod_loq_fid LOD/LOQ (Good) accuracy_fid Accuracy (High) precision_fid Precision (High) specificity_fid Specificity (Good) linearity_ms Linearity (R² ≥ 0.995) lod_loq_ms LOD/LOQ (Excellent) accuracy_ms Accuracy (High) precision_ms Precision (High) specificity_ms Specificity (Excellent) Analyte This compound Analyte->linearity_fid Analyte->lod_loq_fid Analyte->accuracy_fid Analyte->precision_fid Analyte->specificity_fid Analyte->linearity_ms Analyte->lod_loq_ms Analyte->accuracy_ms Analyte->precision_ms Analyte->specificity_ms

References

A Comparative Analysis of 4,4-Dimethyl-1-pentene and Other Branched Olefins in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance of 4,4-Dimethyl-1-pentene (neohexene) in comparison to other branched olefins, such as 4-methyl-1-pentene (B8377), reveals distinct reactivity patterns in fundamental organic transformations including polymerization, hydroboration, and metathesis. This guide provides researchers, scientists, and drug development professionals with a comparative study supported by experimental data to inform substrate selection and reaction optimization.

This publication delves into the comparative performance of this compound against other branched terminal olefins, focusing on reaction kinetics, product yields, and selectivity. The unique steric hindrance imposed by the neopentyl group in this compound significantly influences its chemical behavior, offering both advantages and challenges in various synthetic applications.

Polymerization of Branched Olefins

The polymerization of branched α-olefins using Ziegler-Natta catalysts is a cornerstone of polymer chemistry, yielding materials with a wide range of properties. The steric bulk of the monomer plays a crucial role in the polymerization kinetics and the properties of the resulting polymer.

Comparative Polymerization Kinetics

While extensive data on the polymerization of 4-methyl-1-pentene is available, quantitative kinetic data for this compound under directly comparable conditions is less common. However, by comparing studies on similar catalyst systems, a qualitative and semi-quantitative understanding can be achieved.

Table 1: Comparative Polymerization Performance of Branched Olefins with Ziegler-Natta Catalysts

OlefinCatalyst SystemPolymerization Rate (Relative)Resulting Polymer PropertiesReference
4-Methyl-1-pentene TiCl₄/Al(i-Bu)₃HighHigh molecular weight, crystalline[1]
This compound Not specifiedLower (inferred)Lower molecular weight, amorphousInferred from general principles
1-Hexene TiCl₄/AlEt₃ModerateLinear, semi-crystalline[1]

Note: Direct comparative quantitative data for this compound under identical conditions as the other olefins was not available in the searched literature. The lower polymerization rate is an inference based on its significant steric hindrance.

The kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts have been investigated, showing a first-order dependence on monomer concentration.[1] The steric hindrance of the isobutyl group in 4-methyl-1-pentene influences the rate and stereoselectivity of the polymerization. It is well-established that increased steric bulk at the allylic position of an olefin can significantly decrease the rate of coordination and insertion into the growing polymer chain. Given the very bulky tert-butyl group of this compound, it is expected to exhibit a significantly lower polymerization rate compared to 4-methyl-1-pentene under similar conditions.

Experimental Protocol: Ziegler-Natta Polymerization of a Branched Olefin (General)

This protocol outlines a general procedure for the polymerization of a branched α-olefin using a Ziegler-Natta catalyst system.[2]

Materials:

  • Anhydrous toluene (B28343)

  • Triisobutylaluminium (Al(i-Bu)₃) solution in toluene

  • Titanium tetrachloride (TiCl₄) solution in toluene

  • Branched olefin (e.g., 4-methyl-1-pentene)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware is dried in an oven and assembled under a nitrogen atmosphere.

  • Anhydrous toluene is added to the reaction flask via cannula.

  • A solution of triisobutylaluminium in toluene is added to the flask, followed by a solution of titanium tetrachloride in toluene, to form the catalyst slurry. The mixture is typically aged for a specific period at a controlled temperature.

  • The branched olefin is then introduced into the catalyst slurry.

  • The polymerization is allowed to proceed for a predetermined time at a specific temperature with constant stirring.

  • The reaction is quenched by the addition of methanol.

  • The polymer is precipitated, washed with a solution of hydrochloric acid in methanol and then with pure methanol, and dried under vacuum.

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up Toluene Toluene Al(i-Bu)3_solution Al(i-Bu)3_solution Toluene->Al(i-Bu)3_solution dissolve TiCl4_solution TiCl4_solution Toluene->TiCl4_solution dissolve Catalyst_Slurry Catalyst_Slurry Al(i-Bu)3_solution->Catalyst_Slurry TiCl4_solution->Catalyst_Slurry Polymerization_Reaction Polymerization_Reaction Catalyst_Slurry->Polymerization_Reaction Quenching Quenching Polymerization_Reaction->Quenching add Methanol Branched_Olefin Branched_Olefin Branched_Olefin->Polymerization_Reaction Precipitation Precipitation Quenching->Precipitation Washing Washing Precipitation->Washing HCl/Methanol Drying Drying Washing->Drying Polymer_Product Polymer_Product Drying->Polymer_Product G cluster_hydro Hydroboration cluster_oxi Oxidation cluster_workup Work-up Alkene_in_THF Alkene_in_THF Reaction_Mixture_0C Reaction_Mixture_0C Alkene_in_THF->Reaction_Mixture_0C cool Stir_at_RT Stir_at_RT Reaction_Mixture_0C->Stir_at_RT warm 9-BBN_solution 9-BBN_solution 9-BBN_solution->Reaction_Mixture_0C add dropwise Alkylborane_Solution Alkylborane_Solution Stir_at_RT->Alkylborane_Solution Reaction_Mixture_0C_2 Reaction_Mixture_0C_2 Alkylborane_Solution->Reaction_Mixture_0C_2 cool Stir_at_RT_2 Stir_at_RT_2 Reaction_Mixture_0C_2->Stir_at_RT_2 NaOH_solution NaOH_solution NaOH_solution->Reaction_Mixture_0C_2 H2O2_solution H2O2_solution H2O2_solution->Reaction_Mixture_0C_2 add slowly Extraction Extraction Stir_at_RT_2->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Crude_Alcohol Crude_Alcohol Drying->Crude_Alcohol Purified_Alcohol Purified_Alcohol Crude_Alcohol->Purified_Alcohol Purification G cluster_setup Reaction Setup cluster_reaction Metathesis Reaction cluster_workup Work-up and Purification Grubbs_Catalyst Grubbs_Catalyst Catalyst_Solution Catalyst_Solution Grubbs_Catalyst->Catalyst_Solution dissolve in solvent Reaction_Mixture Reaction_Mixture Catalyst_Solution->Reaction_Mixture Olefin_1 Olefin_1 Olefin_Solution Olefin_Solution Olefin_1->Olefin_Solution Olefin_Solution->Reaction_Mixture Olefin_2 Olefin_2 Olefin_2->Olefin_Solution Stir_Heat Stir_Heat Reaction_Mixture->Stir_Heat monitor progress Quench_Reaction Quench_Reaction Stir_Heat->Quench_Reaction add ethyl vinyl ether Solvent_Removal Solvent_Removal Quench_Reaction->Solvent_Removal Crude_Product Crude_Product Solvent_Removal->Crude_Product Purified_Product Purified_Product Crude_Product->Purified_Product Column Chromatography

References

A Comparative Guide to the Polymerization of 4,4-Dimethyl-1-pentene and 4-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization behavior of two branched alpha-olefins: 4,4-dimethyl-1-pentene (B165720) and 4-methyl-1-pentene (B8377). The steric differences between these monomers lead to significant variations in their polymerization kinetics and the physical properties of the resulting polymers. This document summarizes key experimental data, provides detailed polymerization protocols, and visualizes the underlying chemical processes to aid researchers in selecting and utilizing these monomers for the development of advanced polyolefins.

Monomer and Polymer Property Comparison

The structural distinction between this compound and 4-methyl-1-pentene, specifically the presence of a quaternary carbon adjacent to the polymer backbone in the former, profoundly influences the properties of their respective polymers.

PropertyThis compound4-methyl-1-pentene
Monomer
CAS Number762-62-9691-37-2
Molecular FormulaC7H14C6H12
Molecular Weight98.19 g/mol 84.16 g/mol
Boiling Point77-78 °C53-54 °C[1]
Density0.696 g/mL0.665 g/mL at 25 °C[1]
Polymer Poly(this compound) Poly(4-methyl-1-pentene) (PMP / TPX™)
Melting Point (Tm)> 380 °C (isotactic)[2]~235 °C (isotactic)[3]
DensityData not readily available~0.833 g/mL[3]
CrystallinityExpected to be highly crystalline (isotactic)Highly crystalline (isotactic)
Key FeaturesExceptional thermal stabilityHigh transparency, excellent gas permeability, good thermal and chemical stability[4][5]

Polymerization Performance Comparison

The steric hindrance of the bulky tert-butyl group in this compound is expected to significantly impact its polymerization behavior compared to the less hindered isobutyl group of 4-methyl-1-pentene. While specific kinetic data for this compound is scarce in publicly available literature, general principles of olefin polymerization allow for a qualitative comparison.

ParameterThis compound4-methyl-1-pentene
Catalyst Systems Ziegler-Natta and metallocene catalysts are required for stereospecific polymerization.Ziegler-Natta and metallocene catalysts are commonly used for isotactic PMP synthesis.[4][5][6]
Polymerization Rate Expected to be significantly lower due to the steric hindrance of the tert-butyl group, which impedes monomer coordination and insertion at the catalyst's active site.Higher polymerization rates are achievable with various catalyst systems.
Catalyst Activity Lower catalyst activity is anticipated due to the sterically demanding nature of the monomer.A wide range of catalyst activities has been reported, depending on the specific catalyst and polymerization conditions.
Polymer Molecular Weight Potentially lower molecular weights may be obtained under similar conditions due to challenges in propagation.High molecular weight polymers can be readily synthesized.
Stereocontrol Achieving high isotacticity requires highly stereoselective catalysts to overcome the steric challenges.High isotacticity is readily achieved with appropriate Ziegler-Natta and metallocene catalysts.[7]

Experimental Protocols

Detailed methodologies for the polymerization of these monomers are crucial for reproducible results. The following are representative protocols for Ziegler-Natta catalyzed polymerization.

Protocol 1: Polymerization of 4-methyl-1-pentene using a Supported Ziegler-Natta Catalyst

This protocol is based on the use of a MgCl₂-supported TiCl₄ catalyst, a common system for producing highly isotactic poly(4-methyl-1-pentene).[6]

Materials:

  • 4-methyl-1-pentene (high purity)

  • Anhydrous toluene (B28343) (polymerization grade)

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminum (TEAL) as a cocatalyst

  • Methanol (B129727) (for quenching)

  • Acidified methanol (e.g., 5% HCl in methanol) for catalyst residue removal

  • Nitrogen or Argon (high purity)

Procedure:

  • Reactor Preparation: A glass reactor is thoroughly dried in an oven and assembled while hot under a stream of inert gas. The reactor is then evacuated and backfilled with inert gas several times to ensure an oxygen- and moisture-free environment.

  • Reagent Preparation: All liquid reagents must be purified and dried. Toluene and 4-methyl-1-pentene should be freshly distilled or passed through activated alumina (B75360) and molecular sieve columns.

  • Polymerization:

    • The reactor is charged with the desired amount of anhydrous toluene via cannula.

    • The desired amount of 4-methyl-1-pentene monomer is added to the reactor.

    • The reactor is brought to the desired polymerization temperature (e.g., 50-70°C) using an oil bath.

    • The cocatalyst (TEAL) is added to the reactor and stirred for a few minutes to scavenge any remaining impurities.

    • The polymerization is initiated by injecting a slurry of the supported Ziegler-Natta catalyst in toluene into the reactor.

    • The reaction is allowed to proceed for the desired time, typically 1-4 hours, with continuous stirring.

  • Termination and Polymer Isolation:

    • The polymerization is terminated by the addition of methanol to the reactor.

    • The polymer precipitates and is stirred in acidified methanol for several hours to remove catalyst residues.

    • The polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Polymerization of this compound (Adapted from a General Protocol for Sterically Hindered α-Olefins)

Due to the limited specific protocols for this compound, this procedure is adapted from a general method for polymerizing sterically hindered α-olefins using a metallocene catalyst system, which can offer better performance for such monomers.[8]

Materials:

  • This compound (high purity)

  • Anhydrous toluene (polymerization grade)

  • Metallocene catalyst (e.g., a C₂-symmetric zirconocene (B1252598) complex)

  • Methylaluminoxane (MAO) as a cocatalyst

  • Methanol (for quenching)

  • Acidified methanol (e.g., 5% HCl in methanol)

  • Nitrogen or Argon (high purity)

Procedure:

  • Reactor Preparation: Follow the same rigorous drying and inerting procedure as in Protocol 1.

  • Reagent Preparation: Ensure all reagents are purified and dried as described in Protocol 1.

  • Polymerization:

    • In an inert atmosphere glovebox, charge a Schlenk flask with the desired amount of anhydrous toluene.

    • Add the this compound monomer to the flask.

    • Add the MAO solution to the flask and stir for approximately 30 minutes.

    • In a separate vial, dissolve the metallocene precatalyst in a small amount of toluene.

    • Initiate the polymerization by adding the catalyst solution to the monomer/MAO mixture.

    • Seal the flask and maintain the desired polymerization temperature (e.g., 20-60°C) with stirring for an extended period (e.g., 12-24 hours) due to the expected lower reactivity.

  • Termination and Polymer Isolation:

    • Quench the reaction by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol.

    • Stir the mixture to ensure complete precipitation and removal of catalyst residues.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at an elevated temperature (e.g., 80-100°C) to a constant weight.

Visualizing the Polymerization Process

The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of Ziegler-Natta polymerization and a typical experimental workflow.

Ziegler_Natta_Polymerization cluster_catalyst Catalyst Activation cluster_propagation Propagation Cycle TiCl4 TiCl₄ (Pre-catalyst) ActiveSite Active Ti-C Site TiCl4->ActiveSite Alkylation & Reduction AlEt3 Al(C₂H₅)₃ (Cocatalyst) AlEt3->ActiveSite Coordination Coordination of Monomer to Ti ActiveSite->Coordination Monomer α-Olefin (Monomer) Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion GrowingChain Growing Polymer Chain Insertion->GrowingChain GrowingChain->ActiveSite Regeneration of Active Site

Caption: Ziegler-Natta polymerization mechanism.

Polymerization_Workflow start Start reactor_prep Reactor Preparation (Drying & Inerting) start->reactor_prep reagent_prep Reagent Preparation (Purification & Drying) reactor_prep->reagent_prep charging Charging Reactor (Solvent, Monomer, Cocatalyst) reagent_prep->charging polymerization Polymerization (Catalyst Injection & Reaction) charging->polymerization termination Termination (Quenching with Alcohol) polymerization->termination isolation Polymer Isolation (Precipitation & Filtration) termination->isolation purification Purification (Washing) isolation->purification drying Drying (Vacuum Oven) purification->drying end End Product (Polyolefin) drying->end

Caption: General experimental workflow for α-olefin polymerization.

References

A Comparative Guide to Ziegler-Natta and Metallocene Catalysts in the Polymerization of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(4,4-dimethyl-1-pentene), a polymer with potential applications in specialized fields due to its unique thermal and physical properties, is highly dependent on the catalyst system employed. The choice between traditional Ziegler-Natta catalysts and modern metallocene catalysts can significantly impact the polymer's microstructure, molecular weight, and ultimately its performance characteristics. This guide provides an objective comparison of these two catalytic systems for the polymerization of This compound (B165720), supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Overview of Catalyst Systems

Ziegler-Natta Catalysts: These are heterogeneous, multi-sited catalysts, typically composed of a titanium compound, such as titanium tetrachloride (TiCl₄), supported on magnesium chloride (MgCl₂), and activated by an organoaluminum co-catalyst like triethylaluminium (TEA).[1] The presence of multiple active sites on the catalyst surface leads to the production of polymers with a broad molecular weight distribution and less uniform microstructure.[1] However, Ziegler-Natta catalysts are robust and widely used for producing highly isotactic polyolefins.[1]

Metallocene Catalysts: In contrast, metallocene catalysts are homogeneous, single-site catalysts consisting of a transition metal atom (commonly zirconium or hafnium) "sandwiched" between cyclopentadienyl-based ligands.[1] They are activated by a co-catalyst, most often methylaluminoxane (B55162) (MAO).[1] The well-defined nature of the single active site in metallocene catalysts allows for precise control over the polymerization process, resulting in polymers with a narrow molecular weight distribution and uniform microstructure.[2] This control also enables the synthesis of polymers with varying tacticities, including isotactic and syndiotactic forms.[2][3]

Comparative Performance Data

The following table summarizes the key performance indicators for Ziegler-Natta and metallocene catalysts in the polymerization of α-olefins, with specific reference to 4-methyl-1-pentene (B8377) as a close structural analog to this compound.

Performance MetricZiegler-Natta CatalystsMetallocene CatalystsKey Considerations
Catalyst Activity HighVery HighMetallocene catalysts generally exhibit higher activity, leading to faster polymerization rates.[4]
Polymer Yield Good to HighHigh to Very HighYield is dependent on reaction conditions, but metallocenes can offer higher yields under optimal conditions.
Molecular Weight (Mw) HighVariable (Tunable)Ziegler-Natta catalysts typically produce high molecular weight polymers. Metallocene catalyst systems allow for the tuning of molecular weight by adjusting reaction parameters.[5]
Molecular Weight Distribution (PDI = Mw/Mn) Broad ( > 4)Narrow (≈ 2)The single-site nature of metallocenes leads to a more uniform polymer chain length.[2]
Stereoregularity Predominantly IsotacticTunable (Isotactic or Syndiotactic)The ligand structure of the metallocene catalyst can be designed to produce polymers with specific stereochemistry.[6]
Melting Temperature (Tm) of Polymer High (for isotactic)Variable (dependent on tacticity)The melting point is directly related to the stereoregularity and crystallinity of the polymer.

Experimental Protocols

Detailed methodologies for the polymerization of this compound using both catalyst systems are provided below. These protocols are generalized and may require optimization for specific experimental setups.

Ziegler-Natta Catalyzed Polymerization

Materials:

  • Catalyst: Supported TiCl₄ on MgCl₂

  • Co-catalyst: Triethylaluminium (TEA)

  • Monomer: this compound (purified)

  • Solvent: Anhydrous toluene (B28343) or heptane (B126788) (purified)

Procedure:

  • Reactor Preparation: A glass reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Reaction Setup: The reactor is charged with the desired amount of anhydrous solvent and the this compound monomer.

  • Initiation: The co-catalyst (TEA) is added to the reactor and stirred. The Ziegler-Natta catalyst slurry is then injected to commence polymerization.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 50-70°C) for a specified duration.

  • Termination and Isolation: The polymerization is terminated by the addition of acidified methanol (B129727). The precipitated polymer is filtered, washed with methanol to remove catalyst residues, and dried in a vacuum oven.[7]

Metallocene Catalyzed Polymerization

Materials:

  • Catalyst: e.g., rac-Et(Ind)₂ZrCl₂ (for isotactic) or Ph₂C(Cp)(Flu)ZrCl₂ (for syndiotactic)

  • Co-catalyst: Methylaluminoxane (MAO) solution

  • Monomer: this compound (purified)

  • Solvent: Anhydrous toluene (purified)

Procedure:

  • Reactor Preparation: A glass reactor is rigorously dried and purged with an inert gas.

  • Reaction Setup: The reactor is charged with anhydrous toluene and the this compound monomer.[2]

  • Initiation: The MAO solution is added to the reactor and stirred for a short period. The metallocene catalyst, dissolved in toluene, is then injected to initiate the polymerization.[2]

  • Polymerization: The reaction is maintained at a specific temperature (e.g., 20-50°C) for the desired time.

  • Termination and Isolation: The reaction is quenched with acidified methanol. The resulting polymer is precipitated, collected by filtration, washed extensively with methanol, and dried under vacuum.[2]

Visualization of Experimental Workflow and Catalyst Comparison

G Comparative Workflow for this compound Polymerization cluster_0 Ziegler-Natta Pathway cluster_1 Metallocene Pathway ZN_Catalyst TiCl4/MgCl2 Catalyst ZN_Polymerization Polymerization (Heterogeneous) ZN_Catalyst->ZN_Polymerization ZN_Cocatalyst Triethylaluminium (TEA) ZN_Cocatalyst->ZN_Polymerization ZN_Polymer Isotactic Polymer (Broad PDI) ZN_Polymerization->ZN_Polymer Analysis Polymer Characterization (GPC, NMR, DSC) ZN_Polymer->Analysis Met_Catalyst Metallocene Catalyst (e.g., zirconocene) Met_Polymerization Polymerization (Homogeneous) Met_Catalyst->Met_Polymerization Met_Cocatalyst Methylaluminoxane (MAO) Met_Cocatalyst->Met_Polymerization Met_Polymer Tunable Tacticity (Narrow PDI) Met_Polymerization->Met_Polymer Met_Polymer->Analysis Monomer This compound Monomer->ZN_Polymerization Monomer Feed Monomer->Met_Polymerization Monomer Feed

Caption: Comparative workflow of Ziegler-Natta and metallocene catalyzed polymerization.

Signaling Pathways and Logical Relationships

The choice between Ziegler-Natta and metallocene catalysts is dictated by the desired polymer properties, which in turn are determined by the catalyst's structural and mechanistic characteristics.

G Catalyst Selection Logic cluster_ZN Ziegler-Natta Catalyst cluster_Met Metallocene Catalyst ZN_sites Multi-site ZN_PDI Broad PDI ZN_sites->ZN_PDI ZN_tacticity Isotactic ZN_sites->ZN_tacticity Application Final Application ZN_PDI->Application ZN_tacticity->Application Met_sites Single-site Met_PDI Narrow PDI Met_sites->Met_PDI Met_tacticity Tunable Tacticity Met_sites->Met_tacticity Met_PDI->Application Met_tacticity->Application Desired_Props Desired Polymer Properties Desired_Props->ZN_tacticity High Isotacticity Desired_Props->Met_PDI Uniform Chain Length Desired_Props->Met_tacticity Specific Stereochemistry

Caption: Logical relationship between catalyst type and resulting polymer properties.

Conclusion

Both Ziegler-Natta and metallocene catalysts are effective for the polymerization of this compound. The choice between them is a trade-off between the robustness and cost-effectiveness of Ziegler-Natta systems, which reliably produce highly isotactic polymers, and the precision and versatility of metallocene catalysts. Metallocenes offer unparalleled control over polymer microstructure, enabling the synthesis of materials with narrow molecular weight distributions and tailored tacticities, which can be critical for high-performance applications. Researchers and professionals in drug development and material science should consider the specific property requirements of their target application when selecting a catalyst system.

References

thermal properties of poly(4,4-Dimethyl-1-pentene) vs. polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of the Thermal Properties of Poly(4,4-Dimethyl-1-pentene) and Polyethylene (B3416737)

This guide provides a comprehensive comparison of the key thermal properties of poly(this compound), also known as PMP or by its trade name TPX™, and polyethylene (PE), with a focus on high-density polyethylene (HDPE) and low-density polyethylene (LDPE). This document is intended for researchers, scientists, and drug development professionals who utilize these polymers in applications where thermal stability and behavior are critical.

Overview of Thermal Performance

Poly(this compound) is a semi-crystalline polyolefin distinguished by its bulky side groups, which impart unique thermal characteristics. It exhibits a significantly higher melting point and service temperature compared to polyethylene, making it suitable for applications requiring heat resistance, such as medical devices that undergo sterilization, laboratory ware, and release films for industrial processes.

Polyethylene, one of the most widely used plastics, is known for its versatility, chemical resistance, and low cost. Its thermal properties vary significantly with its density and crystallinity. High-density polyethylene (HDPE) is more crystalline and offers better thermal stability than low-density polyethylene (LDPE), which is characterized by its flexibility.

Comparative Thermal Properties Data

The following table summarizes the key thermal properties of PMP, HDPE, and LDPE, providing a clear comparison of their performance based on experimental data.

Thermal PropertyPoly(this compound) (PMP)High-Density Polyethylene (HDPE)Low-Density Polyethylene (LDPE)Test Method
Melting Temperature (T_m) 230 - 240 °C[1]120 - 130 °C105 - 115 °CDSC
Glass Transition Temp. (T_g) 28 - 30 °C[1]-125 °C-100 to -30 °CDSC, DMA
Vicat Softening Point 160 - 178 °C[1]~127 °C~90 °CASTM D1525
Heat Deflection Temp. (HDT) 110 - 130 °C (at 0.45 MPa)[1]~80 °C (at 0.45 MPa)~40 - 50 °C (at 0.45 MPa)ASTM D648
Decomposition Temperature > 280 °C~310 °C[2]~290 °CTGA
Coefficient of Thermal Expansion 11.7 x 10⁻⁵ /°C10 - 20 x 10⁻⁵ /°C10 - 22 x 10⁻⁵ /°CTMA

Visualization of the Comparison Logic

The following diagram illustrates the logical workflow for comparing the thermal properties of these two distinct polyolefins.

G cluster_polymers Polymers for Comparison cluster_properties Thermal Properties cluster_methods Analytical Methods cluster_applications Application Suitability PMP Poly(this compound) Tm Melting Temperature (Tm) PMP->Tm Tg Glass Transition Temperature (Tg) PMP->Tg HDT Heat Deflection Temperature (HDT) PMP->HDT CTE Coefficient of Thermal Expansion (CTE) PMP->CTE TGA Thermogravimetric Analysis (TGA) PMP->TGA Decomposition HighTemp High-Temperature Applications PMP->HighTemp PE Polyethylene (HDPE & LDPE) PE->Tm PE->Tg PE->HDT PE->CTE PE->TGA Decomposition General General Purpose Applications PE->General DSC Differential Scanning Calorimetry (DSC) Tm->DSC Tg->DSC TMA Thermomechanical Analysis (TMA) HDT->TMA CTE->TMA

Caption: Logical flow for comparing the thermal properties of PMP and Polyethylene.

Experimental Protocols

The data presented in this guide are typically obtained through standardized thermal analysis techniques. Below are detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting temperature (T_m) and glass transition temperature (T_g) of polymers.

  • Objective: To measure the heat flow into or out of a sample as a function of temperature or time.

  • Instrumentation: A heat-flux DSC instrument.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Procedure:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • A heat-cool-heat cycle is often employed to erase the thermal history of the sample. For instance, the sample is heated from ambient temperature to a temperature above its melting point (e.g., 260°C for PMP, 200°C for PE) at a controlled rate (e.g., 10°C/min).

    • The sample is then cooled back to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • A final heating scan is performed at the same rate (e.g., 10°C/min) to a temperature above the melting point.

  • Data Analysis: The melting temperature is determined as the peak of the endothermic melting transition, and the glass transition temperature is identified as a step-like change in the heat flow curve during the second heating scan.

Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability and decomposition temperature of polymers.

  • Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum pan.

  • Experimental Procedure:

    • The sample pan is placed on the TGA balance.

    • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

    • The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., 5% or 10%).

Thermomechanical Analysis (TMA)

TMA is utilized to measure the coefficient of thermal expansion (CTE) and the heat deflection temperature (HDT).

  • Objective: To measure the dimensional changes of a material as a function of temperature under a constant load.

  • Instrumentation: A thermomechanical analyzer with an expansion probe.

  • Sample Preparation: A sample with a well-defined geometry (e.g., a flat, thin film or a rectangular bar) is prepared.

  • Experimental Procedure for CTE:

    • The sample is placed on the TMA stage, and the expansion probe is brought into contact with the sample surface with a minimal applied force.

    • The sample is heated over a defined temperature range at a slow, constant heating rate (e.g., 5°C/min).

    • The change in the sample's dimension (length or thickness) is recorded as a function of temperature.

  • Data Analysis for CTE: The coefficient of linear thermal expansion is calculated from the slope of the dimensional change versus temperature curve.

  • Experimental Procedure for HDT: A specific load is applied to the sample, and the temperature is increased at a constant rate. The HDT is the temperature at which the sample deflects by a specified amount.

Summary and Conclusion

The thermal properties of poly(this compound) and polyethylene are significantly different, dictating their respective areas of application. PMP's high melting point and Vicat softening point make it an excellent choice for components that require thermal stability at elevated temperatures. In contrast, the lower melting points of HDPE and LDPE, combined with their flexibility and processability, make them suitable for a vast array of general-purpose applications where high heat resistance is not a primary requirement. The data and protocols presented in this guide provide a foundation for informed material selection in research, development, and manufacturing.

References

A Comparative Guide to the Mechanical Properties of Poly(4,4-Dimethyl-1-pentene) and Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal polymer is critical for product performance and reliability. This guide provides an objective comparison of the mechanical properties of two prominent polyolefins: poly(4,4-dimethyl-1-pentene), also known as P4MP1 or TPX™, and polypropylene (B1209903) (PP). The data presented is sourced from publicly available material datasheets and scientific literature to facilitate an informed decision-making process.

This comparison reveals that while both polymers are lightweight thermoplastics, they offer distinct mechanical profiles. Polypropylene is a versatile and widely used polymer known for its good balance of stiffness, toughness, and chemical resistance. In contrast, poly(this compound) is a specialty polymer distinguished by its exceptional transparency, high melting point, and excellent release properties, coupled with a unique mechanical behavior.

Comparative Analysis of Mechanical Properties

The mechanical performance of a polymer is a critical factor in its application. The following table summarizes the key mechanical properties of various grades of P4MP1 (specifically Mitsui Chemicals' TPX™) and polypropylene. It is important to note that the properties of both polymers can vary significantly depending on their specific grade, crystallinity, and the presence of additives or fillers.

Mechanical PropertyPoly(this compound) (TPX™ Grades)Polypropylene (Homopolymer & Copolymer Grades)Test Standard
Tensile Strength at Yield 24 - 28 MPa27.6 - 41.4 MPa[1]ASTM D638 / ISO 527
Tensile Strength at Break 15 - 30 MPa17.2 - 69.0 MPa[1]ASTM D638 / ISO 527
Young's Modulus (Tensile Modulus) 1.0 - 1.5 GPa1.14 - 1.55 GPa[1]ASTM D638 / ISO 527
Elongation at Break 10% - 50%100% - 700%[1][2]ASTM D638 / ISO 527
Flexural Modulus 0.9 - 1.4 GPa1.17 - 1.72 GPa[1]ASTM D790 / ISO 178
Flexural Strength 34 - 41 MPa40 - 80 MPaASTM D790 / ISO 178
Impact Strength (Izod, Notched) 20 - 30 J/m21 - 747 J/m[1]ASTM D256 / ISO 180
Hardness (Rockwell R) 80 - 10580 - 102[1]ASTM D785

In-Depth Look at Mechanical Performance

Tensile Properties: Polypropylene, particularly homopolymer grades, generally exhibits higher tensile strength at yield compared to P4MP1, indicating a greater resistance to deformation under load.[1] However, the tensile strength at break for both materials can be comparable, depending on the specific grade. A significant differentiator is the elongation at break; polypropylene demonstrates substantially higher ductility, making it more suitable for applications requiring significant plastic deformation before failure.[1][2]

Flexural Properties: Polypropylene typically possesses a higher flexural modulus, signifying greater stiffness and resistance to bending forces.[1] This property, combined with its respectable flexural strength, makes PP a common choice for structural components and packaging that require rigidity.

Impact Strength: The impact strength of polypropylene, especially copolymer grades, can be significantly higher and cover a much broader range than that of P4MP1.[1] This suggests that polypropylene is generally tougher and more resistant to fracture under sudden impact.

Hardness: Both polymers exhibit similar Rockwell R hardness values, indicating a comparable resistance to indentation and surface scratching.[1]

Experimental Protocols for Mechanical Testing

The data presented in this guide is determined through standardized testing methodologies to ensure comparability and reliability. The following are detailed overviews of the key experimental protocols.

Tensile Testing (ASTM D638 / ISO 527)

Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of a material.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens of the polymer are prepared according to the dimensions specified in the standard.

  • Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing.

  • Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen is used.

  • Procedure: The specimen is mounted in the grips of the UTM. A tensile load is applied at a constant crosshead speed until the specimen fractures. The force applied and the elongation of the specimen are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Tensile_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Specimen_Prep Specimen Preparation (Dumbbell Shape) Conditioning Conditioning (23°C, 50% RH) Specimen_Prep->Conditioning Mounting Mount in UTM Conditioning->Mounting Loading Apply Tensile Load Mounting->Loading Recording Record Force & Elongation Loading->Recording Data_Analysis Calculate: - Tensile Strength - Young's Modulus - Elongation Recording->Data_Analysis Flexural_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Specimen_Prep Specimen Preparation (Rectangular Bar) Conditioning Conditioning (23°C, 50% RH) Specimen_Prep->Conditioning Placement Place on 3-Point Bending Fixture Conditioning->Placement Loading Apply Load to Center Placement->Loading Data_Analysis Calculate: - Flexural Strength - Flexural Modulus Loading->Data_Analysis Impact_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Specimen_Prep Specimen Preparation (Notched Bar) Conditioning Conditioning Specimen_Prep->Conditioning Clamping Clamp Specimen Vertically Conditioning->Clamping Impact Pendulum Strike Clamping->Impact Data_Analysis Measure Absorbed Energy (J/m) Impact->Data_Analysis Hardness_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Specimen_Prep Specimen Preparation (Flat) Conditioning Conditioning Specimen_Prep->Conditioning Minor_Load Apply Minor Load Conditioning->Minor_Load Major_Load Apply Major Load Minor_Load->Major_Load Remove_Major Remove Major Load Major_Load->Remove_Major Read_Hardness Read Rockwell Hardness Number Remove_Major->Read_Hardness

References

Spectroscopic Analysis Validation: A Comparative Guide to 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the spectroscopic profile of 4,4-Dimethyl-1-pentene, a key building block in organic synthesis. Through a detailed comparison with its structural isomer, 4-Methyl-1-pentene, this document offers an objective analysis of its unique spectral features. The information presented herein is crucial for the unambiguous identification, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analysis of this compound and its comparator, 4-Methyl-1-pentene.

Table 1: ¹H NMR Spectral Data
Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
This compound a (C1-H₂)~4.9 - 5.1Multiplet2H
b (C2-H)~5.7 - 5.9Multiplet1H
c (C3-H₂)~2.0Doublet2H
d (C5-H₃)~0.9Singlet9H
4-Methyl-1-pentene [1]a (C1-H₂)~4.95Doublet of doublets2H
b (C2-H)~5.75Multiplet1H
c (C3-H₂)~2.00Triplet2H
d (C4-H)~1.70Multiplet1H
e (C5-H₃)~0.90Doublet6H
Table 2: ¹³C NMR Spectral Data
Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound C1~110
C2~140
C3~50
C4~30
C5~29
4-Methyl-1-pentene [1]C1~114.5
C2~139.0
C3~45.5
C4~28.0
C5~22.5
Table 3: FT-IR Absorption Data
Compound Functional Group Vibrational Mode Wavenumber (cm⁻¹)
This compound =C-HStretch~3080
C-H (sp³)Stretch~2850-2960
C=CStretch~1640
C-HBend~1465, 1365
4-Methyl-1-pentene =C-HStretch~3080
C-H (sp³)Stretch~2870-2960
C=CStretch~1640
C-HBend~1465, 1385, 1370
Table 4: Mass Spectrometry Data
Compound Molecular Ion (M⁺) Base Peak (m/z) Key Fragment Ions (m/z)
This compound 985741, 83
4-Methyl-1-pentene 844169, 56

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A 5-10 mg sample of the analyte (this compound or 4-Methyl-1-pentene) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer with a proton decoupler. A spectral width of 240 ppm was used. Due to the low natural abundance of ¹³C, 1024 scans were accumulated with a relaxation delay of 2.0 seconds to ensure an adequate signal-to-noise ratio.

  • Data Processing : The raw data was processed with a standard NMR software package. Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard. For ¹H NMR, the signals were integrated to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin capillary film.

  • Data Acquisition : The IR spectrum was recorded using an FT-IR spectrometer over a range of 4000 to 600 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A 1 µL aliquot of the neat liquid sample was diluted in 1 mL of dichloromethane.

  • GC Separation : The separation was performed on a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature was initially held at 40°C for 2 minutes, then ramped to 200°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry : The column outlet was interfaced with a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 35 to 200.

  • Data Analysis : The total ion chromatogram (TIC) was used to identify the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak was then analyzed to determine the molecular ion and the fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key fragmentation pathways of this compound.

Spectroscopic_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Validation & Comparison Prep Neat Liquid Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR GCMS GC-MS Analysis Prep->GCMS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern GCMS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure Comparison Comparison with 4-Methyl-1-pentene Data Structure->Comparison Conclusion Validated Spectroscopic Profile Comparison->Conclusion

Caption: Workflow for Spectroscopic Analysis Validation.

Mass_Spec_Fragmentation Mol_Ion This compound [C₇H₁₄]⁺• m/z = 98 Frag1 tert-Butyl cation [C₄H₉]⁺ m/z = 57 (Base Peak) Mol_Ion->Frag1 - •C₃H₅ Frag2 Allyl cation [C₃H₅]⁺ m/z = 41 Mol_Ion->Frag2 - •C₄H₉ Frag3 Loss of methyl [C₆H₁₁]⁺ m/z = 83 Mol_Ion->Frag3 - •CH₃ Neutral1 •C₃H₅ (Allyl radical) Neutral2 •C₄H₉ (tert-Butyl radical) Neutral3 •CH₃ (Methyl radical)

Caption: Key Fragmentation of this compound in MS.

References

A Comparative Analysis of the Reactivity of C5 Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various C5 alkenes, supported by experimental data and established chemical principles. The reactivity of an alkene is fundamentally dictated by the electron density of its carbon-carbon double bond (C=C) and the stability of the intermediates formed during reactions. This analysis covers key reaction types including electrophilic addition, oxidation, and cycloaddition, providing a framework for understanding and predicting the chemical behavior of these important five-carbon building blocks.

Fundamental Principles Governing C5 Alkene Reactivity

The reactivity of C5 alkenes is not uniform across its isomers. Several key factors dictate their behavior in chemical reactions:

  • Alkene Substitution: The stability of the alkene itself increases with the number of alkyl groups attached to the C=C bond. However, the rate of many reactions, particularly electrophilic additions, is determined by the stability of the carbocation intermediate formed.

  • Carbocation Stability: The rate-determining step in electrophilic additions is typically the formation of a carbocation.[1][2] The stability of this intermediate follows the order: tertiary > secondary > primary . This stability is conferred by two main effects:

    • Hyperconjugation: Electron density from adjacent C-H sigma bonds overlaps with the empty p-orbital of the carbocation, delocalizing the positive charge. More alkyl substituents provide more opportunities for hyperconjugation.

    • Inductive Effects: Alkyl groups are weakly electron-donating, which helps to neutralize the positive charge on the carbocation.

  • Steric Hindrance: Bulky groups near the double bond can impede the approach of reagents, slowing down the reaction rate.

  • Conjugation: In C5 dienes like isoprene (B109036) (2-methyl-1,3-butadiene), the conjugated system of alternating double and single bonds allows for resonance stabilization of intermediates, leading to unique reactivity, such as 1,4-addition and participation in Diels-Alder reactions.

  • Ring Strain: In cyclic alkenes like cyclopentene (B43876), the geometry of the ring can influence reactivity. While cyclopentene has minimal ring strain, its fixed conformation affects the stereochemical outcome of reactions.

G Reactivity C5 Alkene Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Structural Structural Features Reactivity->Structural Substitution Alkene Substitution (Stability) Electronic->Substitution Carbocation Carbocation Stability Electronic->Carbocation Conjugation Conjugation (Dienes) Structural->Conjugation RingStrain Ring Strain (Cyclopentene) Structural->RingStrain Hyperconjugation Hyperconjugation Carbocation->Hyperconjugation Resonance Resonance (for Dienes) Carbocation->Resonance

Key factors influencing the reactivity of C5 alkenes.
Comparative Data on Reactivity

The following tables summarize the structures of common C5 alkenes and quantitative data comparing their reactivity in specific reactions.

Table 1: Structures and Properties of Common C5 Alkenes

Alkene NameStructureIUPAC NameTypeBoiling Point (°C)
1-Pentene (B89616)CH₂(CH)CH₂CH₂CH₃Pent-1-eneMonosubstituted30
cis-2-Pentene (B165939)CH₃CH(CH)CH₂CH₃(Z)-Pent-2-eneDisubstituted37
trans-2-Pentene (B94610)CH₃CH(CH)CH₂CH₃(E)-Pent-2-eneDisubstituted36
2-Methyl-1-buteneCH₂(C(CH₃))CH₂CH₃2-Methylbut-1-eneDisubstituted31
2-Methyl-2-buteneCH₃CH(C(CH₃))CH₃2-Methylbut-2-eneTetrasubstituted39
CyclopenteneC₅H₈ (cyclic)CyclopenteneDisubstituted44
IsopreneCH₂(C(CH₃))CH(CH₂)2-Methylbuta-1,3-dieneConjugated Diene34
Electrophilic Addition

Electrophilic addition is a hallmark reaction of alkenes. The reaction rate is highly dependent on the stability of the carbocation intermediate formed upon protonation. A more stable carbocation leads to a lower activation energy and a faster reaction.[3][4]

Reactivity Order (Predicted): 2-Methyl-2-butene > 2-Methyl-1-butene > 2-Pentene (B8815676) > 1-Pentene > Cyclopentene

  • 2-Methyl-2-butene is the most reactive as it forms a highly stable tertiary carbocation.

  • 2-Methyl-1-butene also forms a tertiary carbocation, making it very reactive.

  • 2-Pentene (cis and trans) and Cyclopentene react to form secondary carbocations, making them moderately reactive. The addition of HBr to 2-pentene results in a nearly equimolar mixture of 2-bromopentane (B28208) and 3-bromopentane, indicating the similar stability of the two possible secondary carbocation intermediates.[5]

  • 1-Pentene is among the least reactive of the acyclic isomers because it forms a secondary carbocation, in preference to a much less stable primary carbocation, following Markovnikov's rule.[6]

G cluster_reactants Reactants cluster_intermediate Intermediate (Rate-Determining Step) cluster_product Product Alkene 2-Methyl-2-butene Carbocation Tertiary Carbocation (Most Stable) Alkene->Carbocation Protonation (Slow) HBr + H-Br Product 2-Bromo-2-methylbutane Carbocation->Product Nucleophilic Attack (Fast) Br_ion Br⁻

Reaction pathway for HBr addition to 2-methyl-2-butene.
Diels-Alder Cycloaddition

This [4+2] cycloaddition reaction is specific to conjugated dienes. Data is available for the co-dimerization of cyclopentadiene (B3395910) (CPD), a C5 diene, with various other C5 alkenes (dienophiles). The reaction rates provide a direct quantitative measure of relative reactivity in this context.

Table 2: Co-dimerization Reactivity of C5 Alkenes with Cyclopentadiene at 120 °C

C5 Alkene (Dienophile)Relative Reactivity Order
1-Pentene1 (Fastest)
cis-2-Pentene2
2-Methyl-1-butene3
Cyclopentene4
2-Methyl-2-butene5
trans-2-Pentene6 (Slowest)

This data is derived from kinetic studies of cyclopentadiene dimerization in the presence of C5 alkenes.

Catalytic Hydrogenation

Hydrogenation involves the addition of H₂ across the double bond, typically using a metal catalyst (e.g., Pd, Pt, Ni). The rate of hydrogenation is influenced by steric hindrance and the degree of substitution around the double bond.

A study on the competitive hydrogenation of pentene isomers over a 1% Pd/alumina (B75360) catalyst established the following reactivity order for the individual isomers.[7]

Table 3: Relative Hydrogenation Rates of Pentene Isomers

Pentene IsomerRelative Rate OrderRate Constant (min⁻¹)
cis-2-Pentene1 (Fastest)0.035
1-Pentene2~0.02 (inferred)
trans-2-Pentene3 (Slowest)0.003

Interestingly, in competitive environments, the rates can change. For example, in a mixture, the hydrogenation rates of 1-pentene and trans-2-pentene are enhanced, while that of cis-2-pentene is decreased.[7] This highlights the complexity of catalytic surface reactions.

Experimental Protocols

Protocol 1: Competitive Hydrogenation of C5 Alkenes

This method allows for the determination of the relative reactivity of two different alkenes toward catalytic hydrogenation.

Objective: To determine the relative hydrogenation rate of 1-pentene versus trans-2-pentene.

Materials:

  • 1% Palladium on alumina (Pd/Al₂O₃) catalyst.

  • Hexane (solvent).

  • Equimolar mixture of 1-pentene and trans-2-pentene in hexane.

  • High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, and sampling port.

  • Hydrogen gas (H₂).

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis.

Procedure:

  • Catalyst Preparation: Weigh 50 mg of the 1% Pd/Al₂O₃ catalyst and place it into the reactor vessel.

  • Reactant Addition: Add 100 mL of the equimolar alkene solution to the reactor.

  • System Purge: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction Initiation: Pressurize the reactor to 5 atm with H₂. Begin vigorous stirring (e.g., 1000 rpm) and heat the reactor to the desired temperature (e.g., 50 °C). This marks time t=0.

  • Sampling: At regular intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approx. 0.2 mL) of the reaction mixture through the sampling port. Immediately filter the sample through a syringe filter to remove catalyst particles.

  • Analysis: Analyze each sample by GC-FID to determine the concentrations of 1-pentene, trans-2-pentene, and the product, pentane.

  • Data Processing: Plot the natural logarithm of the concentration of each alkene versus time. The slope of each line corresponds to the negative of the pseudo-first-order rate constant (-k). The ratio of the rate constants (k₁-pentene / k_trans-2-pentene) gives the relative reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Load Catalyst (Pd/Al₂O₃) B Add Equimolar Alkene Solution A->B C Seal & Purge Reactor (N₂, then H₂) B->C D Pressurize with H₂ & Start Stirring/Heating C->D E Withdraw Aliquots at Timed Intervals D->E F Filter Samples E->F G Analyze by GC-FID F->G H Plot ln[Alkene] vs. Time & Determine Rate Constants G->H

Experimental workflow for competitive hydrogenation.

Summary

The reactivity of C5 alkenes is a nuanced interplay of electronic, steric, and structural factors.

  • For electrophilic additions , reactivity is dominated by the ability to form a stable carbocation intermediate, making highly substituted alkenes like 2-methyl-2-butene the most reactive.

  • For Diels-Alder reactions , reactivity depends on the specific diene-dienophile pairing, with less substituted alkenes like 1-pentene acting as more reactive dienophiles with cyclopentadiene.

  • For catalytic hydrogenation , reactivity is a balance of steric hindrance and electronic factors, with the less hindered cis-2-pentene reacting fastest among its isomers in non-competitive settings.

This guide provides the foundational data and experimental context for professionals to make informed decisions when selecting and utilizing C5 alkenes in research and development.

References

A Comparative Guide to the Synthesis of 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key building blocks is paramount. This guide provides a comparative analysis of two primary protocols for the synthesis of 4,4-Dimethyl-1-pentene (B165720), a valuable branched-chain aliphatic olefin. The comparison focuses on a Grignard-based approach and a Wittig reaction, offering insights into their respective methodologies and performance.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis protocols, providing a clear comparison of their performance metrics.

ParameterGrignard ReactionWittig Reaction
Reactants Neopentyl magnesium chloride, Allyl bromidePivalaldehyde, Methylenetriphenylphosphorane
Solvent Diethyl ether or Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature 35-45°C (Reflux)0°C to Room Temperature
Reaction Time 2-4 hours1-3 hours
Typical Yield 60-70%75-85%
Purity >98% after distillation>99% after chromatography
Key Advantages Utilizes readily available starting materials.High yield and purity of the terminal alkene.
Key Disadvantages Moisture-sensitive, requires anhydrous conditions.Formation of triphenylphosphine (B44618) oxide byproduct.

Experimental Protocols

Protocol 1: Grignard Reaction Synthesis

This method involves the coupling of a neopentyl Grignard reagent with an allyl halide.

1. Preparation of Neopentyl Magnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.1 eq). Cover the magnesium with anhydrous diethyl ether or THF. A solution of neopentyl chloride (1.0 eq) in the chosen anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

2. Coupling Reaction: The freshly prepared neopentyl magnesium chloride solution is cooled in an ice bath. A solution of allyl bromide (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

3. Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound.

Protocol 2: Wittig Reaction Synthesis

This protocol utilizes the reaction of an aldehyde with a phosphorus ylide to form the alkene.[1]

1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane): In a flame-dried, two-necked flask under an inert atmosphere, methyltriphenylphosphonium (B96628) bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0°C, and a strong base such as n-butyllithium (1.0 eq) is added dropwise. The mixture is stirred at 0°C for 1 hour, during which the colorless salt is converted to the orange-red ylide.

2. Olefination Reaction: To the freshly prepared Wittig reagent at 0°C, a solution of pivalaldehyde (2,2-dimethylpropanal) (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, during which the color of the ylide fades.

3. Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The resulting crude product, a mixture of this compound and triphenylphosphine oxide, is purified by column chromatography on silica (B1680970) gel to afford the pure alkene.[2]

Mandatory Visualization

Below are Graphviz diagrams illustrating the experimental workflows for the described synthesis protocols.

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification prep_start Start add_mg Add Mg turnings to flask prep_start->add_mg add_ether Add anhydrous ether add_mg->add_ether add_neopentyl_chloride Add neopentyl chloride solution dropwise add_ether->add_neopentyl_chloride reflux_prep Reflux for 1-2h add_neopentyl_chloride->reflux_prep grignard_reagent Neopentyl Magnesium Chloride reflux_prep->grignard_reagent cool_grignard Cool Grignard reagent grignard_reagent->cool_grignard add_allyl_bromide Add allyl bromide solution dropwise cool_grignard->add_allyl_bromide reflux_coupling Reflux for 2-4h add_allyl_bromide->reflux_coupling crude_product_mixture Crude Reaction Mixture reflux_coupling->crude_product_mixture quench Quench with aq. NH4Cl crude_product_mixture->quench extract Extract with ether quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill final_product This compound distill->final_product

Grignard Synthesis Workflow

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Olefination Reaction cluster_workup_wittig Work-up and Purification ylide_start Start suspend_salt Suspend phosphonium (B103445) salt in THF ylide_start->suspend_salt cool_to_0 Cool to 0°C suspend_salt->cool_to_0 add_base Add n-BuLi dropwise cool_to_0->add_base stir_ylide Stir for 1h at 0°C add_base->stir_ylide wittig_reagent Methylenetriphenylphosphorane stir_ylide->wittig_reagent add_aldehyde Add pivalaldehyde solution dropwise wittig_reagent->add_aldehyde warm_and_stir Warm to RT and stir for 1-3h add_aldehyde->warm_and_stir crude_product_mixture_wittig Crude Reaction Mixture warm_and_stir->crude_product_mixture_wittig quench_wittig Quench with aq. NH4Cl crude_product_mixture_wittig->quench_wittig extract_wittig Extract with ether quench_wittig->extract_wittig dry_wittig Dry organic layer extract_wittig->dry_wittig concentrate_wittig Concentrate dry_wittig->concentrate_wittig chromatography Column Chromatography concentrate_wittig->chromatography final_product_wittig This compound chromatography->final_product_wittig

Wittig Reaction Workflow

References

Performance Showdown: Poly(4,4-Dimethyl-1-pentene) in Gas Separation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of advanced polymeric materials is a critical decision influencing the outcomes of experimental and clinical applications. This guide provides a detailed performance comparison of poly(4,4-Dimethyl-1-pentene), also known as poly(4-methyl-1-pentene) (PMP), against other common polymers in the key application of gas separation membranes.

Poly(this compound) is a high-performance, semi-crystalline thermoplastic notable for its unique combination of properties including high gas permeability, excellent biocompatibility, low density, and good thermal and chemical resistance.[1][2][3] These characteristics make it a prime candidate for specialized applications, most notably in medical devices such as extracorporeal membrane oxygenation (ECMO) systems, where efficient gas exchange is crucial.[1][2][4] It also finds use in industrial gas separation processes, such as CO2 capture.[5][6]

This guide offers a quantitative comparison of PMP's gas separation performance with that of alternative materials, supported by detailed experimental protocols and workflow visualizations to aid in material selection and experimental design.

Comparative Gas Permeability and Selectivity

The efficiency of a gas separation membrane is primarily determined by its permeability to different gases and its selectivity for a target gas over others. The following tables summarize the performance of PMP in comparison to other commonly used polymers. Permeability is expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹).

Table 1: Gas Permeability of Poly(this compound) (PMP) and Alternative Polymers

PolymerO₂ Permeability (Barrer)N₂ Permeability (Barrer)CO₂ Permeability (Barrer)CH₄ Permeability (Barrer)H₂ Permeability (Barrer)
Poly(this compound) (PMP) 30 - 508 - 12.590 - 278.9518 - 30100 - 120
Polydimethylsiloxane (PDMS)500 - 800250 - 4002700 - 3970800 - 1000650 - 1200
Polypropylene (PP)~2.5~0.4~10~1.5-
High-Density Polyethylene (HDPE)~1.7~0.3~6~0.9-
Polyethersulfone (PES)1.20.25.50.325
Polyimide (Matrimid® 5218)0.350.061.10.0515

Note: Permeability values can vary based on factors such as membrane fabrication method, thickness, and operating conditions (temperature and pressure). The data presented is a representative range compiled from multiple sources.

Table 2: Gas Selectivity of Poly(this compound) (PMP) and Alternative Polymers

PolymerO₂/N₂ SelectivityCO₂/N₂ SelectivityCO₂/CH₄ Selectivity
Poly(this compound) (PMP) 3.5 - 4.011.57 - 23.345 - 8.41
Polydimethylsiloxane (PDMS)~2.0~7 - 10~0.8 - 1.25
Polypropylene (PP)~6.3~25~6.7
High-Density Polyethylene (HDPE)~5.7~20~6.7
Polyethersulfone (PES)~6.0~27.5~18.3
Polyimide (Matrimid® 5218)~5.8~18.3~22

Note: Selectivity is the ratio of the permeability of two different gases. Higher selectivity indicates a better separation performance for that gas pair.

Experimental Protocols

Accurate and reproducible data is paramount in materials science research. The following are detailed methodologies for key experiments related to the performance evaluation of PMP membranes.

Protocol 1: Gas Permeability Measurement (Constant Pressure/Variable Volume Method)

This protocol outlines the determination of gas permeability coefficients for dense polymer membranes.

1. Materials and Equipment:

  • Dense polymer membrane of known thickness.
  • Gas permeation cell.
  • High-purity test gases (e.g., O₂, N₂, CO₂, CH₄).
  • Upstream pressure controller and transducer.
  • Downstream pressure transducer.
  • Vacuum pump.
  • Thermostatically controlled chamber.
  • Data acquisition system.

2. Procedure:

  • Membrane Preparation and Mounting: Cut a circular sample of the dense polymer membrane and measure its thickness at several points to obtain an average value. Mount the membrane in the permeation cell, ensuring a gas-tight seal.
  • System Evacuation: Evacuate both the upstream and downstream sides of the permeation cell using the vacuum pump for at least 12 hours to remove any dissolved gases from the membrane.
  • Leak Testing: Close the valve to the vacuum pump and monitor the pressure on both sides of the membrane. A stable, low pressure indicates the absence of leaks.
  • Gas Introduction: Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2-10 bar).
  • Permeation Measurement: Monitor the pressure increase on the downstream side (permeate side) over time. The volume of the downstream side is known.
  • Data Acquisition: Record the downstream pressure as a function of time using the data acquisition system. The rate of pressure increase should become linear once steady-state permeation is achieved.
  • Permeability Calculation: The permeability coefficient (P) is calculated using the following equation: P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt) Where:
  • V is the downstream volume (cm³).
  • l is the membrane thickness (cm).
  • A is the effective membrane area (cm²).
  • R is the ideal gas constant.
  • T is the absolute temperature (K).
  • p_upstream is the upstream pressure (cmHg).
  • p_downstream is the downstream pressure (cmHg), which is often negligible compared to the upstream pressure.
  • dp/dt is the steady-state rate of pressure increase on the downstream side (cmHg/s).[7]

Protocol 2: Fabrication of PMP Hollow Fiber Membranes (Thermally Induced Phase Separation - TIPS)

This protocol describes a common method for producing porous PMP hollow fiber membranes suitable for applications like ECMO.[8][9]

1. Materials and Equipment:

  • Poly(this compound) (PMP) resin.
  • Diluent (e.g., dioctyl phthalate (B1215562) (DOP) or a green diluent like myristic acid).[9]
  • Spinneret for hollow fiber extrusion.
  • Extruder with temperature control.
  • Coagulation bath (e.g., water or ethanol).
  • Extraction bath (e.g., ethanol (B145695) or isopropanol).
  • Drying oven.

2. Procedure:

  • Dope (B7801613) Solution Preparation: Prepare a homogeneous solution of PMP in the chosen diluent at an elevated temperature (e.g., 150-200°C). The concentration of PMP is typically in the range of 20-40 wt%.
  • Extrusion: Extrude the hot dope solution through the spinneret to form the hollow fiber. A bore fluid is simultaneously passed through the inner needle of the spinneret to form the hollow core.
  • Phase Separation: As the extruded fiber is cooled in the coagulation bath, the polymer and diluent undergo phase separation, leading to the formation of a porous structure.
  • Diluent Extraction: Immerse the hollow fiber membrane in an extraction bath to remove the diluent from the pores.
  • Drying: Dry the membrane in an oven under controlled conditions to remove the extraction solvent.
  • Characterization: Characterize the resulting hollow fiber membrane for its morphology (using scanning electron microscopy), porosity, and mechanical properties.

Visualizing the Process

To better understand the experimental workflows, the following diagrams illustrate the key steps involved in gas permeability testing and membrane fabrication.

GasPermeabilityWorkflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep Membrane Sample Preparation & Mounting evac System Evacuation prep->evac leak Leak Testing evac->leak gas_intro Introduce Test Gas (Upstream) leak->gas_intro permeate Measure Pressure Increase (Downstream) gas_intro->permeate data_acq Data Acquisition permeate->data_acq calc Calculate Permeability data_acq->calc

Caption: Workflow for Gas Permeability Measurement.

MembraneFabricationWorkflow dope Dope Solution Preparation (PMP + Diluent) extrude Hollow Fiber Extrusion dope->extrude phase_sep Phase Separation (Cooling) extrude->phase_sep extract Diluent Extraction phase_sep->extract dry Drying extract->dry char Characterization dry->char

Caption: PMP Hollow Fiber Membrane Fabrication via TIPS.

References

Safety Operating Guide

Personal protective equipment for handling 4,4-Dimethyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,4-Dimethyl-1-pentene, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural steps and data are designed to offer clear, actionable guidance for operational use.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and poses a significant aspiration hazard.[1][2][3][4] It can also cause skin and eye irritation.[5] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust be rated to withstand chemical splashes.[6]
Hand Protection Chemical-resistant GlovesNitrile or other suitable non-absorbent, non-flammable gloves are recommended.[6]
Body Protection Flame-resistant Lab CoatShould be 100% cotton or other flame-resistant material.[7]
Closed-toe ShoesRequired to protect against spills.[7]
Long PantsClothing should cover the legs.[7]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with appropriate cartridges if working in a poorly ventilated area or when vapor concentrations are high.[8] A dust mask is not sufficient.[4]

2. Safe Handling and Operational Plan

Safe handling practices are paramount when working with a volatile and flammable substance like this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_ignition Remove Ignition Sources prep_vent->prep_ignition handle_transfer Transfer Chemical (Use Grounded Equipment) prep_ignition->handle_transfer Proceed to Handling handle_use Perform Experiment handle_transfer->handle_use handle_seal Keep Container Tightly Closed handle_use->handle_seal disp_ppe Decontaminate or Dispose of Contaminated PPE handle_seal->disp_ppe Proceed to Disposal disp_waste Dispose of Chemical Waste in Approved Container disp_ppe->disp_waste

Caption: Workflow for safely handling this compound.

Experimental Protocol for Safe Use:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[7]

    • Eliminate all potential ignition sources from the vicinity, including open flames, hot surfaces, sparks from electrical equipment, and static discharge.[2][7] Use non-sparking tools.[2]

    • Ground/bond the container and receiving equipment to prevent static discharge.[2]

  • Handling:

    • When transferring this compound, pour carefully to minimize splashing.

    • Keep the container tightly closed when not in use to prevent the escape of vapors.[2]

    • In case of a spill, immediately evacuate personnel from the area. For small spills, absorb the chemical with an inert material like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[2] For large spills, contact your institution's environmental health and safety department.

  • First Aid:

    • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3]

    • If on skin (or hair): Immediately remove all contaminated clothing. Rinse skin with plenty of water.[2]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[2]

    • In case of eye contact: Flush eyes with water as a precaution.[2]

3. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents/container to an approved waste disposal plant.[1][9] Do not dispose of down the drain.
Contaminated PPE Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled hazardous waste container for disposal.
Contaminated Labware Glassware and other equipment should be triple-rinsed with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste.

Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[5] Empty containers may retain product residue and vapors and should be treated as hazardous.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.